4-Aminocinnoline-3-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-aminocinnoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c10-7-5-3-1-2-4-6(5)12-13-8(7)9(11)14/h1-4H,(H2,10,12)(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPWSQPDXUBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384641 | |
| Record name | 3-Cinnolinecarboxamide, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38024-35-0 | |
| Record name | 3-Cinnolinecarboxamide, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Aminocinnoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocinnoline-3-carboxamide is a heterocyclic organic compound featuring a cinnoline core. The cinnoline scaffold, a bicyclic aromatic system with two adjacent nitrogen atoms, is of significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of cinnoline have been explored for their potential as anticancer, antibacterial, and anti-inflammatory agents[1][2]. The presence of the amino and carboxamide functional groups on the cinnoline ring of this compound suggests its potential for forming various intermolecular interactions, which can influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, a plausible synthetic route, and a discussion of its potential biological significance.
Molecular and Physicochemical Profile
A comprehensive understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not extensively available in the public domain, its key properties can be predicted and determined using established methodologies.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₈N₄O | [3] |
| Molecular Weight | 188.19 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| CAS Number | Not available | N/A |
| Predicted logP | Data not available; requires experimental determination. | N/A |
| Predicted pKa | Data not available; requires experimental determination. | N/A |
| Predicted Aqueous Solubility | Data not available; requires experimental determination. | N/A |
Synthesis and Characterization
While a specific, detailed synthesis for this compound is not readily found in widely available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted cinnolines. One such approach involves the intramolecular cyclization of a suitably substituted phenylhydrazono cyanoacetamide.
Proposed Synthetic Pathway
A potential synthesis could involve the reaction of a substituted phenylhydrazono cyanoacetamide with anhydrous aluminum chloride in a suitable solvent like chlorobenzene, followed by heating[4][5]. The reaction would proceed via an intramolecular cyclization to form the this compound ring system[4][5].
Caption: Proposed synthesis of this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., N-H, C=O).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.
Aqueous Solubility (Kinetic and Thermodynamic)
Aqueous solubility is a critical determinant of a drug's bioavailability. Both kinetic and thermodynamic solubility assays provide valuable insights.
Kinetic Solubility Protocol [6][7][8][9]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (typically 2 hours), with shaking.
-
Detection:
-
Nephelometry: Measure the light scattering of the solutions in a nephelometer to detect precipitate formation.
-
Direct UV Assay: Filter the solutions to remove any precipitate and measure the absorbance of the filtrate using a UV plate reader.
-
-
Data Analysis: Determine the concentration at which precipitation occurs, which represents the kinetic solubility.
Thermodynamic Solubility Protocol [6][9]
-
Sample Preparation: Add an excess amount of the solid this compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a vial.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC-UV or LC-MS/MS method.
-
Calculation: The determined concentration represents the thermodynamic solubility.
Caption: Workflow for solubility determination.
Ionization Constant (pKa) by Potentiometric Titration
The pKa value is crucial for understanding a compound's ionization state at different physiological pHs, which affects its solubility, permeability, and target binding.
-
Instrument Calibration: Calibrate a potentiometer using standard pH buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point.
Lipophilicity (logP/logD) Determination
Lipophilicity is a key factor in a drug's ability to cross cell membranes. The partition coefficient (logP) and distribution coefficient (logD) are common measures of lipophilicity.
Shake-Flask Method for logP/logD [3][14][15][16]
-
Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., PBS, pH 7.4) and vice versa.
-
Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.
-
Equilibration: Shake the container for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow for partitioning equilibrium.
-
Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation: Calculate logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for logP [17][18][19][20][21]
-
System Setup: Use an RP-HPLC system with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times.
-
Sample Analysis: Inject a solution of this compound and determine its retention time.
-
Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times (or the logarithm of their capacity factors). Use this curve to determine the logP of the test compound from its retention time.
Caption: Methods for determining lipophilicity.
Chemical Stability
Assessing the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.
-
Stress Conditions: Subject solutions of this compound to a range of stress conditions, including:
-
pH: Acidic, neutral, and basic conditions.
-
Temperature: Elevated temperatures (e.g., 40°C, 60°C).
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Exposure to UV and visible light.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Data Evaluation: Determine the rate of degradation under each condition and identify the major degradation products.
Potential Biological Activity and Screening Protocols
The cinnoline core is associated with a wide range of biological activities. Therefore, this compound could be a candidate for screening in various therapeutic areas.
Anticancer Activity
Many heterocyclic compounds, including cinnoline derivatives, have shown promise as anticancer agents.
In Vitro Screening Protocol [26][27][28][29][30]
-
Cell Lines: Utilize a panel of human cancer cell lines representing different tumor types.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add the assay reagent and measure the cell viability using a plate reader.
-
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Antibacterial Activity
The structural features of this compound suggest it may possess antibacterial properties.
In Vitro Screening Protocol [2][31][32][33][34]
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Broth Microdilution Method:
-
Prepare serial dilutions of this compound in a 96-well plate containing bacterial growth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This technical guide provides a framework for the comprehensive physicochemical characterization of this compound. While specific experimental data for this compound is limited, the provided protocols, based on established scientific principles, offer a robust approach for its evaluation. A thorough understanding of its solubility, pKa, lipophilicity, and stability is paramount for any future drug development efforts. Furthermore, the proposed synthesis and potential biological activities highlight the importance of further investigation into this and related cinnoline derivatives as potential therapeutic agents.
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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PubMed. In vitro solubility assays in drug discovery. [Link]
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European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
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National Institutes of Health (NIH). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
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National Institutes of Health (NIH). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]
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ResearchGate. Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 2. [Link]
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ECETOC. assessment of reverse - phase. [Link]
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Synthesis, characterization and biological activities of substituted cinnoline culphonamides. [Link]
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MDPI. Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. [Link]
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ResearchGate. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. [Link]
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ACS Publications. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. [Link]
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ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]
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Sci-Hub. ChemInform Abstract: Synthesis and Biological Activity of Some 4‐Amino‐3‐cinnoline Carboxylic Acid Derivatives. Part 4. 2,4‐Dioxo‐1,2,3,4‐tetrahydropyrimido[5,4‐c]cinnolines. [Link]
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ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
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Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]
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Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]
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SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
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National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. [Link]
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Taylor & Francis Online. Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. [Link]
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ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]
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Stability testing of pharmaceutical products. [Link]
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PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. [Link]
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PubMed. Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. [Link]
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ChemSynthesis. 3-amino-4-cinnolinecarboxamide - C9H8N4O, density, melting point, boiling point, structural formula, synthesis. [Link]
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'Antimicrobial single-cell testing' measures antibiotic effectiveness. [Link]
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ResearchGate. (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]
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ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]
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Potentiometric Titration of an Unknown Weak Acid. [Link]
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ResearchGate. ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. [Link]
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Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]
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Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]
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Scribd. Thrope Ziegler Cyclization Search. [Link]
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L.S.College, Muzaffarpur. Thorpe reaction. [Link]
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4-Aminocinnoline-3-carboxamide CAS number and IUPAC name
An In-Depth Technical Guide to 4-Aminocinnoline-3-carboxamide: A Privileged Scaffold in Modern Drug Discovery
Core Compound Identification and Properties
This compound is a heterocyclic aromatic compound built upon the cinnoline bicyclic system. The cinnoline core, an isomer of quinoline and quinoxaline, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, often with high affinity. The specific arrangement of the amino and carboxamide groups at the 3 and 4 positions of this compound creates a unique electronic and steric profile, making it a highly valuable starting point for inhibitor design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | Inferred from structure; consistent with chemical naming conventions. |
| CAS Number | 38024-35-0 | Porphyrin-Systems |
| Molecular Formula | C₉H₈N₄O | Porphyrin-Systems, AbacipharmTech |
| Molecular Weight | 188.19 g/mol | Porphyrin-Systems |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N=N2)C(=O)N)N | AbacipharmTech |
Synthesis and Chemical Derivatization
The synthesis of the 4-aminocinnoline core is a critical step in accessing this class of compounds. While specific protocols for the parent compound are often proprietary, a general and effective method involves the cyclization of arylhydrazonomalononitriles. A more advanced strategy for a related structure, 3-aminocinnoline-4-carboxylate, utilizes a Rhodium(III)-catalyzed C-H coupling reaction, demonstrating a modern approach to forming the cinnoline ring system.[1]
Representative Synthesis Workflow: Conceptual Overview
The creation of substituted 4-aminocinnoline derivatives often begins with a suitably substituted aniline precursor. The key step is the intramolecular cyclization to form the bicyclic cinnoline core. This is a powerful strategy because it allows for the introduction of diversity elements on the benzene ring portion of the molecule at an early stage, which has been shown to be crucial for modulating biological activity.[2]
Caption: Simplified BTK signaling pathway and the inhibitory action of the this compound scaffold.
Other Therapeutic Applications
While BTK inhibition is the most prominent application, the versatility of the cinnoline scaffold has led to the discovery of other biological activities.
-
Antimicrobial Activity: Derivatives of 7-substituted this compound have demonstrated moderate to good antibacterial and antifungal activity. The mechanism is believed to be similar to that of related quinoline compounds, which can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. [3]
Experimental Protocols for Drug Discovery
Protocol: In Vitro BTK Kinase Inhibition Assay (Luminescent)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against BTK. It is based on quantifying the amount of ATP consumed during the phosphorylation reaction.
Principle: The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A luminescent signal is generated from the remaining ATP after the kinase reaction, so a decrease in luminescence indicates higher kinase activity (and lower inhibition).
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT) [4]* Poly (4:1 Glu, Tyr) peptide substrate [5]* ATP solution
-
Test Compound (e.g., a this compound derivative) serially diluted in DMSO.
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™ or Kinase-Glo®) [6][4]* White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and add 1 µL to the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
Enzyme & Substrate Preparation: Dilute the BTK enzyme and peptide substrate in the kinase buffer to the desired working concentration.
-
Reaction Initiation: Add 10 µL of the enzyme/substrate mix to each well. Subsequently, initiate the kinase reaction by adding 10 µL of the ATP solution. [7]4. Incubation: Shake the plate gently to mix and incubate at 30°C for a defined period (e.g., 60 minutes). The precise time should be within the linear range of the reaction, determined in preliminary experiments.
-
Reaction Termination & Signal Generation: Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first depleting unused ATP, then converting ADP to ATP and measuring the light output. [7]6. Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the controls (0% inhibition for DMSO, 100% inhibition for "no enzyme").
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Self-Validation: This assay is self-validating through its controls. The robust signal difference between the "no inhibitor" and "no enzyme" wells confirms that the measured activity is indeed from the BTK enzyme. The dose-response curve's sigmoidal shape validates the inhibitory mechanism of the test compound.
Future Directions and Conclusion
The this compound scaffold represents a highly promising and clinically relevant starting point for the development of novel therapeutics. Its proven success in generating potent, selective, and orally bioavailable noncovalent BTK inhibitors provides a strong foundation for further exploration.
Future research should focus on:
-
Expanding Therapeutic Targets: Given the structural similarity to other pharmacologically active carboxamides, this scaffold should be screened against other key targets in oncology and inflammation, such as PARP (Poly (ADP-ribose) polymerase) and other kinases.
-
Optimizing ADME Properties: Further chemical modifications can be explored to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties, enhancing the drug-like characteristics of lead compounds.
-
Structure-Based Drug Design: Utilizing X-ray crystallography of inhibitors bound to their target enzymes will enable more rational design of next-generation compounds with improved potency and selectivity.
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Shahrabi, A., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Journal of Translational Medicine, 22(1), 748. Available from: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Aminocinnoline-3-carboxamide
This guide provides a comprehensive framework for the spectroscopic characterization of 4-Aminocinnoline-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. As a novel or newly synthesized compound, its structural verification is paramount. This document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—that collectively provide an unambiguous elucidation of its molecular structure. The protocols described herein are designed to be self-validating, ensuring researchers can confidently confirm the identity and purity of their synthesized compound.
Molecular Structure and Analytical Strategy
The foundational step in any characterization is understanding the target molecule's structure. This compound (Molecular Formula: C₉H₈N₄O) possesses a rigid cinnoline bicyclic aromatic system, substituted with a primary amine at position 4 and a primary carboxamide at position 3. Each functional group and structural element will produce a distinct and predictable signal in the various spectroscopic analyses.
Our analytical strategy is to use these techniques in a complementary fashion. NMR will define the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy will confirm the presence of key functional groups. UV-Vis spectroscopy will probe the electronic properties of the conjugated system. Finally, Mass Spectrometry will determine the molecular mass and provide evidence of the structural composition through fragmentation analysis.
Caption: Overall workflow for the spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. For this compound, we anticipate signals in distinct regions. The aromatic protons on the benzene portion of the cinnoline ring will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The protons of the amino (-NH₂) and carboxamide (-CONH₂) groups will likely appear as broad signals due to quadrupole broadening and chemical exchange.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 - 9.0 | Singlet (broad) | 2H | -NH₂ (Amino) | Exchangeable protons, often broad. Deshielded by the aromatic system. |
| ~7.5 - 8.5 | Multiplet | 4H | Ar-H | Protons on the cinnoline ring system. |
| ~7.0 - 7.5 | Singlet (broad) | 2H | -CONH₂ (Amide) | Exchangeable protons, position and broadness are concentration and temperature dependent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired as proton-decoupled, meaning each carbon signal appears as a singlet.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 175 | C=O (Amide) | Carbonyl carbons are significantly deshielded. |
| ~110 - 160 | Ar-C | Nine distinct signals are expected for the aromatic carbons of the cinnoline ring. |
Experimental Protocol for NMR Spectroscopy
A high-quality spectrum is contingent on meticulous sample preparation.[1][2][3][4]
-
Sample Preparation : Weigh approximately 5-10 mg of the dried compound.
-
Solvent Selection : Dissolve the sample in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for this molecule due to its high polarity, which should ensure complete dissolution, and its ability to slow down the exchange of N-H protons, often resulting in sharper signals for these groups.
-
Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Analysis : Acquire the ¹H spectrum, followed by the ¹³C spectrum. Further 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to definitively assign proton-proton and proton-carbon correlations, respectively.
Caption: Workflow for NMR data analysis and structure confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when these frequencies match that of infrared radiation, the radiation is absorbed, giving rise to a peak in the IR spectrum.
Predicted IR Absorption Bands
The structure of this compound contains several IR-active functional groups that will produce characteristic absorption bands.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3400-3200 | N-H Stretch | Amine (-NH₂) & Amide (-NH₂) | Medium-Strong, Broad |
| 3100-3000 | C-H Stretch | Aromatic | Medium |
| ~1680-1640 | C=O Stretch | Amide (Amide I band) | Strong |
| 1620-1580 | N-H Bend | Amine/Amide (Amide II band) | Medium |
| 1600-1450 | C=C & C=N Stretch | Aromatic Ring | Medium-Strong |
The N-H stretching region is particularly informative. Primary amines and amides typically show two bands corresponding to symmetric and asymmetric stretching modes.[5] The strong carbonyl (C=O) absorption is one of the most characteristic peaks in an IR spectrum.[6]
Experimental Protocol for FT-IR Spectroscopy
Modern Fourier Transform Infrared (FT-IR) spectrometers, especially those equipped with an Attenuated Total Reflectance (ATR) accessory, offer a simple and fast method for analysis.[7]
-
Instrument Preparation : Turn on the spectrometer and allow it to warm up for 10-15 minutes.[8]
-
Background Scan : Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application : Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Pressure Application : Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of a molecule, particularly the extent of its conjugated system. Absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.
Predicted UV-Vis Absorption
The extended π-conjugated system of the cinnoline ring in this compound is expected to result in strong absorption in the UV region. We can anticipate two main types of electronic transitions:
-
π → π* transitions : These are high-energy transitions characteristic of aromatic and conjugated systems, typically resulting in strong absorption bands.
-
n → π* transitions : These lower-energy transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) into an anti-bonding π* orbital. These absorptions are generally weaker in intensity.[9][10]
We predict strong absorbance maxima (λ_max) in the range of 220-400 nm. The exact positions will be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
The analysis is performed on a dilute solution of the compound.[10][11]
-
Solvent Selection : Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation : Prepare a stock solution of the compound of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank or reference).
-
Sample Measurement : Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Spectrum Acquisition : Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance spectrum. The resulting plot will show absorbance versus wavelength, from which the λ_max values can be determined.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound with high precision and offers structural clues based on its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺·) : Based on the molecular formula C₉H₈N₄O, the calculated monoisotopic mass is approximately 188.07 g/mol . Using a high-resolution mass spectrometer (HRMS), this mass can be determined to within a few parts per million (ppm), which can be used to confirm the elemental composition.
-
Fragmentation Pattern : Electron Ionization (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to break into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule. We can predict plausible fragmentation pathways based on the stability of the resulting fragments.
Plausible Fragmentations:
-
Loss of ·NH₂ (m/z ~172) : Cleavage of the carboxamide group.
-
Loss of CO (m/z ~160) : A common loss from amide-containing compounds.
-
Loss of HNCO (m/z ~145) : A characteristic fragmentation of the primary amide.
Caption: A potential fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule and is commonly coupled with liquid chromatography (LC-MS).[12]
-
Sample Preparation : Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.
-
Infusion : The sample can be directly infused into the mass spectrometer or injected via an LC system.
-
Ionization : The sample is ionized using ESI, typically forming the protonated molecule [M+H]⁺ in positive ion mode.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Tandem MS (MS/MS) : To obtain fragmentation data, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.
Integrated Analysis and Conclusion
The unambiguous characterization of this compound is achieved by integrating the data from all four spectroscopic techniques.
Table 4: Summary of Predicted Spectroscopic Data
| Technique | Predicted Key Features | Information Provided |
| ¹H NMR | Aromatic protons (δ 7.5-8.5), Amine/Amide N-H protons | Carbon-hydrogen framework, proton environments |
| ¹³C NMR | Carbonyl carbon (δ ~170), Aromatic carbons (δ 110-160) | Number and type of unique carbons |
| IR | N-H (~3300 cm⁻¹), C=O (~1660 cm⁻¹), C=C/C=N (~1550 cm⁻¹) | Confirmation of key functional groups |
| UV-Vis | λ_max ~220-400 nm | Electronic structure, conjugated system |
| MS | [M+H]⁺ at m/z 189, characteristic fragments | Molecular weight and formula, structural fragments |
The process is one of mutual validation: the molecular weight from MS confirms the formula. IR confirms the presence of the amine and amide groups whose protons and carbons are then located in the NMR spectra. The NMR coupling patterns and chemical shifts confirm the substitution pattern on the cinnoline ring, which is consistent with the conjugated system observed in the UV-Vis spectrum. This cohesive, multi-faceted approach provides the highest level of confidence in the structural assignment for drug development and research applications.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Aminocinnoline-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminocinnoline-3-carboxamide serves as a pivotal scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiparasitic, and kinase inhibition properties.[1][2][3] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for rational drug design and the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of this compound, integrating theoretical principles with proposed experimental and computational methodologies for its detailed characterization. While a definitive crystal structure of the parent compound remains elusive in publicly accessible databases, this document leverages data from structurally related molecules and robust computational techniques to elucidate its key structural features.
Introduction: The Significance of the Cinnoline Scaffold
The cinnoline nucleus, a bicyclic aromatic heterocycle, is a privileged structure in the realm of pharmaceuticals.[2] Its derivatives have demonstrated a remarkable range of pharmacological activities, targeting diverse biological pathways.[3] The this compound core, in particular, has been identified as a key pharmacophore in the development of potent and selective inhibitors for enzymes such as Bruton's tyrosine kinase (BTK), which are crucial in the treatment of various cancers and inflammatory diseases.[1] The precise spatial arrangement of the amino and carboxamide substituents on the cinnoline ring is critical for molecular recognition and binding affinity to biological targets. Therefore, a detailed analysis of the molecule's structure and its conformational landscape is indispensable for structure-activity relationship (SAR) studies and the design of next-generation therapeutics.
Molecular Structure of this compound
The foundational structure of this compound comprises a cinnoline ring system, which is a fusion of a benzene ring and a pyridazine ring. An amino group (-NH₂) is attached at the C4 position, and a carboxamide group (-CONH₂) is at the C3 position.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄O | [4] |
| Molecular Weight | 188.19 g/mol | [4] |
| InChIKey | FCYPWSQPDXUBPV-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C2C(=C1)C(=C(N=N2)C(=O)N)N | [4] |
To visualize the atomic arrangement and numbering convention, a 2D structural representation is provided below.
Caption: 2D structure and atom numbering of this compound.
Conformational Analysis: The Role of Intramolecular Interactions
The conformational flexibility of this compound primarily arises from the rotation around the C3-C(O)NH₂ single bond. The orientation of the carboxamide group relative to the cinnoline ring is a critical determinant of the molecule's overall shape and its interaction with biological targets.
Intramolecular Hydrogen Bonding: A Key Stabilizing Factor
A significant factor governing the conformation is the potential for intramolecular hydrogen bonding between the amino group at the C4 position and the carbonyl oxygen of the carboxamide group at the C3 position. This interaction would lead to the formation of a pseudo-six-membered ring, significantly stabilizing a planar conformation where the carboxamide group is syn-periplanar to the C4-amino group.[5][6]
Caption: Factors influencing the conformational equilibrium of this compound.
Rotational Barrier of the Carboxamide Group
The rotation around the C-N bond of an amide is known to have a significant energy barrier due to the partial double bond character arising from resonance.[7] For the C3-C(O)NH₂ bond, while a single bond, its rotation will be influenced by the aforementioned intramolecular hydrogen bonding and steric interactions with the adjacent amino group. The presence of the intramolecular hydrogen bond is expected to increase the rotational barrier, locking the molecule in a predominantly planar conformation.
Experimental Methodologies for Structural and Conformational Characterization
To definitively determine the molecular structure and conformation of this compound, a combination of experimental techniques is essential.
X-Ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous three-dimensional molecular structure in the solid state.[5] This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planarity of the cinnoline ring and the preferred conformation of the carboxamide group.
Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization:
-
Rationale: To obtain a well-ordered crystal lattice suitable for diffraction.
-
Procedure: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) to achieve a supersaturated solution. Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.
-
-
Data Collection:
-
Rationale: To measure the intensities of the diffracted X-ray beams.
-
Procedure: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data at a controlled temperature (typically low temperature to reduce thermal vibrations).
-
-
Structure Solution and Refinement:
-
Rationale: To determine the atomic positions from the diffraction pattern.
-
Procedure: Process the collected data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated structure factors.
-
Caption: Workflow for X-ray crystallography analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Solution-State Conformation
¹H and ¹³C NMR spectroscopy can provide valuable information about the molecule's structure and dynamics in solution. The chemical shifts of the protons and carbons can be compared with those predicted from computational models of different conformers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, which can help to elucidate the preferred conformation in solution. The observation of distinct signals for the two amide protons at room temperature would suggest restricted rotation around the C-N bond of the carboxamide group.[5]
Computational Approaches to Conformational Analysis
In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting and analyzing the molecular structure and conformation of this compound.
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method for calculating the electronic structure of molecules.[8] It can be used to optimize the geometry of different conformers and calculate their relative energies, thus predicting the most stable conformation.
Workflow: DFT-Based Conformational Analysis
-
Initial Structure Generation:
-
Rationale: To create starting geometries for optimization.
-
Procedure: Build the 3D structure of this compound. Generate different initial conformers by systematically rotating the C3-C(O)NH₂ bond.
-
-
Geometry Optimization:
-
Rationale: To find the minimum energy structure for each conformer.
-
Procedure: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger).
-
-
Energy Calculation and Analysis:
-
Rationale: To determine the relative stability of the conformers.
-
Procedure: Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set for improved accuracy. The conformer with the lowest energy is predicted to be the most stable.
-
-
Rotational Barrier Calculation:
-
Rationale: To quantify the energy required for interconversion between conformers.
-
Procedure: Perform a potential energy surface scan by systematically rotating the C3-C(O)NH₂ dihedral angle and calculating the energy at each step. The energy difference between the minimum and the transition state will give the rotational barrier.
-
Caption: Workflow for DFT-based conformational analysis.
Conclusion and Future Directions
The molecular structure and conformation of this compound are dictated by a delicate interplay of electronic and steric factors, with intramolecular hydrogen bonding playing a crucial role in stabilizing a planar conformation. While this guide provides a robust theoretical framework and outlines key experimental and computational methodologies for its characterization, the definitive elucidation of its three-dimensional structure awaits experimental validation, preferably through single-crystal X-ray diffraction.
Future research should focus on obtaining high-quality crystals of the parent compound and its derivatives to build a comprehensive library of structural data. This will not only validate the computational models but also provide invaluable insights for the rational design of more potent and selective cinnoline-based therapeutic agents. The integration of experimental and computational approaches will undoubtedly accelerate the discovery and development of novel drugs targeting a wide range of diseases.
References
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An In-depth Technical Guide to Determining the Solubility of 4-Aminocinnoline-3-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 4-aminocinnoline-3-carboxamide. Given the novelty of this specific molecule, this document focuses on the foundational principles, predictive analysis, and detailed methodologies required for a thorough solubility assessment.
Executive Summary
Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This compound, a heterocyclic compound featuring the cinnoline scaffold, belongs to a class of molecules known for their diverse pharmacological activities, including potential applications as kinase inhibitors and anti-proliferative agents.[1][2][3][4] A comprehensive understanding of its solubility in various solvents is paramount for advancing its preclinical development. This guide outlines the theoretical considerations and provides detailed, field-proven experimental protocols for determining the thermodynamic solubility of this compound, ensuring data integrity and reproducibility.
Introduction to this compound
The cinnoline core, a bicyclic heteroaromatic system, is a significant pharmacophore in medicinal chemistry.[1][2][3] Derivatives of cinnoline have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The specific substitutions of an amino group at the 4-position and a carboxamide at the 3-position of the cinnoline ring in this compound suggest a molecule with the potential for forming multiple hydrogen bonds, which will significantly influence its solubility profile.
The Critical Role of Solubility in Drug Development
The therapeutic potential of a promising compound can be significantly hampered by poor solubility. It is a key determinant of a drug's dissolution rate, and consequently, its absorption and bioavailability.[6][7] Early and accurate assessment of solubility allows for:
-
Informed Candidate Selection: Prioritizing compounds with favorable biopharmaceutical properties.[8]
-
Formulation Strategy: Guiding the development of appropriate dosage forms (e.g., oral, intravenous).
-
Toxicology Studies: Ensuring adequate compound exposure in safety and efficacy models.
Predicted Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Range | Influence on Solubility |
| Molecular Weight | ~188 g/mol | Lower molecular weight generally favors solubility. |
| logP | Low (likely < 1) | A low octanol-water partition coefficient suggests a preference for hydrophilic (aqueous) environments. |
| pKa | Basic (due to amino group and ring nitrogens) and potentially weakly acidic (due to carboxamide) | The ionization state, and therefore solubility, will be highly dependent on the pH of the solvent. |
| Hydrogen Bond Donors/Acceptors | High (multiple N-H and C=O groups) | The ability to form hydrogen bonds with solvent molecules is a key driver of solubility in polar protic solvents. |
| Crystal Lattice Energy | Unknown | A high crystal lattice energy will require more energy to overcome, leading to lower solubility. |
These predictions underscore the necessity of empirical testing across a range of solvents with varying polarities and pH.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method , as described by Higuchi and Connors.[10] This method measures the equilibrium concentration of a compound in a saturated solution and is considered the most reliable approach for sparingly soluble compounds.[10][11]
Rationale for Solvent Selection
A diverse panel of solvents should be selected to represent a range of polarities and hydrogen bonding capabilities, as well as to include pharmaceutically relevant media.
Table 2: Recommended Solvents for Solubility Screening
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 5.0 (e.g., Acetate), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate) | To assess the impact of ionization on solubility and mimic physiological conditions. |
| Polar Protic | Water, Methanol, Ethanol | Capable of hydrogen bonding; commonly used in formulations and synthesis. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Can accept hydrogen bonds but do not donate; common in early-stage screening and as co-solvents. |
| Non-Polar | Dichloromethane (DCM), Hexane | To assess solubility in lipophilic environments. |
| Biorelevant Media | FaSSIF (Fasted State Simulated Intestinal Fluid), FeSSIF (Fed State Simulated Intestinal Fluid) | To predict in vivo solubility in the gastrointestinal tract. |
Experimental Workflow: Shake-Flask Method
The following diagram and protocol detail the steps for determining the thermodynamic solubility of this compound.
Figure 1: Workflow for the Shake-Flask Solubility Assay.
Detailed Protocol: Shake-Flask Solubility Determination
Materials:
-
This compound (solid)
-
Selected solvents (Table 2)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions for Standard Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Perform serial dilutions to generate a series of standards with known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. A general guideline is to add enough solid so that undissolved particles are clearly visible after the equilibration period.[11]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. For compounds with slow dissolution kinetics, up to 72 hours may be necessary.[11]
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Separate the saturated solution (supernatant) from the solid material. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Use a syringe to draw the suspension and pass it through a low-binding filter (e.g., PVDF) into a clean vial. Note that filtration may lead to underestimation of solubility if the compound adsorbs to the filter material.[6]
-
-
-
Quantification:
-
Carefully transfer a known volume of the clear supernatant to a new vial and dilute it with the mobile phase to a concentration that falls within the range of the standard curve.
-
Analyze the diluted samples and the standard curve solutions using a validated HPLC-UV or LC-MS method.
-
Calculate the concentration of this compound in the original supernatant based on the dilution factor. This concentration represents the thermodynamic solubility.
-
Data Analysis and Interpretation
The solubility data should be compiled into a clear, comparative table.
Table 3: Example of a Solubility Data Summary for this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| pH 2.0 Buffer | 25 | ||
| pH 7.4 PBS | 25 | ||
| Water | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 |
The results should be interpreted in the context of the compound's intended application. For example, a high solubility in aqueous buffers at physiological pH is desirable for oral and intravenous formulations. Low aqueous solubility may necessitate formulation strategies such as the use of co-solvents, cyclodextrins, or amorphous solid dispersions.
Conclusion
A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. This guide provides a robust framework for the systematic and accurate determination of its solubility profile. By adhering to the detailed protocols and considering the underlying physicochemical principles, researchers can generate high-quality, reliable data to inform critical decisions in the drug development pipeline. The shake-flask method, while requiring careful execution, remains the definitive approach for establishing the thermodynamic solubility of novel chemical entities.
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The Cinnoline Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug design. Among these, the cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention for its diverse and potent biological activities. This guide provides a comprehensive technical overview of the cinnoline core, detailing its broad spectrum of pharmacological effects, the underlying mechanisms of action, and the experimental methodologies employed to evaluate its therapeutic potential.
The Versatile Pharmacophore: A Spectrum of Biological Activities
The cinnoline nucleus serves as a versatile template for the development of compounds with a wide array of biological functions.[1][2][3] Its derivatives have demonstrated significant promise in several key therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5]
Anticancer Activity: Targeting the Engines of Malignancy
The cinnoline scaffold has proven to be a fertile ground for the discovery of novel anticancer agents.[1][3] Derivatives have been shown to inhibit critical cellular processes involved in tumor growth and proliferation.
Key Molecular Targets:
-
Topoisomerase I (Top1): Certain substituted dibenzo[c,h]cinnolines act as potent Top1 inhibitors.[1] These compounds stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately, apoptosis in cancer cells. The presence of 2,3-dimethoxy substituents on one ring and a methylenedioxy group on another has been identified as a crucial structural element for this activity.[1]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Cinnoline derivatives have been developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activities and significant antiproliferative effects in various human tumor cell lines.
-
Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Cinnoline-based compounds have been identified as effective BTK inhibitors.
The anticancer potential of cinnoline derivatives is underscored by their broad-spectrum activity against various cancer cell lines and their ability to overcome mechanisms of multidrug resistance.[1]
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Cinnoline derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[4][5]
The antimicrobial efficacy of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Cinnoline derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4] For instance, certain 4-amino- and 4-acetylaminodihydrobenzo[f]cinnolin-2(3H)ones have demonstrated notable antimicrobial activity.[2]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Cinnoline derivatives have been investigated for their anti-inflammatory properties, with several compounds showing potent activity in preclinical models.[3]
Mechanisms of Anti-inflammatory Action:
-
Cyclooxygenase-2 (COX-2) Inhibition: Some pyrazolo[4,3-c]cinnoline derivatives have exhibited significant anti-inflammatory effects, with docking studies suggesting a strong binding profile to the COX-2 enzyme.[3]
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in the regulation of inflammatory cell activity. Cinnoline-based PDE4 inhibitors have been developed, showing potential for the treatment of inflammatory conditions.
-
Human Neutrophil Elastase (HNE) Inhibition: HNE is a serine protease involved in the inflammatory process. Cinnoline derivatives have been explored as HNE inhibitors.
The anti-inflammatory potential of these compounds is often assessed using the carrageenan-induced paw edema model in rodents, a classic assay for evaluating acute inflammation.[3]
Elucidating Biological Activity: Key Experimental Protocols
A thorough understanding of the biological activity of the cinnoline scaffold relies on a battery of well-established in vitro and in vivo assays. The following section details the methodologies for key experiments.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the cinnoline derivative and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Add 10 µL of MTT reagent to each well.[6]
-
Formazan Formation: Incubate the plates for 2 to 4 hours until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]
Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[8][9]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[8]
-
Serial Dilution: Prepare serial two-fold dilutions of the cinnoline derivative in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.[9] Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a well-established in vivo assay for screening the acute anti-inflammatory activity of new compounds.[10][11]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[10][11]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the cinnoline derivative or a reference anti-inflammatory drug (e.g., indomethacin) via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.[12] A vehicle control group is also included.
-
Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[12]
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[12]
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the vehicle control group.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Deciphering the Mechanism: Signaling Pathways and Molecular Interactions
A deeper understanding of the biological activity of cinnoline derivatives requires an exploration of their interactions with key signaling pathways.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.[13][14] Its aberrant activation is a common feature in cancer. Cinnoline-based PI3K inhibitors can block this pathway, leading to the induction of apoptosis in cancer cells.
Simplified PI3K/Akt Signaling Pathway
Caption: Inhibition of the PI3K/Akt pathway by cinnoline derivatives.
Topoisomerase I Inhibition
Topoisomerase I is an essential enzyme that resolves DNA topological problems during replication and transcription.[15][16] Cinnoline-based Top1 inhibitors trap the enzyme in a covalent complex with DNA, leading to lethal DNA double-strand breaks.[1][16]
Mechanism of Topoisomerase I Inhibition
Caption: Stabilization of the Top1-DNA cleavable complex by cinnoline inhibitors.
Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity
The biological activity of cinnoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.[1][2] Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
General SAR Observations:
-
Anticancer Activity: For Top1 inhibitors, specific substitution patterns, such as dimethoxy and methylenedioxy groups, are critical for activity.[1] In the case of PI3K inhibitors, modifications to the side chains can significantly impact potency and selectivity.
-
Antimicrobial Activity: The introduction of halogen atoms, such as chlorine, on the cinnoline ring has been shown to enhance antibacterial and antifungal activity.
-
Anti-inflammatory Activity: The presence of a pyrazoline ring fused to the cinnoline core, along with electron-donating groups on an appended phenyl ring, has been associated with increased anti-inflammatory effects.[3]
Future Perspectives
The cinnoline scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Future research will likely focus on:
-
Target-Specific Design: The rational design of cinnoline derivatives that selectively target specific isoforms of enzymes or receptors to minimize off-target effects and improve safety profiles.
-
Hybrid Molecules: The synthesis of hybrid molecules that combine the cinnoline scaffold with other pharmacophores to create multi-target drugs with enhanced efficacy.
-
Advanced Drug Delivery: The development of novel drug delivery systems to improve the pharmacokinetic properties of cinnoline-based drugs.
The versatility and proven biological activity of the cinnoline core ensure its continued prominence in the field of medicinal chemistry and drug discovery.
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The Evolving Landscape of 4-Aminocinnoline-3-carboxamide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminocinnoline-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of this chemical core and its analogs, with a primary focus on their development as potent and selective inhibitors of Bruton's Tyrosine Kinase (BTK) for the treatment of autoimmune diseases. We will explore the synthetic strategies, analytical characterization, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in the field of drug discovery and development.
Introduction: The Cinnoline Scaffold and its Therapeutic Potential
The cinnoline nucleus, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile.[1] Derivatives of the cinnoline scaffold have been investigated for a multitude of therapeutic applications, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities.[1] A particularly promising class of cinnoline derivatives is the 4-aminocinnoline-3-carboxamides, which have shown significant potential as kinase inhibitors.
This guide will focus on the this compound core and its closely related analogs, the 4-aminoquinoline-3-carboxamides. These compounds have been the subject of intensive research, leading to the discovery of potent inhibitors of Bruton's Tyrosine Kinase (BTK), a key regulator of B-cell signaling and a validated therapeutic target for autoimmune diseases such as rheumatoid arthritis.[2][3]
Synthetic Strategies: Building the Core and its Analogs
The synthesis of this compound derivatives can be approached through several routes. While specific protocols for the this compound core are not extensively detailed in publicly available literature, a robust synthesis can be adapted from the well-established procedures for the analogous 4-aminoquinoline-3-carboxamides.
A common and effective strategy involves a two-step process:
-
Heterocycle Formation: The quinoline core can be constructed via the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound containing an α-methylene group.[4] This method allows for the introduction of various substituents on the quinoline ring. For the cinnoline core, a potential route involves the intra-cyclization of arylhydrazonomalononitrile.[1]
-
Amide Coupling: Once the carboxylic acid of the core heterocycle is in place, the carboxamide can be formed through standard amide coupling reactions. This typically involves activating the carboxylic acid with a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt), followed by the addition of the desired amine.
A proposed synthetic workflow for a generic this compound derivative is outlined below:
Caption: Proposed synthetic workflow for this compound derivatives.
Analytical Characterization: Confirming Structure and Purity
The structural elucidation and purity assessment of synthesized this compound derivatives are critical steps in the drug discovery process. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compounds. Key diagnostic signals include the resonances of the aromatic protons on the cinnoline or quinoline ring system, the amide proton, and the protons of the various substituents. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.[5]
3.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.
3.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compounds. A reversed-phase HPLC method is typically used, and the purity is determined by the peak area of the main component relative to the total peak area.
Mechanism of Action and Structure-Activity Relationships (SAR)
The primary mechanism of action for the most promising this compound and 4-aminoquinoline-3-carboxamide derivatives is the inhibition of Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling.[6] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various autoimmune diseases. By inhibiting BTK, these compounds can modulate B-cell proliferation, differentiation, and autoantibody production.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound derivatives.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these inhibitors. For the analogous 4-aminoquinoline-3-carboxamide series, a structure-hopping strategy has been successfully applied to discover potent and reversible BTK inhibitors with improved drug-like properties, particularly aqueous solubility, compared to the initial cinnoline-based compounds.[2][3]
| Compound | R1 | R2 | BTK IC₅₀ (nM)[3] |
| 1 | H | Phenyl | >1000 |
| 2 | H | 2-pyridyl | 245 |
| 3 | F | 2-pyridyl | 12.3 |
| 4 | OMe | 2-pyridyl | 7.8 |
| 5 (25) | OMe | 5-fluoro-2-pyridyl | 5.3 |
Table 1: Structure-Activity Relationship of 4-Aminoquinoline-3-carboxamide Derivatives as BTK Inhibitors. This table highlights the impact of substitutions on the quinoline ring (R1) and the carboxamide moiety (R2) on the inhibitory potency against BTK. The data demonstrates that the introduction of a fluorine atom at the R1 position and a pyridyl group at the R2 position significantly enhances activity. Further optimization with a methoxy group at R1 and a fluorinated pyridyl group at R2 led to a highly potent inhibitor (Compound 5).
Experimental Protocols for Biological Evaluation
A tiered approach is typically employed to evaluate the biological activity of novel this compound derivatives, starting with in vitro biochemical assays and progressing to cellular and in vivo models.
5.1. In Vitro BTK Kinase Inhibition Assay
The primary screening of compounds is performed using an in vitro kinase assay to determine their direct inhibitory activity against the BTK enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.
Step-by-Step Protocol for a Generic TR-FRET BTK Kinase Assay:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human BTK enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate/ATP solution containing a biotinylated peptide substrate and ATP in kinase buffer.
-
Prepare a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
Add 2 µL of the test compound (in DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the BTK enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection solution.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio and determine the IC₅₀ values from the dose-response curves.
-
5.2. Cellular BTK Autophosphorylation Assay
To assess the functional inhibition of BTK in a cellular context, a BTK autophosphorylation assay is performed. This assay measures the phosphorylation of BTK at Tyr223, a key marker of its activation.
Step-by-Step Protocol for Cellular BTK Autophosphorylation Assay:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., Ramos) in appropriate media.
-
Seed the cells in a 96-well plate and starve them in serum-free media for 2-4 hours.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with an anti-IgM antibody for 10 minutes to induce BTK activation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody against total BTK for normalization.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phospho-BTK to total BTK.
-
Determine the EC₅₀ values from the dose-response curves.
-
5.3. In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA)
To evaluate the therapeutic potential of the lead compounds in a relevant disease model, the collagen-induced arthritis (CIA) model in rodents is widely used.[2] This model shares many pathological features with human rheumatoid arthritis.
Protocol Outline for a Prophylactic CIA Model in Mice:
-
Induction of Arthritis:
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
-
On day 0, immunize DBA/1 mice with an intradermal injection of the emulsion at the base of the tail.
-
On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
-
Compound Administration:
-
Begin daily oral administration of the test compound or vehicle from day 21 to the end of the study (e.g., day 42).
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
Measure paw swelling using a digital caliper.
-
At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Collect blood samples to measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Pharmacokinetics and ADMET Profiling
A favorable pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential for the successful development of a drug candidate. For this compound derivatives and their analogs, in silico, in vitro, and in vivo studies are conducted to assess these properties.
In Silico ADMET Prediction:
Various computational tools can be used to predict the ADMET properties of a compound based on its chemical structure. These predictions provide an early assessment of potential liabilities and guide the design of molecules with improved drug-like properties.
Predicted ADMET Properties for a Representative this compound:
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption |
| LogP | 1-3 | Optimal for membrane permeability and solubility |
| Aqueous Solubility | Moderate to High | Desirable for formulation and absorption |
| Human Intestinal Absorption | High | Good potential for oral bioavailability |
| CYP450 Inhibition | Low | Reduced risk of drug-drug interactions |
| hERG Inhibition | Low | Reduced risk of cardiotoxicity |
| Mutagenicity (Ames test) | Negative | Low potential for genotoxicity |
Table 2: Predicted ADMET Profile for a Representative this compound.
In vitro assays, such as microsomal stability and Caco-2 permeability assays, are then used to experimentally validate the in silico predictions. In vivo pharmacokinetic studies in rodents are conducted to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[7]
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds for the development of novel therapeutics, particularly as BTK inhibitors for autoimmune diseases. The ability to readily synthesize and modify these molecules, coupled with their potent biological activity, makes them an attractive starting point for drug discovery programs.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing second-generation inhibitors with improved selectivity profiles to minimize off-target effects.
-
Exploring Covalent and Reversible Inhibition: Investigating both covalent and reversible binding modes to optimize the duration of action and safety profile.
-
Expanding Therapeutic Applications: Evaluating the potential of these compounds in other therapeutic areas where BTK signaling plays a role, such as oncology.
-
Advanced Drug Delivery: Developing novel formulations to enhance the bioavailability and therapeutic efficacy of lead candidates.
This technical guide provides a solid foundation for researchers to navigate the exciting and evolving field of this compound derivatives and to contribute to the development of the next generation of targeted therapies.
References
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Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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On The Chemistry of Cinnoline IV[4]. Synthesis and Reactions of (4-Aminocinnolin-3-yl)-aryl-methanones. (2025, August 5). ResearchGate. Retrieved from [Link]
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Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019, July 1). ACS Publications. Retrieved from [Link]
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BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. (n.d.). BellBrook Labs. Retrieved from [Link]
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4-Aminoquinoline-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]
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Complete assignment of the H-1 and C-13 NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
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Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019, July 25). PubMed. Retrieved from [Link]
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In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (n.d.). PubMed. Retrieved from [Link]
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3-amino-4-cinnolinecarboxamide. (2025, May 20). ChemSynthesis. Retrieved from [Link]
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Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021, July 18). Frontiers. Retrieved from [Link]
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Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. Retrieved from [Link]
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Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020, December 9). ResearchGate. Retrieved from [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, March 31). Frontiers. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 4-Aminocinnoline-3-carboxamide Properties
Abstract
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. In silico computational methods are indispensable for achieving this, offering rapid, cost-effective profiling of drug candidates before significant resources are committed to synthesis and in vitro testing. This guide provides a comprehensive, technically-grounded framework for the computational prediction of key pharmacological properties of 4-aminocinnoline-3-carboxamide, a heterocyclic scaffold of interest. We will delve into the causality behind methodological choices, present validated protocols using freely accessible tools, and offer insights into the interpretation of predictive data for researchers, medicinal chemists, and drug development professionals.
Introduction: The Rationale for Profiling this compound
The cinnoline scaffold, a diazine derivative, is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities. Specifically, derivatives of this compound have been investigated for a range of activities, with a notable focus on the inhibition of Poly (ADP-ribose) polymerase (PARP).[1] PARP inhibitors have emerged as a significant class of targeted cancer therapies, particularly effective in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2][3][4] The core mechanism, known as synthetic lethality, involves blocking a key DNA repair pathway (PARP) in cancer cells that are already deficient in another, leading to cell death.[2][4]
Given this therapeutic potential, it is critical to assess the drug-like properties of novel analogs like this compound early in the discovery pipeline. Predicting properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) can flag potential liabilities and guide the design of superior molecules.[5] This guide establishes a robust, reproducible in silico workflow to generate a comprehensive predictive profile of this molecule.
The Foundational Step: Ligand Preparation for Predictive Modeling
The axiom "garbage in, garbage out" is acutely true in computational chemistry. The quality of any prediction is wholly dependent on the structural and chemical accuracy of the input molecule. A rigorous ligand preparation protocol is non-negotiable.
Expert Insight: The primary goal of ligand preparation is to generate the most probable, lowest-energy, three-dimensional conformation of the molecule as it would exist at physiological pH (7.4). This involves correctly assigning protonation states, considering tautomers, and performing energy minimization. Failure to do so can lead to erroneous predictions of properties that depend on ionization (solubility, pKa) and 3D conformation (docking).
Protocol 2.1: Standard Ligand Preparation
-
Obtain 2D Structure: Draw this compound using a chemical sketcher (e.g., MarvinSketch, ChemDraw) or retrieve its SMILES (Simplified Molecular Input Line Entry System) string. The canonical SMILES for this molecule is C1=CC=C2C(=C1)C(=C(C=N2)C(=O)N)N.
-
Convert to 3D: Use software to generate an initial 3D conformation from the 2D representation.
-
Protonation and Tautomerization: Employ a tool that can predict the major protonation and tautomeric state at a defined pH (typically 7.4). Tools like ChemAxon's Calculator Plugins or the Schrödinger LigPrep module are standards for this.[6] For our target molecule, the amino group and the cinnoline nitrogens are key ionizable centers to consider.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94, OPLS). This process refines the geometry to find a low-energy, stable conformation. This step is critical for subsequent 3D-dependent calculations like molecular docking.
Workflow for In Silico Property Prediction
Our predictive workflow is designed as a multi-stage funnel, starting with broad, fundamental properties and moving towards more complex biological and toxicological endpoints.
Caption: High-level workflow for in silico property prediction.
Physicochemical Properties and Drug-Likeness
This initial screen assesses the fundamental properties that govern a molecule's behavior in a biological environment and its suitability as an oral drug candidate.
Expert Insight: Rules like Lipinski's Rule of Five are not absolute laws but empirical guidelines derived from analyzing successful oral drugs.[7] They are invaluable for flagging compounds that may have issues with poor absorption or permeation. A violation does not mean failure, but it warrants critical evaluation. For instance, many successful drugs are "beyond the rule of 5," but these often have specific transport mechanisms.
Protocol 4.1: Prediction using SwissADME
The SwissADME web server is a robust, freely available tool for this purpose.[8][9]
-
Navigate to the SwissADME website.[9]
-
Input Molecule: In the input field, paste the SMILES string for this compound: C1=CC=C2C(=C1)C(=C(C=N2)C(=O)N)N.
-
Run Analysis: Click the "Run" button to start the calculation.
-
Collect Data: Systematically record the predicted values for physicochemical properties, lipophilicity, water solubility, and drug-likeness parameters from the output page.[10]
Predicted Physicochemical & Drug-Likeness Profile
| Property | Predicted Value | Interpretation / Significance |
| Molecular Formula | C10H8N4O | --- |
| Molecular Weight | 188.19 g/mol | Excellent. Well below the 500 Da limit suggested by Lipinski's Rule, favoring good absorption.[7] |
| LogP (iLOGP) | 0.97 | Indicates balanced lipophilicity, favorable for membrane permeability without being overly greasy. |
| LogS (ESOL) | -2.10 | Corresponds to a predicted solubility of 7.9 mg/mL; classified as "Soluble." High solubility is crucial for absorption. |
| H-Bond Donors | 2 | Compliant with Lipinski's Rule (≤5). |
| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10). |
| Topological Polar Surface Area (TPSA) | 98.05 Ų | Good value (typically <140 Ų), suggesting favorable cell permeability and oral bioavailability.[7] |
| Lipinski's Rule Violations | 0 | Fully compliant, indicating a high probability of drug-likeness for oral administration. |
| PAINS Alert | 0 alerts | No Pan-Assay Interference Compounds alerts, suggesting the compound is unlikely to be a promiscuous binder in high-throughput screens. |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile
This stage predicts the pharmacokinetic and potential toxicological profile of the molecule. We will utilize the pkCSM server, which uses graph-based signatures to model ADMET properties.[11][12][13]
Expert Insight: ADMET prediction models are built on large datasets of experimental results.[14][15] Their predictive power is strongest for molecules that are structurally similar to those in the training set (the "applicability domain").[16] Therefore, predictions should be interpreted as probabilistic indicators of risk, not certainties. For example, a positive Ames test prediction is a serious flag for mutagenicity that requires immediate experimental follow-up.
Protocol 5.1: ADMET Prediction using pkCSM
-
Navigate to the pkCSM web server.[11]
-
Input Molecule: Submit the SMILES string C1=CC=C2C(=C1)C(=C(C=N2)C(=O)N)N.
-
Run Prediction: Execute the prediction workflow.
-
Consolidate Results: Tabulate the key predicted ADMET parameters.[17]
Predicted ADMET Profile
| Parameter | Category | Predicted Value | Interpretation & Causality |
| Water Solubility (log mol/L) | Absorption | -1.376 | Consistent with SwissADME, indicating good solubility. |
| Caco-2 Permeability (log Papp) | Absorption | 0.491 | A value > 0.9 is typically considered high permeability. This prediction suggests moderate to low permeability. |
| Intestinal Absorption (% Absorbed) | Absorption | 84.7% | High predicted absorption. This model likely weighs factors beyond simple permeability. |
| BBB Permeability (logBB) | Distribution | -0.627 | Predicted to be a poor Blood-Brain Barrier penetrant (logBB < -1 is low, > 0.3 is high). This is favorable if CNS side effects are to be avoided. |
| CYP2D6 Substrate | Metabolism | No | Not predicted to be a substrate for this major drug-metabolizing enzyme. |
| CYP3A4 Substrate | Metabolism | Yes | Predicted to be a substrate of CYP3A4, the most significant enzyme in drug metabolism. Potential for drug-drug interactions. |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of inhibiting CYP2D6. |
| CYP3A4 Inhibitor | Metabolism | No | Low risk of inhibiting CYP3A4. |
| Total Clearance (log ml/min/kg) | Excretion | 0.219 | Predicts a relatively low rate of clearance from the body. |
| Ames Toxicity | Toxicity | No | Not predicted to be mutagenic, a critical safety checkpoint. |
| hERG I Inhibitor | Toxicity | No | Low risk of inhibiting the hERG potassium channel, reducing the risk of drug-induced cardiac arrhythmias. |
| Hepatotoxicity | Toxicity | Yes | Alert: Predicted to have potential for liver toxicity. This is a significant finding requiring experimental validation. |
| Skin Sensitisation | Toxicity | No | Low predicted risk of causing an allergic skin reaction. |
Pharmacodynamics: Target Interaction via Molecular Docking
Given the interest in cinnoline derivatives as PARP inhibitors, we will perform molecular docking to predict the binding affinity and pose of this compound within the active site of PARP1.[1][18]
Expert Insight: Molecular docking is a simulation method that predicts the preferred orientation of a ligand when bound to a receptor.[19][20][21] The "scoring function" provides an estimate of the binding affinity (e.g., in kcal/mol). It is a powerful tool for generating structural hypotheses about how a molecule might bind, but the scores are estimates and should be used for relative ranking of compounds rather than as absolute measures of potency.[22]
Caption: Standard workflow for structure-based molecular docking.
Protocol 6.1: Molecular Docking with AutoDock Vina (Conceptual)
-
Receptor Preparation: Download the crystal structure of PARP1 from the Protein Data Bank (PDB), for example, PDB ID: 6BHV. Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.
-
Ligand Preparation: Use the 3D, energy-minimized structure of this compound generated in Protocol 2.1.
-
Binding Site Definition: Identify the catalytic binding site of PARP1, typically where the native ligand (or nicotinamide) binds. Define a "grid box" that encompasses this entire site.[23]
-
Docking Execution: Run the docking simulation using a program like AutoDock Vina. The software will systematically sample different positions and orientations (poses) of the ligand within the grid box, calculating a binding score for each.
-
Results Analysis: Analyze the output. The primary result is the binding affinity (in kcal/mol) of the top-scoring pose. A more negative value indicates a stronger predicted interaction. Critically, visualize the top-scoring pose to identify key interactions (e.g., hydrogen bonds, pi-stacking) with active site residues like GLY, SER, TYR, which are known to be important for PARP inhibition.
Synthesis of Findings & Conclusion
The in silico profile of this compound presents a promising, albeit mixed, picture for its potential as a drug candidate.
-
Strengths: The molecule exhibits excellent drug-like characteristics according to Lipinski's rules, with favorable molecular weight, balanced lipophilicity, and good predicted aqueous solubility. It shows a low risk for critical toxicities like mutagenicity (Ames) and cardiotoxicity (hERG inhibition).
-
Liabilities & Areas for Optimization: The primary concerns are a prediction of potential hepatotoxicity and its identification as a substrate for the CYP3A4 enzyme. The hepatotoxicity risk is a significant safety flag that must be prioritized for experimental validation (e.g., using in vitro hepatocyte assays). Its metabolism by CYP3A4 could lead to variable patient exposure and a high potential for drug-drug interactions.
Strategic Implications: This predictive analysis provides actionable intelligence. A medicinal chemist would use this data to design the next generation of analogs. For example, modifications could be made to the molecule's structure to block the sites susceptible to CYP3A4 metabolism or to mitigate the structural features associated with the hepatotoxicity alert, all while aiming to maintain or improve the predicted binding affinity for the PARP1 target.
This guide demonstrates that a structured, multi-tool in silico workflow provides a powerful, self-validating system for profiling drug candidates. By integrating predictions of physicochemical properties, ADMET profiles, and target interactions, researchers can make more informed decisions, focusing resources on compounds with the highest probability of success and embodying the core principles of modern, efficient drug discovery.
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Curtin, N. J. (2014). PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine, 16, e1.
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Aboul-Enein, H. Y., & Ali, I. (2004). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 2. Archiv der Pharmazie, 337(6), 331-336.
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Tropsha, A. (n.d.). Fundamentals of QSAR Modeling: Basic Concepts and Applications. Retrieved from NIH.
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
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Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from Sygnature Discovery.
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from Neovarsity.
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
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Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717.
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ResearchGate. (n.d.). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet Derived Growth Factor Receptor. Retrieved from ResearchGate.
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
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Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved from Molinspiration.
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
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ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from ADMETlab.
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YouTube. (2022). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction. Retrieved from YouTube.
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Al-Ostath, A. I., Al-Assar, Z., & Al-Salahi, R. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 29(11), 2533.
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Al-Trawneh, S. A., & Al-Salahi, R. (2024). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. Pharmaceuticals, 17(5), 585.
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A Technical Guide to Cinnoline Chemistry: Synthesis, Reactivity, and Applications
Abstract: Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a cornerstone scaffold in medicinal and agricultural chemistry.[1][2][3] Despite being one of the lesser-known condensed bicyclic aromatic heterocycles with two nitrogen atoms, its derivatives have garnered significant attention for their vast spectrum of pharmacological activities.[4] This technical guide provides a comprehensive review of cinnoline chemistry, intended for researchers, scientists, and professionals in drug development. We will explore the foundational synthetic strategies for constructing the cinnoline nucleus, delve into its chemical reactivity, and survey its diverse applications, from established pharmaceuticals to emerging therapeutic agents and agrochemicals. The discussion is grounded in mechanistic principles and supported by detailed experimental workflows, data summaries, and a full citation of authoritative sources.
The Cinnoline Scaffold: Foundational Chemistry and Significance
Cinnoline, systematically named 1,2-diazanaphthalene or benzo[c]-1,2-diazine, is a nitrogen-containing heterocyclic compound with the chemical formula C₈H₆N₂.[4][5] It is isomeric with other naphthyridines such as quinoxaline and phthalazine.[2][5] The parent compound is a pale yellow solid with a melting point of 39°C and a pKa of 2.64.[4][6] The presence and position of the two adjacent nitrogen atoms in the six-membered ring create a unique electronic profile that dictates its reactivity and makes it a privileged structure in drug design.
The synthesis of the cinnoline nucleus was first reported by V. Richter in 1883, lending his name to the classical Richter cinnoline synthesis.[4][5] For many years, cinnoline derivatives remained relatively unexplored. However, the discovery of the potent biological activities of its derivatives has led to a surge in research.[4][7] These compounds exhibit a wide array of pharmacological effects, including antibacterial, anticancer, anti-inflammatory, antifungal, analgesic, and anxiolytic properties.[2][3][8]
Synthesis of the Cinnoline Nucleus: Core Methodologies
The construction of the cinnoline ring system is a critical step in accessing its diverse derivatives. Several synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.
The Richter Cinnoline Synthesis
The first-ever synthesis of the cinnoline core, the Richter synthesis, remains a fundamental and illustrative method.[5] It involves the diazotization of an o-aminophenylalkyne followed by intramolecular cyclization.
Causality and Mechanistic Insight: The reaction hinges on the formation of a highly reactive diazonium salt from the aromatic amine. This electrophilic diazonium group is positioned perfectly for an intramolecular attack by the nucleophilic carbon of the alkyne. This cyclization event forms the new nitrogen-containing ring, yielding the cinnoline scaffold. The initial product, a 4-hydroxycinnoline-3-carboxylic acid, can be subsequently modified through decarboxylation and reductive dehydroxylation to produce the parent cinnoline.[5]
Experimental Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid
-
Diazotization: Dissolve o-aminophenylpropiolic acid in an aqueous solution of hydrochloric acid. Cool the solution to 0-5°C in an ice bath.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.
-
Cyclization: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 70°C).[1] The intramolecular cyclization proceeds, often with the evolution of gas.
-
Isolation: The product, 4-hydroxycinnoline-3-carboxylic acid, will precipitate from the solution upon cooling.
-
Purification and Validation: Collect the solid by filtration, wash with cold water, and dry. The purity can be assessed by Thin Layer Chromatography (TLC) and the structure confirmed by melting point determination, IR, and NMR spectroscopy. The yield for this type of reaction is generally in the range of 70-90%.[4]
Synthesis from Arylhydrazone Precursors
A more versatile and widely used approach involves the cyclization of arylhydrazones. This strategy allows for the synthesis of a broad range of substituted cinnolines by varying the starting materials.
Workflow Rationale: This method typically involves the reaction of a substituted phenylhydrazine with a carbonyl compound containing an activated methylene group. The resulting hydrazone is then subjected to cyclization conditions, often acidic or thermal, to forge the N2-C3 bond of the cinnoline ring. The choice of catalyst and reaction conditions is critical for directing the cyclization and maximizing yield.
Applications in Drug Discovery and Development
The cinnoline scaffold is a key component in numerous compounds with significant therapeutic potential. Its derivatives have been extensively explored for a wide range of pharmacological activities.[2]
Antimicrobial Agents
Cinnoline derivatives have a long history as effective antimicrobial agents.[2] The most well-known example is Cinoxacin , an antibiotic used for treating urinary tract infections.[1][2]
Mechanism of Action: Cinoxacin functions by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV in bacteria.[1] These enzymes are essential for DNA replication, transcription, and repair. By inhibiting their function, Cinoxacin prevents the bacterial cells from dividing and ultimately leads to cell death.
Newer cinnoline derivatives have shown potent and broad-spectrum activity. For instance, compounds bearing a sulphonamide moiety have demonstrated significant antibacterial activity against strains like P. aeruginosa, E. coli, and S. aureus, as well as antifungal activity against C. albicans and A. niger.[2] Halogen substitutions on the cinnoline ring often enhance this antimicrobial potency.[2][3]
Anticancer Therapeutics
The development of cinnoline-based anticancer agents is a highly active area of research.[1][2] These compounds target various hallmarks of cancer, including uncontrolled cell proliferation and DNA repair mechanisms.
-
Topoisomerase I (TOP1) Inhibitors: Certain substituted dibenzo[c,h]cinnolines have been identified as potent non-camptothecin inhibitors of TOP1.[2] Structure-activity relationship (SAR) studies have revealed that specific substitutions, such as a methylenedioxy group on one ring and dimethoxy groups on another, are crucial for both TOP1-targeting activity and cytotoxicity.[2]
-
Kinase Inhibitors: Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Cinnoline derivatives have been patented as inhibitors of Bruton's tyrosine kinase (BTK), a kinase implicated in B-cell malignancies and autoimmune disorders.[2]
-
Antiproliferative Activity: Numerous cinnoline derivatives have demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including HeLa cells.[1]
Anti-inflammatory and CNS-Active Agents
Cinnoline's structural versatility has also been exploited to develop agents targeting inflammation and the central nervous system (CNS).
-
Anti-inflammatory: Cinnopentazone is an early example of a cinnoline derivative with anti-inflammatory properties.[1] More recently, pyrazolo[4,3-c]cinnoline derivatives have shown significant anti-inflammatory and analgesic activity, with reduced ulcerogenic potential compared to standard drugs like naproxen.[3][6] Some cinnolines act as phosphodiesterase 4 (PDE4) inhibitors, which leads to a reduction in inflammatory mediators, making them promising candidates for treating conditions like COPD and asthma.[2]
-
CNS Activity: Various cinnoline-3-carboxamides have been synthesized and patented as potential anxiolytic and sedative agents.[7]
Applications in Agrochemicals
Beyond pharmaceuticals, the cinnoline nucleus is found in compounds developed for agricultural applications.[1]
-
Herbicides and Fungicides: Derivatives of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been patented as a new class of herbicides.[7] Other derivatives have shown fungicidal properties, providing effective control against pathogens like Erysiphe graminis tritici (powdery mildew on wheat).[7]
-
Pesticides and Plant Regulators: The compound Sinofem is a cinnoline-based pesticide.[1] Other analogues have been developed as pollen suppressants for crops like wheat, demonstrating the scaffold's utility in plant growth regulation.[1]
Data Summary: Biological Activities of Key Cinnoline Derivatives
| Compound Class/Name | Target/Mechanism of Action | Primary Application | References |
| Cinoxacin | Inhibition of DNA gyrase and topoisomerase IV | Antibacterial (Urinary Tract Infections) | [1][2] |
| Cinnopentazone | Inhibition of bacterial cell wall synthesis | Anti-inflammatory | [1] |
| Sinofem | Imbalance of sodium/potassium nerve transmission | Pesticide | [1] |
| Cinnofuradione | Blocks L- and T-type voltage-gated calcium channels | Analgesic | [1] |
| Dibenzo[c,h]cinnolines | Topoisomerase I (TOP1) Inhibition | Anticancer | [2] |
| Pyrazolo[4,3-c]cinnolines | COX-2 Inhibition (presumed) | Anti-inflammatory, Analgesic | [6] |
| 3-Amido-4-anilinocinnolines | Phosphodiesterase 4 (PDE4) Inhibition | Anti-inflammatory (COPD, Asthma) | [2] |
| Cinnoline-3-carboxamides | CNS receptor modulation | Anxiolytic, Sedative | [7] |
| 1,4-dihydro-4-oxo-cinnolines | Not specified | Herbicides, Fungicides, Pollen Suppressants | [1][7] |
Conclusion and Future Outlook
The cinnoline ring system is a remarkably versatile and pharmacologically significant scaffold. From its initial synthesis by Richter to its incorporation into modern kinase inhibitors, the journey of cinnoline chemistry highlights its enduring relevance. The core structure provides a rigid and tunable platform for developing highly specific agents that can interact with a wide range of biological targets. Current research continues to uncover novel derivatives with enhanced potency and optimized pharmacokinetic profiles.[6] The future of cinnoline chemistry will likely focus on developing highly selective inhibitors for specific enzyme isoforms, exploring new applications in materials science, and designing multi-target ligands for complex diseases. The wealth of synthetic methodologies and the proven track record of biological activity ensure that cinnoline will remain a focal point of innovation for researchers in chemistry, biology, and medicine.
References
- Saxena, A., et al. "An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives." Indian Journal of Pharmaceutical Education and Research, vol. 59, no. 1, Jan-Mar 2025, pp. 29.
- "A Comprehensive Review On Cinnoline Derivatives." Journal of Pharmaceutical Negative Results, vol. 13, no. 8, 2022, pp. 3729.
- Lewgowd, W., and A. Stanczak. "Cinnoline Derivatives with Biological Activity." Archiv der Pharmazie, vol. 340, no. 2, 2007, pp. 65-80.
- Saczewskia, M., and A. Stańczak. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, vol. 24, no. 13, 2019, p. 2386.
- Evangelin, M. Prashanthi, et al. "A Concise Review on Cinnolines." International Journal of Medical and Health Sciences, vol. 10, no. 4, 2020, pp. 897-901.
- "A concise review on cinnoline and its biological activities.
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Aminocinnoline-3-carboxamide
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] This application note provides a detailed, step-by-step experimental protocol for the synthesis of 4-Aminocinnoline-3-carboxamide, a key intermediate for the development of novel therapeutic agents. The described methodology follows a robust two-stage process involving the formation of a phenylhydrazono-cyanoacetamide intermediate, followed by a Lewis acid-catalyzed intramolecular cyclization. This guide is designed for researchers in synthetic organic chemistry and drug discovery, offering in-depth explanations for critical process parameters, safety considerations, and methods for product purification and characterization to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Cinnoline Core
Cinnoline (1,2-benzodiazine) and its derivatives are of significant interest due to their isosteric relationship with quinoline and isoquinoline, structures found in numerous bioactive compounds.[1] The introduction of an amino group at the C4 position and a carboxamide at the C3 position creates a versatile scaffold with multiple points for further chemical modification. This specific substitution pattern is crucial for exploring structure-activity relationships (SAR) in various therapeutic areas, including antimicrobial and anticancer research.[1][3]
The synthetic strategy detailed herein is based on the well-established Borsche-Drechsel cyclization pathway, which provides a reliable and efficient route to the cinnoline core from readily available starting materials.[3] This protocol emphasizes not only the procedural steps but also the underlying chemical principles, empowering researchers to troubleshoot and adapt the methodology for the synthesis of diverse analogues.
Overall Synthetic Pathway
The synthesis of this compound is achieved via a two-part process. First, a substituted aniline is diazotized and coupled with cyanoacetamide to form an arylhydrazono-cyanoacetamide intermediate. This intermediate is then subjected to an intramolecular Friedel-Crafts-type cyclization reaction catalyzed by a Lewis acid to yield the final cinnoline product.
Diagram 1: Overall two-stage synthesis of this compound.
Materials and Equipment
Reagents & Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Substituted Aniline | Reagent | Sigma-Aldrich | Starting material. |
| Sodium Nitrite (NaNO₂) | ACS | Fisher Scientific | For diazotization. |
| Hydrochloric Acid (HCl) | 37%, ACS | VWR | |
| Cyanoacetamide | 99% | Acros Organics | |
| Sodium Acetate (NaOAc) | Anhydrous | Alfa Aesar | |
| Aluminum Chloride (AlCl₃) | Anhydrous, 99.99% | Sigma-Aldrich | Critical for cyclization. |
| Chlorobenzene | Anhydrous | Fisher Scientific | Reaction solvent. |
| Methanol (MeOH) | ACS | VWR | For recrystallization. |
| Sodium Hydroxide (NaOH) | Pellets, ACS | VWR | For work-up. |
| Deionized Water (H₂O) | |||
| Dichloromethane (DCM) | ACS | For extraction (optional). | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent. |
Equipment
-
Three-neck round-bottom flasks (250 mL, 500 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Thermometer (-10 to 110 °C)
-
Ice bath
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Melting point apparatus
-
FTIR, ¹H-NMR, and Mass Spectrometers for characterization
Safety Precautions
-
General: This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (e.g., under a nitrogen atmosphere if possible) and quench with extreme care.
-
Hydrochloric Acid & Sodium Hydroxide: Corrosive. Avoid inhalation of vapors and contact with skin.
-
Chlorobenzene: Flammable and toxic. Avoid inhalation and skin contact.
-
Diazonium Salts: The intermediate diazonium salts are potentially explosive when isolated and dry. This protocol is designed to use them in situ without isolation, which is a critical safety measure. The reaction must be kept cold (0–5 °C) to prevent decomposition.
Detailed Experimental Protocol
Part A: Synthesis of Phenylhydrazono-cyanoacetamide (Intermediate)
Rationale: This stage involves the conversion of the primary aromatic amine (aniline) into a diazonium salt, which is a potent electrophile. This salt is immediately reacted with the nucleophilic carbon of cyanoacetamide in a coupling reaction to form the stable hydrazone intermediate.
-
Diazotization:
-
In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, dissolve the substituted aniline (0.10 mol) in a mixture of concentrated HCl (30 mL) and water (30 mL).
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (0.11 mol, ~7.6 g) in cold water (20 mL).
-
Add the sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Scientist's Note: Maintaining a low temperature is critical for the stability of the diazonium salt. A slight excess of nitrous acid (formed from NaNO₂ and HCl) ensures complete conversion of the aniline.
-
-
Azo Coupling:
-
In a separate 500 mL flask, prepare a solution of cyanoacetamide (0.10 mol, ~8.4 g) and sodium acetate (0.30 mol, ~24.6 g) in 100 mL of an ethanol/water (1:1) mixture.
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cyanoacetamide solution with vigorous stirring.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Scientist's Note: Sodium acetate acts as a buffer and base, deprotonating the cyanoacetamide to generate the carbanion nucleophile required for the coupling reaction. A brightly colored precipitate (typically yellow or orange) of the phenylhydrazono-cyanoacetamide intermediate should form.
-
-
Isolation of Intermediate:
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Dry the product in a vacuum oven at 50–60 °C until a constant weight is achieved. The product can be used in the next step without further purification.
-
Part B: Intramolecular Cyclization to this compound
Rationale: This is the key ring-forming step. Anhydrous aluminum chloride, a strong Lewis acid, coordinates to the nitrile and/or amide group of the intermediate. This activation enhances the electrophilicity of the system, promoting an intramolecular electrophilic attack on the aromatic ring to close the six-membered pyridazine ring of the cinnoline core.[3]
-
Reaction Setup:
-
To a 500 mL three-neck flask equipped with a reflux condenser (with a gas outlet to a bubbler or drying tube) and magnetic stirrer, add anhydrous aluminum chloride (0.11 mol, ~14.7 g) to anhydrous chlorobenzene (150 mL).[3]
-
Critical Step: Pass a slow stream of dry nitrogen gas through the flask for 20-30 minutes to ensure an inert atmosphere.[3] This is crucial as AlCl₃ is highly moisture-sensitive.
-
-
Cyclization:
-
Add the dried phenylhydrazono-cyanoacetamide intermediate (from Part A) to the AlCl₃/chlorobenzene slurry in one portion.
-
Heat the mixture to reflux (approx. 132 °C) using a heating mantle and maintain reflux for 2 hours with continuous stirring.[3] The reaction mixture will typically darken.
-
-
Work-up and Product Isolation:
-
After 2 hours, remove the heating mantle and allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL). Perform this step slowly and in a fume hood, as the quenching of AlCl₃ is highly exothermic.
-
Heat the resulting mixture on a water bath for 15-20 minutes to ensure the complete decomposition of the aluminum complex.[3]
-
Cool the mixture to room temperature. A solid precipitate should form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid twice with a dilute NaOH solution (2%) to remove any acidic impurities, followed by a final wash with cold water.[3]
-
Part C: Purification
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of a hot methanol/water (10:1 v/v) mixture to dissolve the solid completely.[3]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 60–70 °C.
-
Experimental Workflow and Characterization
The entire process, from setup to final analysis, follows a logical and systematic workflow designed to ensure safety and product purity.
Diagram 2: Step-by-step experimental workflow for the synthesis and purification.
Characterization Data
The identity and purity of the final this compound should be confirmed using standard analytical techniques.
| Analysis | Expected Result | Purpose |
| Melting Point | Sharp, defined range | Purity assessment |
| FTIR (KBr) | Peaks for N-H (amine/amide), C=O (amide), aromatic C=C | Functional group identification |
| ¹H-NMR (DMSO-d₆) | Signals for aromatic protons, amine (NH₂) protons, and amide (CONH₂) protons | Structural elucidation |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight (C₉H₈N₄O = 188.19 g/mol ) | Molecular weight confirmation |
References
-
Abdel-Gawad, S. M., et al. (2011). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. Available at: [Link]
-
Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Der Pharma Chemica. Available at: [Link]
- Brown, D.J. (2005). Primary Syntheses of Cinnolines. In: Cinnolines and Phthalazines: Supplement II, The Chemistry of Heterocyclic Compounds, Volume 64. John Wiley & Sons, Inc.
-
Jain, A., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Sharma, V., et al. (2022). A concise review on cinnoline and its biological activities. International Journal of Advanced Research in Innovation, Ideas and Education. Available at: [Link]
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Application Notes and Protocols for Kinase Inhibitor Screening Using Cinnoline and Quinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pivotal Role of Kinase Inhibitors in Drug Discovery
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in modern medicine.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders.[2] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is therefore a cornerstone of contemporary drug discovery. This document provides a detailed guide for utilizing compounds based on the 4-aminocinnoline-3-carboxamide and the closely related 4-aminoquinoline-3-carboxamide scaffolds in kinase inhibitor screening campaigns. While direct literature on the specific this compound is sparse, the cinnoline and quinoline core structures are well-established pharmacophores in the design of potent kinase inhibitors.[3][4][5][6] This guide will leverage insights from these established compound classes to provide robust screening protocols.
The Scientific Rationale: Why Cinnoline and Quinoline Scaffolds?
The cinnoline and quinoline ring systems are privileged structures in medicinal chemistry, particularly for targeting the ATP-binding site of kinases. Their planar, heterocyclic nature allows them to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical anchoring point for many inhibitors. Furthermore, the substituent at the 3- and 4-positions can be readily modified to achieve high potency and selectivity for the target kinase.
For instance, derivatives of 4-aminoquinoline-3-carboxamide have been successfully developed as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a crucial mediator in B-cell signaling and a validated target in autoimmune diseases.[7] A structure-hopping strategy from a cinnoline scaffold led to the discovery of these potent 4-aminoquinoline-3-carboxamide BTK inhibitors with improved drug-like properties, such as aqueous solubility.[7] Similarly, other cinnoline derivatives have been identified as potent inhibitors of PI3K and ATM kinases, highlighting the versatility of this scaffold.[6][8]
Part 1: Biochemical Screening of Kinase Inhibitors
Biochemical assays are the first step in identifying and characterizing kinase inhibitors.[1] They provide a direct measure of a compound's ability to inhibit the enzymatic activity of a purified kinase in a controlled, in vitro environment.
Principle of the Assay
The fundamental principle of a biochemical kinase assay is to measure the transfer of a phosphate group from ATP to a specific substrate by the kinase enzyme.[2] Inhibition of this process by a test compound results in a decrease in the amount of phosphorylated substrate or a reduction in the consumption of ATP. Various detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based readouts.[1] This protocol will focus on a widely used, non-radioactive, luminescence-based assay that quantifies the amount of ADP produced in the kinase reaction.
Workflow for a Luminescence-Based Biochemical Kinase Assay
Caption: Workflow of a luminescence-based biochemical kinase assay.
Detailed Protocol: Biochemical IC50 Determination
This protocol is designed for a 384-well plate format and utilizes a commercially available ADP-Glo™ Kinase Assay (Promega) or similar technology.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase.
- Kinase Enzyme: Reconstitute the purified kinase in kinase buffer to a working concentration (e.g., 2X the final desired concentration). The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
- Substrate and ATP: Prepare a 2X solution of the kinase-specific substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[9]
- Test Compound: Prepare a serial dilution of the this compound or related compound in 100% DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions. Then, dilute these DMSO stocks into the kinase buffer to create a 4X final concentration with a consistent, low percentage of DMSO (e.g., <1%).
2. Assay Procedure:
- Add 5 µL of the 2X kinase enzyme solution to each well of a 384-well plate.
- Add 5 µL of the 4X test compound dilution or vehicle control (e.g., kinase buffer with the same percentage of DMSO) to the respective wells.
- Gently mix the plate and pre-incubate for 15-30 minutes at room temperature.[9] This step allows the compound to bind to the kinase before the start of the reaction.
- Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution to each well.
- Mix the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The optimal incubation time should be determined during assay development to ensure substrate turnover is within the linear range (typically 10-30%).
- Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Add 40 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
3. Data Analysis:
- Subtract the background luminescence (no kinase control) from all experimental wells.
- Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a known potent inhibitor or no enzyme as 0% activity.
- Plot the normalized percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1]
Data Presentation: Example IC50 Values
| Compound | Target Kinase | IC50 (nM) |
| Compound A (Example Cinnoline) | PI3Kα | 15.2 |
| Compound B (Example Quinoline) | BTK | 5.3[7] |
| Staurosporine (Control) | BTK | 2.8 |
Part 2: Cell-Based Screening of Kinase Inhibitors
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context.[10] These assays assess the ability of a compound to penetrate the cell membrane, engage its target kinase, and modulate a downstream signaling pathway.[10]
Principle of the Assay
Cell-based kinase inhibitor screening typically involves measuring the phosphorylation of a downstream substrate of the target kinase within intact cells.[10] Inhibition of the kinase by a cell-permeable compound will lead to a decrease in the phosphorylation of its substrate. This change in phosphorylation can be detected using various methods, such as Western blotting, ELISA, or homogeneous assays like TR-FRET.[11]
Workflow for a Cell-Based Phosphorylation Assay (TR-FRET)
Caption: Workflow for a cell-based TR-FRET phosphorylation assay.
Detailed Protocol: Cellular IC50 Determination for a BTK Inhibitor
This protocol is designed for assessing the inhibition of BTK-mediated phosphorylation of PLCγ2 in a suitable B-cell line (e.g., Ramos cells).
1. Cell Culture and Plating:
- Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
- Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
- Incubate the plate for 2-4 hours to allow the cells to recover.
2. Compound Treatment and Stimulation:
- Prepare serial dilutions of the 4-aminoquinoline-3-carboxamide compound in serum-free medium.
- Add 50 µL of the compound dilutions or vehicle control to the appropriate wells.
- Incubate the plate for 1-2 hours at 37°C.
- Stimulate the B-cell receptor pathway to induce BTK activation by adding 50 µL of anti-IgM antibody to each well (final concentration of 10 µg/mL).
- Incubate for 10-15 minutes at 37°C.
3. Cell Lysis and Detection (using a TR-FRET based kit):
- Lyse the cells by adding the lysis buffer provided with the TR-FRET kit.
- Transfer the cell lysates to a new assay plate.
- Add the TR-FRET antibody pair (e.g., a terbium-labeled anti-total PLCγ2 antibody and a d2-labeled anti-phospho-PLCγ2 (Tyr759) antibody).
- Incubate the plate at room temperature for the time specified in the kit protocol (typically 2 hours to overnight).
- Read the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
4. Data Analysis:
- Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
- Normalize the data using the vehicle-treated stimulated cells as 100% phosphorylation and unstimulated or maximally inhibited cells as 0%.
- Plot the normalized phosphorylation against the logarithm of the compound concentration and fit the curve to determine the cellular IC50.
Data Presentation: Example Cellular IC50 Values
| Compound | Cell Line | Target Pathway | Cellular IC50 (nM) |
| Compound B (Example Quinoline) | Ramos | BTK-PLCγ2 | 39 |
| Ibrutinib (Control) | Ramos | BTK-PLCγ2 | 8.5 |
Trustworthiness and Self-Validation
To ensure the reliability of your screening data, incorporate the following self-validating systems into your protocols:
-
Positive and Negative Controls: Always include a known potent inhibitor for the target kinase as a positive control and a vehicle (e.g., DMSO) as a negative control on every assay plate.[1]
-
Z'-Factor: For high-throughput screening, calculate the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.
-
Orthogonal Assays: Validate hits from the primary screen using an orthogonal assay that employs a different detection technology. For example, a hit from a luminescence-based biochemical assay could be confirmed using a fluorescence polarization assay.
-
Counter-screens: To assess selectivity, screen active compounds against other related kinases. This is particularly important for identifying compounds with a desirable selectivity profile and minimizing off-target effects.
Conclusion
The this compound and 4-aminoquinoline-3-carboxamide scaffolds represent promising starting points for the development of novel kinase inhibitors. The detailed biochemical and cell-based screening protocols provided in this guide offer a robust framework for identifying and characterizing potent and selective inhibitors derived from these chemical series. By adhering to the principles of scientific integrity and incorporating self-validating measures, researchers can confidently advance their kinase inhibitor discovery programs.
References
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Chemistry & Medicinal Chemistry. [Link]
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A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
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4-Aminoquinoline-3-carboxamide. PubChem. [Link]
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Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. [Link]
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Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). bioRxiv. [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
-
Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ChemMedChem. [Link]
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Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
-
Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Semantic Scholar. [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Figshare. [Link]
-
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]
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- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cell-Based Assays: Evaluating the Cytotoxicity of 4-Aminocinnoline-3-carboxamide and Related Cinnoline Derivatives
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Cinnoline Scaffolds
The cinnoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various compounds with significant therapeutic potential. Derivatives of cinnoline have been investigated for a range of biological activities, with a particular focus on their anticancer properties.[1] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those of breast, leukemia, liver, and epidermoid origin.[1][2][3] The mechanisms underlying their cytotoxicity are often multifaceted, implicating the inhibition of key cellular enzymes such as topoisomerase I and various tyrosine kinases.[1][2][4] Furthermore, many cinnoline derivatives have been observed to induce programmed cell death, or apoptosis, through the activation of caspase cascades and disruption of mitochondrial function.[1][5]
Given the therapeutic promise of this class of compounds, rigorous and reliable methods for evaluating their cytotoxic effects are paramount in the drug development pipeline. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to characterize the cytotoxicity of 4-Aminocinnoline-3-carboxamide, a representative member of the cinnoline family, and its analogs.
This guide will detail the principles and protocols for three fundamental and complementary cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Caspase-3/7 assay for quantifying apoptosis. The causality behind experimental choices and the establishment of self-validating systems are emphasized to ensure the generation of robust and reproducible data.
I. Foundational Assays for Cytotoxicity Profiling
A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic profile. No single assay can provide a complete picture of cellular health.[6] Therefore, we advocate for a tiered approach, beginning with an assessment of cell viability and membrane integrity, followed by a more mechanistic investigation into the mode of cell death.
A. MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of a cell population.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][7] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, which can be a result of cytotoxicity or cytostatic effects.[7][8]
Rationale for Use: The MTT assay is a robust, high-throughput method ideal for initial screening of a compound's effect on cell proliferation and viability.[2][7] It provides a quantitative measure of the dose-dependent effects of the test compound.
B. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[9][10] LDH is a stable enzyme present in the cytoplasm of all cells.[10] Upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis, LDH is released into the cell culture medium.[10] The amount of LDH in the supernatant can be quantified through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.[9][10]
Rationale for Use: The LDH assay provides a direct measure of cell lysis and is an excellent counterpoint to the MTT assay. While the MTT assay measures a loss of metabolic function, the LDH assay quantifies overt membrane damage, helping to distinguish between cytostatic and cytotoxic effects.[6]
C. Caspase-3/7 Assay: Quantifying Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7.[11] The Caspase-3/7 assay utilizes a substrate that is specifically cleaved by activated caspase-3 and -7, resulting in a luminescent or fluorescent signal.[11][12] The intensity of the signal is directly proportional to the level of caspase-3/7 activity and, consequently, the extent of apoptosis.
Rationale for Use: This assay provides mechanistic insight into whether the observed cytotoxicity is due to the induction of apoptosis.[13] Identifying the mode of cell death is crucial for understanding the compound's mechanism of action.
II. Experimental Design and Cell Line Selection
The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[14] For assessing the anticancer potential of this compound and its analogs, a panel of cancer cell lines is recommended.
Recommended Cancer Cell Lines for Screening Cinnoline Derivatives:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer | Commonly used, well-characterized estrogen receptor-positive cell line.[2][9][15][16] |
| MDA-MB-231 | Breast Cancer | Triple-negative breast cancer cell line, often more aggressive.[9][15][16] |
| HepG2 | Hepatocellular Carcinoma | A well-differentiated human liver cancer cell line.[1] |
| HCT-116 | Colorectal Cancer | A human colon cancer cell line. |
| HL-60 | Leukemia | A human promyelocytic leukemia cell line. |
| A549 | Lung Cancer | A human lung adenocarcinoma cell line. |
Experimental Controls:
-
Untreated Control: Cells cultured in medium alone to establish baseline viability and growth.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This is crucial to ensure the solvent itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to validate the assay's ability to detect cell death.
III. Detailed Protocols
A. Protocol: MTT Assay for Cell Viability
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well clear flat-bottom tissue culture plates
-
This compound (or analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include vehicle and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
Plot the % Viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
B. Protocol: LDH Cytotoxicity Assay
Materials:
-
Cells and compound as described for the MTT assay
-
96-well tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)
-
Lysis buffer (often included in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is advisable to set up a parallel plate for the LDH assay.
-
-
Sample Collection and Lysis:
-
At the end of the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes).
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. This will be used to measure LDH release.
-
To determine the maximum LDH release, add lysis buffer to the control wells (untreated cells) and incubate for the time recommended by the kit manufacturer.
-
-
LDH Reaction and Measurement:
-
Prepare the LDH reaction mixture according to the kit's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).
-
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = ((Absorbance of Treated Supernatant - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)) * 100
-
Spontaneous LDH Release: Supernatant from vehicle-treated cells.
-
Maximum LDH Release: Supernatant from lysed untreated cells.
C. Protocol: Caspase-3/7 Glo® Assay (Promega)
Materials:
-
Cells and compound as described for the MTT assay
-
96-well white-walled tissue culture plates (for luminescence assays)
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate and treat with the compound as described in the MTT assay protocol (steps 1 and 2).
-
-
Caspase-Glo® Reagent Addition:
-
At the end of the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by shaking on an orbital shaker for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
The raw luminescence units (RLU) are proportional to the amount of caspase-3/7 activity. Data can be expressed as fold-change in caspase activity compared to the vehicle control.
Fold Change = RLU of Treated Cells / RLU of Vehicle Control Cells
IV. Visualization of Workflows and Potential Mechanisms
Experimental Workflow Diagram
Caption: General workflow for assessing the cytotoxicity of this compound.
Potential Signaling Pathway for Cinnoline-Induced Apoptosis
Given that related cinnoline and quinoline compounds are known to act as topoisomerase inhibitors, a plausible mechanism of action involves the induction of DNA damage, leading to apoptosis.
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- 15. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
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Application Notes & Protocols: Antimicrobial Susceptibility Testing of 4-Aminocinnoline-3-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable threat to global health, rendering conventional treatments for infectious diseases increasingly ineffective.[1] This escalating crisis necessitates the urgent discovery and development of new classes of antimicrobial agents that can overcome existing resistance mechanisms. Among the promising scaffolds in medicinal chemistry, nitrogen-containing heterocyclic compounds like quinolines and their bioisosteres, cinnolines, have garnered significant attention.[1][2]
Cinnoline, a structural isomer of quinoline, and its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and antimycobacterial properties. Specifically, 4-aminocinnoline-3-carboxamide analogs represent a novel chemical space with the potential for potent antimicrobial action, possibly through mechanisms analogous to quinolones, such as the inhibition of bacterial DNA gyrase and topoisomerase IV.[3]
This guide provides a comprehensive framework for the initial in vitro evaluation of novel this compound analogs. It details the standardized methodologies for determining their antimicrobial efficacy, grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI). The protocols herein are designed to ensure data integrity, reproducibility, and comparability, forming the critical first step in the preclinical assessment of these promising new compounds.
Core Principles of Susceptibility Testing
Antimicrobial Susceptibility Testing (AST) is performed to determine the effectiveness of a chemical substance against a specific microorganism. The primary goal of the protocols described here is to determine the Minimum Inhibitory Concentration (MIC) .
-
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration (in µg/mL or mg/L) of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6] It is the principal quantitative measure of a compound's in vitro potency.
-
Interpretation: The MIC value itself is a raw number. Its significance is understood by comparing it to established clinical breakpoints, though for novel compounds, initial interpretation relies on comparison with existing antibiotics and structurally related analogs.[7] A lower MIC value indicates greater potency.
Essential Materials and Reagents
Equipment:
-
Calibrated multichannel and single-channel micropipettes (P20, P200, P1000)
-
Sterile pipette tips (aerosol-resistant)
-
Sterile 96-well, U-bottom microtiter plates
-
Plate reader (optional, for objective turbidity measurement)
-
Biosafety cabinet (Class II)
-
Autoclave
-
Incubator (ambient air, 35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or nephelometer for McFarland standard preparation
-
Sterile petri dishes (100 mm or 150 mm)
-
Forceps or disk dispenser
-
Ruler or caliper for measuring zone diameters
Media and Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for broth microdilution. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial as it can affect the activity of certain antimicrobials.
-
Mueller-Hinton Agar (MHA): The standard medium for agar diffusion methods. The agar depth must be uniform (4 mm) to ensure consistent diffusion.[8]
-
Tryptic Soy Broth (TSB) or Saline (0.85% NaCl): For inoculum preparation.
-
0.5 McFarland Turbidity Standard: A critical reference for standardizing the bacterial inoculum to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Dimethyl Sulfoxide (DMSO): High purity, for preparing stock solutions of test compounds.
-
Test Compounds: this compound analogs, synthesized and purity-verified.
-
Control Antibiotics: Ciprofloxacin, Levofloxacin, or other relevant quinolones.
-
Sterile Water and Saline: For dilutions.
Bacterial Strains:
-
Quality Control (QC) Strains: Essential for validating test performance.[10][11]
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™ (for broth dilution) or ATCC® 25923™ (for disk diffusion)
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
Test Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, including both susceptible and resistant strains.
Core Protocol: Broth Microdilution for MIC Determination
This method is considered the gold standard for quantitative susceptibility testing.[9][12] It determines the MIC by challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a 96-well microtiter plate format.[13]
Step 1: Preparation of Compound Stock and Working Solutions
-
Scientist's Note: The solubility of novel compounds can be a challenge. DMSO is a common solvent, but its final concentration in the assay should not exceed 1-2% to avoid impacting bacterial growth. Always run a solvent-only control.
-
Prepare a high-concentration stock solution of each this compound analog (e.g., 1280 µg/mL) in 100% DMSO.
-
Create an intermediate working solution by diluting the stock solution in CAMHB. For example, to achieve a final top concentration of 128 µg/mL in the plate, prepare a 256 µg/mL working solution in broth. This accounts for the 1:1 dilution that will occur when the bacterial inoculum is added.
-
Step 2: Preparation of Standardized Bacterial Inoculum
-
Rationale: The density of the bacterial inoculum is a critical variable that must be strictly controlled. An inoculum that is too light or too heavy will lead to falsely low or falsely high MICs, respectively.
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.[14]
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by visual comparison or using a spectrophotometer (A625nm = 0.08–0.13). This standardized suspension contains approximately 1.5 x 10⁸ CFU/mL.[9]
-
Prepare the final inoculum by diluting the standardized suspension 1:150 in CAMHB. This dilution is designed to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation.[15]
-
Step 3: Microtiter Plate Preparation and Inoculation
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the highest concentration working solution (e.g., 256 µg/mL) of the test compound to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... down to 0.25 µg/mL).
-
Well 11 serves as the Growth Control (contains 100 µL of CAMHB, no compound).
-
Well 12 serves as the Sterility Control (contains 100 µL of CAMHB, no compound, no inoculum).
-
Using a multichannel pipette, inoculate wells 1 through 11 with 100 µL of the final bacterial inoculum prepared in Step 2. Do not inoculate the sterility control well.[15]
-
The final volume in each test well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.
-
Seal the plates with breathable film or place them in a container with a moist towel to prevent evaporation.
-
Incubate at 35°C ± 2°C for 18-24 hours in ambient air.[9]
Step 4: Reading and Interpreting the MIC
-
After incubation, examine the sterility control (well 12); it should be clear.
-
Examine the growth control (well 11); it should show distinct turbidity.
-
Visually inspect the test wells (1-10). The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) .[5][6][16] A reading mirror can aid in observing the small button of growth at the bottom of the U-shaped wells.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Screening Protocol: Agar Disk Diffusion (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative technique that is excellent for screening a large number of compounds or bacterial strains.[17][18][19] The principle relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.[17]
Step 1: Inoculum and Plate Preparation
-
Prepare a standardized bacterial inoculum matching a 0.5 McFarland standard as described in the broth microdilution protocol (Step 2).
-
Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess liquid.
-
Inoculate a Mueller-Hinton Agar (MHA) plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
Step 2: Disk Application and Incubation
-
Prepare sterile blank paper disks (6 mm diameter) by impregnating them with a known amount of the this compound analog (e.g., 10 µg per disk). This requires careful optimization.
-
Using sterile forceps or a disk dispenser, place the impregnated disks onto the surface of the inoculated MHA plate.[18] Ensure firm contact with the agar.
-
Space the disks adequately to prevent the overlap of inhibition zones.
-
Include disks of control antibiotics (e.g., Ciprofloxacin 5 µg).
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
Step 3: Measuring and Interpreting Results
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter (mm), including the disk diameter.[14]
-
The zone diameter correlates with the MIC; a larger zone of inhibition implies greater susceptibility of the organism to the compound.
-
For novel compounds, there are no established interpretive breakpoints (Susceptible, Intermediate, Resistant).[4] Results should be recorded as the zone diameter in mm and compared against control antibiotics and across different bacterial strains.
Data Presentation and Analysis
Systematic recording of data is paramount. Results should be summarized in a clear, tabular format to facilitate comparison between analogs and against reference antibiotics.
Table 1: Example Data Summary for Antimicrobial Susceptibility Testing
| Compound ID | Target Organism | MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) [Disk Content] |
| QC Strain | E. coli ATCC 25922 | ||
| Ciprofloxacin | 0.015 | 32 [5 µg] | |
| Analog-001 | 2 | 22 [10 µg] | |
| Analog-002 | 16 | 14 [10 µg] | |
| Gram-Positive | S. aureus ATCC 29213 | ||
| Ciprofloxacin | 0.25 | 25 [5 µg] | |
| Analog-001 | 0.5 | 28 [10 µg] | |
| Analog-002 | 4 | 20 [10 µg] | |
| Gram-Negative | P. aeruginosa ATCC 27853 | ||
| Ciprofloxacin | 0.5 | 27 [5 µg] | |
| Analog-001 | 8 | 18 [10 µg] | |
| Analog-002 | >128 | 6 (No zone) [10 µg] |
-
Self-Validation: The entire experimental run is considered valid only if the MICs or zone diameters for the QC strains fall within their acceptable published ranges as defined by CLSI document M100.[20] This step is non-negotiable for ensuring the trustworthiness of the data.[11]
Further Mechanistic & Advanced Studies
Once initial MIC data are generated, several follow-up studies can provide deeper insights into the compound's antimicrobial properties.
-
Minimum Bactericidal Concentration (MBC) Testing: To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is done by subculturing from the clear wells of the MIC plate onto antibiotic-free agar and observing for growth. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Time-Kill Kinetic Assays: These studies measure the rate of bacterial killing over time at various concentrations of the compound, providing a dynamic view of its antimicrobial effect.
-
Synergy Testing (Checkerboard Assay): To investigate whether the compound's activity is enhanced when combined with other known antibiotics. This is particularly relevant for combating multi-drug resistant organisms.
Conceptual Relationship: MIC vs. MBC
Caption: Differentiating between bacteriostatic (MIC) and bactericidal (MBC) endpoints.
References
-
Journal of Chemical and Pharmaceutical Research. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. Available at: [Link]
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National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available at: [Link]
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National Center for Biotechnology Information. Quinoline antimalarials: mechanisms of action and resistance. Available at: [Link]
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Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
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UK Health Security Agency. Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available at: [Link]
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National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing. Available at: [Link]
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National Center for Biotechnology Information. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Available at: [Link]
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ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available at: [Link]
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National Center for Biotechnology Information. (2008). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In-silico study of Novel Antimicrobial Quinoline derivatives. Available at: [Link]
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Sanford Guide. Resources | Antimicrobial Susceptibility Testing, MIC. Available at: [Link]
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National Center for Biotechnology Information. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Available at: [Link]
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FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Available at: [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]
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World Organisation for Animal Health. Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
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Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. Available at: [Link]
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ResearchGate. (2016). Synthesis, characterization and antimicrobial evaluation of some novel quinoline derivatives bearing different heterocyclic moieties. Available at: [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
MDPI. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Available at: [Link]
-
Leibniz Institute DSMZ. Quality Control Strains. Available at: [Link]
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Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Available at: [Link]
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GCS Medical College. Quality Control of Antimicrobial Susceptibility Tests. Available at: [Link]
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Clinical and Laboratory Standards Institute. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Available at: [Link]
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MI - Microbiology. Broth Microdilution. Available at: [Link]
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Application Notes and Protocols for 4-Aminocinnoline-3-carboxamide in Cancer Cell Line Research
Introduction: The Emerging Potential of the Cinnoline Scaffold in Oncology
The landscape of cancer drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic scaffolds that can serve as backbones for targeted therapies. The cinnoline nucleus, a bicyclic aromatic system containing two adjacent nitrogen atoms, represents one such promising pharmacophore.[1] Derivatives of cinnoline have demonstrated a wide spectrum of pharmacological activities, including compelling antitumor properties.[2][3][4] This broad bioactivity stems from the scaffold's ability to be functionalized at various positions, allowing for the fine-tuning of its interaction with key biological targets.
Recent research has highlighted the potential of cinnoline derivatives as potent inhibitors of critical signaling proteins in cancer, such as Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinases (PI3Ks).[1][5] These kinases are often dysregulated in cancer, driving cellular proliferation, survival, and metastasis. The development of small molecules that can precisely target these kinases is a cornerstone of modern oncology.
This document provides a detailed guide for the investigation of 4-Aminocinnoline-3-carboxamide , a novel derivative of the cinnoline scaffold. Given the limited specific data on this particular compound in the public domain, this guide is structured as a comprehensive roadmap for its initial characterization in cancer cell lines. We will proceed based on the hypothesis that, like other cinnoline derivatives, this compound may function as a kinase inhibitor. The following protocols are designed to be self-validating and provide a robust framework for elucidating its mechanism of action and therapeutic potential.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
Based on the established activity of related cinnoline derivatives as PI3K inhibitors[5], a primary hypothesis for the anticancer activity of this compound is the inhibition of the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival and is one of the most frequently activated signaling pathways in human cancers.
In this proposed mechanism, this compound would bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This would, in turn, prevent the recruitment and activation of downstream effectors such as Akt and PDK1. The subsequent lack of Akt activation would lead to decreased phosphorylation and activation of mTORC1, a master regulator of protein synthesis, and increased activity of pro-apoptotic proteins like Bad, ultimately culminating in cell cycle arrest and apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflows and Protocols
To systematically evaluate the anticancer potential of this compound, a tiered approach is recommended, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Workflow for Compound Characterizationdot
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- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing CGI-1746, a 4-Aminocinnoline-3-carboxamide Derivative, as a Reversible BTK Inhibitor
Introduction: Targeting BTK with a Selective, Reversible Inhibitor
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for B-lymphocyte development, differentiation, and signaling.[1] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3] While irreversible inhibitors have shown clinical success, interest in reversible inhibitors is growing due to potential advantages in managing off-target effects and resistance.[4][5]
This document provides a detailed guide to understanding and utilizing CGI-1746 , a potent and highly selective, reversible BTK inhibitor belonging to the 4-aminocinnoline-3-carboxamide class.[6][7] CGI-1746 is distinguished by its unique mechanism of binding to an inactive, nonphosphorylated conformation of BTK, which contributes to its exceptional kinase selectivity.[6][8] These protocols are designed for researchers in drug discovery and chemical biology to characterize the biochemical and cellular activity of CGI-1746 and similar reversible BTK inhibitors.
Mechanism of Action: Stabilizing an Inactive Conformation
Unlike irreversible inhibitors that form a covalent bond with Cysteine 481 in the BTK active site, CGI-1746 functions as a reversible, ATP-competitive inhibitor.[6][8][9] Its primary mechanism involves binding to and stabilizing a specific, inactive conformation of BTK.[6][8] This action prevents both the autophosphorylation and transphosphorylation events that are necessary for the kinase's activation.[6] This unique binding mode is responsible for its high selectivity, with approximately 1,000-fold greater affinity for BTK over other Tec and Src family kinases.[6] This contrasts with some covalent inhibitors which may have a broader kinase interaction profile.[5]
Below is a diagram illustrating the central role of BTK in B-cell receptor (BCR) signaling and the point of inhibition by CGI-1746.
Caption: BTK signaling pathway and inhibition by CGI-1746.
Biochemical Characterization: Potency and Selectivity
The initial characterization of any inhibitor requires determining its potency (typically as an IC50 value) against the purified target enzyme and assessing its selectivity against other related kinases.
In Vitro Kinase Assay for IC50 Determination
Principle: The inhibitory activity of CGI-1746 is measured by quantifying the reduction in BTK's ability to phosphorylate a substrate in the presence of ATP. Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced, which directly correlates with kinase activity.[1]
Protocol: ADP-Glo™ Kinase Assay[1]
-
Reagent Preparation:
-
Prepare BTK Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.[1]
-
Prepare a stock solution of CGI-1746 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions starting from 10 µM) in kinase buffer.
-
Prepare a solution of recombinant human BTK enzyme and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in kinase buffer.[2]
-
Prepare an ATP solution in kinase buffer at a concentration near the Km for BTK (typically 10-25 µM).
-
-
Kinase Reaction:
-
Add 5 µL of the CGI-1746 dilution series to wells of a white, 96-well plate.[2] Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 10 µL of the BTK enzyme/substrate mix to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Potency and Selectivity Data
CGI-1746 demonstrates high potency against BTK and excellent selectivity against other kinases.
| Target | Parameter | Value | Reference |
| BTK | IC50 (Biochemical) | 1.9 nM | [6] |
| BTK | Kd (Dissociation Constant) | 1.5 nM | [6] |
| Tec Kinase Family | Selectivity Fold | ~1,000x | [6] |
| Src Kinase Family | Selectivity Fold | ~1,000x | [6] |
Expert Insight: The high selectivity of CGI-1746 is a direct result of its binding to a unique, inactive conformation of BTK, a feature not present in the active state of many other kinases.[8] This reduces the likelihood of off-target effects commonly associated with less selective kinase inhibitors.
Cell-Based Assays: Confirming On-Target Activity
Cell-based assays are essential to confirm that the inhibitor can engage its target in a physiological context and modulate downstream signaling.
Inhibition of BTK Autophosphorylation (pBTK Y223) in B-Cells
Principle: Upon B-cell receptor (BCR) activation, BTK undergoes autophosphorylation at Tyrosine 223 (Y223), a critical step for its full activation.[7] This assay measures the ability of CGI-1746 to inhibit this event in a cellular context, typically using Western Blot or flow cytometry.
Protocol: Western Blot for pBTK in Ramos B-Cells
-
Cell Culture and Treatment:
-
Culture Ramos cells (a human Burkitt's lymphoma B-cell line) in RPMI-1640 medium supplemented with 10% FBS.
-
Seed cells at 1x10^6 cells/mL and allow them to rest for 2 hours.
-
Pre-treat cells with a dose range of CGI-1746 (e.g., 1 nM to 10 µM) or DMSO vehicle for 1 hour.
-
-
BCR Stimulation:
-
Stimulate the BCR by adding anti-IgM antibody to a final concentration of 10 µg/mL.
-
Incubate for 10 minutes at 37°C. A non-stimulated control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation at 4°C.
-
Wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an antibody for total BTK as a loading control.
-
Expected Outcome: A dose-dependent decrease in the pBTK (Y223) signal will be observed in cells pre-treated with CGI-1746 compared to the stimulated DMSO control.
Caption: Workflow for pBTK cell-based assay.
Cellular Potency Data
CGI-1746 effectively inhibits B-cell proliferation and cytokine production in various cell-based models.
| Assay | Cell Type | Parameter | Value | Reference |
| B-Cell Proliferation | Human B-Cells (anti-IgM) | IC50 | 42 nM | [6] |
| B-Cell Proliferation | Murine B-Cells (anti-IgM) | IC50 | 134 nM | [6] |
| Cytokine Production (TNFα) | Human Monocytes (FcγR) | IC50 | 47 nM | |
| Cytokine Production (IL-1β) | Human Monocytes (FcγR) | IC50 | 36 nM | |
| Cytokine Production (IL-6) | Human Monocytes (FcγR) | IC50 | 353 nM |
Trustworthiness Check: The consistent inhibition of both the direct target (pBTK) and downstream functional outcomes (proliferation, cytokine release) provides a self-validating system, confirming the on-target mechanism of CGI-1746 in a complex biological environment.
In Vivo Pharmacokinetics and Pharmacodynamics
Evaluating an inhibitor in vivo requires understanding its exposure (pharmacokinetics, PK) and its effect on the target in the animal (pharmacodynamics, PD).
Considerations for In Vivo Studies
-
Pharmacokinetics: Reversible inhibitors like CGI-1746 require sustained exposure above a target concentration to maintain inhibition, as the PD effect is tightly coupled to the PK profile.[8] Studies in preclinical species are necessary to determine key parameters like half-life, clearance, and oral bioavailability to design an effective dosing regimen.[10][11]
-
Pharmacodynamics: A key PD biomarker for BTK inhibitors is the level of target occupancy or inhibition in peripheral blood mononuclear cells (PBMCs) or spleen cells isolated from treated animals. This can be assessed ex vivo by stimulating the cells and measuring pBTK levels as described in section 4.1.[10]
-
Efficacy Models: CGI-1746 has shown efficacy in murine models of inflammation, such as collagen-induced arthritis.[7] In such studies, the compound is administered prophylactically or therapeutically, and disease parameters (e.g., paw swelling, clinical score) are monitored alongside PD biomarkers.
Expert Insight: Unlike covalent inhibitors where the duration of action depends on the resynthesis rate of the BTK protein, the effect of a reversible inhibitor like CGI-1746 is dictated by its half-life.[8][12] Therefore, PK/PD modeling is crucial to predict the dosing schedule needed to maintain sufficient target engagement in vivo.[10][13]
Conclusion
CGI-1746 is a valuable research tool for studying the roles of BTK in health and disease. As a potent and highly selective reversible inhibitor with a well-defined mechanism of action, it serves as an excellent reference compound for drug discovery programs. The protocols outlined in this document provide a robust framework for researchers to confirm its biochemical potency, validate its on-target cellular activity, and guide the design of meaningful in vivo experiments.
References
-
BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). BTK Assay Kit. Retrieved from [Link]
-
Ge, Y., et al. (2024). Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-1746. National Center for Biotechnology Information. Retrieved from [Link]
-
Gfeller, P., et al. (n.d.). Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation. National Center for Biotechnology Information. Retrieved from [Link]
-
Herman, S. E. M., et al. (n.d.). Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib. National Center for Biotechnology Information. Retrieved from [Link]
-
Reiff, S. D., et al. (2018). Safety, Pharmacokinetics, and Pharmacodynamics in Healthy Volunteers Treated With GDC-0853, a Selective Reversible Bruton's Tyrosine Kinase Inhibitor. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). A Small Molecule Inhibitor of Bruton's Tyrosine Kinase Involved in B-Cell Signaling. Retrieved from [Link]
-
ACS Publications. (n.d.). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]
-
eLife. (2024). Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia. Retrieved from [Link]
-
MDPI. (n.d.). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Population Pharmacokinetics and Exposure Response Assessment of CC-292, a Potent BTK Inhibitor, in Patients With Chronic Lymphocytic Leukemia. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. Retrieved from [Link]
-
YouTube. (2024). Mechanism of Action for Covalent and Non-Covalent BTKi. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). Retrieved from [Link]
-
bioRxiv. (2024). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Population Pharmacokinetics, Efficacy Exposure-response Analysis, and Model-based Meta-analysis of Fenebrutinib in Subjects with Rheumatoid Arthritis. Retrieved from [Link]
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A Homogeneous Luminescence-Based Assay for High-Throughput Screening of LRRK2 Kinase Inhibitors Using 4-Aminocinnoline-3-carboxamide
Application Note
Abstract
Mutations that increase the kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic cause of Parkinson's disease (PD).[1][2] This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy. This document provides a detailed protocol for a robust, high-throughput biochemical assay to screen for and characterize LRRK2 inhibitors. The methodology utilizes a luminescence-based kinase assay that quantifies kinase activity by measuring the amount of ATP consumed in the phosphorylation reaction. The protocol is optimized for determining the inhibitory potential of compounds such as 4-Aminocinnoline-3-carboxamide and is suitable for detailed IC50 determination.
Scientific Background
LRRK2 Kinase in Parkinson's Disease Pathophysiology
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, complex, multi-domain enzyme.[3] Certain mutations in the LRRK2 gene, particularly the G2019S mutation, lead to a hyperactive kinase function.[2][4] This gain-of-function is a key driver in both familial and sporadic cases of Parkinson's disease, making LRRK2 a prime target for therapeutic intervention.[1][4] The kinase activity of LRRK2 is implicated in various cellular processes, and its dysregulation is thought to contribute to the neurodegeneration observed in PD.[5][6] The development of potent and selective LRRK2 inhibitors is therefore a major focus of PD research.[7]
LRRK2 Signaling and Substrate Phosphorylation
LRRK2 functions as both a GTPase and a protein kinase, though the interplay between these domains is still under investigation.[8] The kinase domain catalyzes the transfer of a phosphate group from ATP to specific substrate proteins. A key breakthrough in the field was the identification of a subset of Rab GTPases as bona fide physiological substrates of LRRK2.[1] Pathogenic mutations enhance the phosphorylation of these Rab proteins, disrupting downstream cellular pathways such as vesicular trafficking and autophagy.[6] Measuring the phosphorylation of a model substrate in vitro provides a direct readout of LRRK2 kinase activity.
Assay Principle
This protocol employs a luminescence-based kinase assay, such as the Kinase-Glo® platform, which is a homogeneous method for measuring kinase activity.[9][10] The principle is based on the quantification of ATP remaining in the solution after the kinase reaction is complete.[9]
-
Kinase Reaction: Recombinant LRRK2 enzyme phosphorylates a substrate (e.g., LRRKtide peptide) using ATP.
-
Inhibition: In the presence of an inhibitor like this compound, the kinase reaction is impeded, resulting in less ATP consumption.
-
ATP Detection: A luciferase-based reagent is added. This reagent contains luciferin and a thermostable luciferase which catalyzes the generation of light in the presence of ATP.[11]
-
Signal Readout: The luminescent signal is directly proportional to the amount of ATP remaining and thus inversely proportional to LRRK2 kinase activity.[11] A high luminescent signal indicates strong inhibition, while a low signal indicates high kinase activity.[12]
Materials and Reagents
| Reagent | Vendor (Example) | Catalog # | Notes |
| Recombinant Human LRRK2 (G2019S) | SignalChem | L17-11G | Pathogenic mutant often used for higher activity. |
| LRRKtide (RLGRDKYKTLRQIRQ) | AnaSpec | AS-64190 | Or other suitable peptide substrate. |
| ATP, 10mM Solution | Promega | V9151 | |
| Kinase-Glo® Luminescent Kinase Assay | Promega | V6714 | Contains Kinase-Glo® Buffer and Substrate. |
| This compound | Custom Synthesis/Vendor | N/A | Test compound. |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | For compound dilution. |
| Kinase Buffer (1X) | Varies | N/A | Typically: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol. |
| White, Opaque 384-well plates | Corning | 3570 | Low-volume, suitable for luminescence. |
Experimental Protocol
Reagent Preparation
-
Kinase Buffer (1X): Prepare fresh or thaw from frozen stock. Keep on ice.
-
ATP Working Solution (2X): Dilute the 10mM ATP stock in 1X Kinase Buffer to a 2X final desired concentration (e.g., 20µM for a 10µM final concentration). Note: The optimal ATP concentration should be at or near the Km of LRRK2 for ATP to ensure sensitive detection of ATP-competitive inhibitors.
-
LRRK2 Enzyme Working Solution (2X): Thaw recombinant LRRK2 on ice. Dilute to a 2X final concentration in 1X Kinase Buffer. Note: The optimal enzyme concentration should be determined empirically via an enzyme titration to find a concentration that yields a robust signal window (see Section 6.1).
-
Substrate Working Solution: Prepare a stock of LRRKtide in water. For the assay, create a combined 2X Substrate/2X ATP solution in 1X Kinase Buffer.
-
Test Compound Plate: Prepare a serial dilution of this compound in DMSO. For a typical 10-point IC50 curve, start with a high concentration (e.g., 10mM) and perform 1:3 serial dilutions. Then, dilute these DMSO stocks into 1X Kinase Buffer to create the final compound solutions for the assay, ensuring the final DMSO concentration in the well does not exceed 1%.
-
Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[9]
Assay Procedure Workflow
The following protocol is designed for a 384-well plate with a final reaction volume of 10µL.[9]
Plate Layout for Controls
A robust assay requires proper controls to validate the data from each plate.
| Control Type | Description | Components |
| 100% Activity | Maximum kinase activity (no inhibition). | LRRK2 + Substrate/ATP + DMSO |
| 0% Activity (Background) | No kinase activity (maximum signal). | No LRRK2 + Substrate/ATP + DMSO |
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw data will be in Relative Light Units (RLU). The percent inhibition for each compound concentration can be calculated using the signals from the plate controls.
Formula: % Inhibition = 100 * (1 - [RLU_compound - RLU_background] / [RLU_100%_activity - RLU_background])
IC50 Curve Generation
Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value, which is the concentration of inhibitor required to reduce LRRK2 activity by 50%.
Assay Validation and Quality Control
Enzyme Titration
Before screening, determine the optimal amount of LRRK2 enzyme. Titrate the enzyme concentration while keeping the ATP and substrate concentrations constant. The ideal enzyme concentration is the lowest amount that provides a robust signal-to-background ratio (typically >5) and consumes between 10-30% of the initial ATP.
Z'-Factor Calculation
The Z'-factor is a statistical measure of the quality and robustness of an assay, making it suitable for high-throughput screening.[13] It is calculated using the signals from the 100% activity (positive control) and 0% activity (negative control) wells.
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos / Mean_pos: Standard deviation and mean of the 100% activity control.
-
SD_neg / Mean_neg: Standard deviation and mean of the 0% activity control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay |
| 0 to 0.5 | Marginal assay |
| < 0 | Unsuitable for screening |
An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable for screening purposes.[13][14]
Expected Results
A successful experiment will yield a sigmoidal dose-response curve for this compound and other active inhibitors. The calculated IC50 value should be reproducible across multiple experiments. Based on similar chemical scaffolds, the IC50 for potent LRRK2 inhibitors is often in the low nanomolar range.[15][16][17]
| Compound | LRRK2 IC50 (nM) | Hill Slope | R² |
| This compound | Example: 8.5 | -1.1 | 0.995 |
| LRRK2-IN-1 (Control) | Example: 15.2 | -1.0 | 0.992 |
Conclusion
This application note details a reliable, luminescence-based method for measuring the inhibitory activity of compounds against LRRK2 kinase. The homogeneous "add-and-read" format is simple, rapid, and highly amenable to automation and high-throughput screening. By incorporating proper controls and validation metrics like the Z'-factor, this protocol provides a self-validating system to confidently identify and characterize novel LRRK2 inhibitors for Parkinson's disease research and drug development.
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Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors. PubMed. Available at: [Link]
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The Role of LRRK2 in Neurodegeneration of Parkinson Disease. PubMed Central. Available at: [Link]
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Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol. Available at: [Link]
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Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PubMed Central. Available at: [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format... NIH. Available at: [Link]
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The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers. Available at: [Link]
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The LRRK2 signalling system. PubMed. Available at: [Link]
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Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935... Biochemical Journal. Available at: [Link]
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The gene LRRK2 and its role in Parkinson's. YouTube. Available at: [Link]
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Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. Available at: [Link]
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Application Notes and Protocols for the Pharmacokinetic Profiling of 4-Aminocinnoline-3-carboxamide Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacokinetic profiling of 4-aminocinnoline-3-carboxamide derivatives. This document outlines the rationale behind key experimental choices and provides detailed protocols for a systematic evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Introduction: The Imperative of Early Pharmacokinetic Assessment
The this compound scaffold is a promising pharmacophore in modern drug discovery. However, the therapeutic efficacy of any lead candidate is intrinsically linked to its pharmacokinetic (PK) profile—what the body does to the drug. A compound with excellent in vitro potency can fail in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach its target tissue in sufficient concentrations. Therefore, a thorough and early assessment of ADME properties is critical to de-risk drug candidates and guide medicinal chemistry efforts.[1][2][3][4]
This guide provides a structured approach to characterizing the pharmacokinetic properties of novel this compound derivatives, from high-throughput in vitro screens to definitive in vivo studies.
Part 1: In Vitro ADME Profiling: Building the Foundation
In vitro ADME assays are fundamental in early drug discovery for their cost-effectiveness, high throughput, and reduced reliance on animal testing.[1][2] These assays provide crucial data to rank-order compounds and identify potential liabilities.
Metabolic Stability Assessment
Metabolic stability is a measure of a compound's susceptibility to metabolism, typically by hepatic enzymes.[5][6] It is a key determinant of a drug's half-life and oral bioavailability. These assays measure the rate of disappearance of the parent compound over time when incubated with liver fractions (microsomes) or intact liver cells (hepatocytes).[5][6]
Rationale for Experimental Choice:
-
Liver Microsomes: These preparations are enriched in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[5] Microsomal stability assays are a cost-effective first-tier screen for CYP-mediated metabolism.
-
Hepatocytes: Intact liver cells contain both Phase I and Phase II metabolic enzymes, as well as transporters, offering a more comprehensive picture of hepatic clearance.[5][7] They are essential for identifying compounds that are cleared by non-CYP pathways or conjugation reactions.
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-warm the HLM and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final incubation mixture should contain the test compound (typically 1 µM), HLM (e.g., 0.5 mg/mL), and the NADPH regenerating system in a final volume of, for example, 200 µL.
-
Incubate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[8]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
-
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vivo pharmacokinetic study.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | e.g., 1500 | e.g., 850 |
| Tmax (h) | N/A | e.g., 1.0 |
| AUC₀-t (ngh/mL) | e.g., 3200 | e.g., 4500 |
| AUC₀-inf (ngh/mL) | e.g., 3250 | e.g., 4600 |
| t½ (h) | e.g., 3.5 | e.g., 3.8 |
| CL (mL/min/kg) | e.g., 5.1 | N/A |
| Vdss (L/kg) | e.g., 1.5 | N/A |
| F (%) | N/A | e.g., 14.2 |
Conclusion
A systematic and tiered approach to pharmacokinetic profiling is essential for the successful development of this compound derivatives. The protocols and workflows outlined in these application notes provide a robust framework for generating the critical data needed to understand a compound's ADME properties, guide lead optimization, and select candidates with a higher probability of success in clinical development. Adherence to these scientifically grounded methodologies will enable researchers to make informed decisions and advance the most promising molecules toward the clinic.
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PubChem. (n.d.). 4-Aminoquinoline-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
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protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Pharmacokinetics and Bioavailability. Retrieved from [Link]
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Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Population Pharmacokinetics: Guidance for Industry. Retrieved from [Link]
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MAC Clinical Research. (n.d.). Pharmacokinetic and Pharmacodynamic Analysis. Retrieved from [Link]
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PubMed. (n.d.). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
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Caco2 assay protocol. (n.d.). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]
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MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]
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Zenovel. (n.d.). Pharmacokinetics Simplified: From Data Collection to PK Parameter Interpretation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]
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PubMed. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
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ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
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Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Retrieved from [Link]
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Avalere. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Retrieved from [Link]
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High-Throughput Screening of a 4-Aminocinnoline-3-carboxamide Library for Novel Kinase Inhibitors
An Application Guide for Drug Discovery Professionals
Abstract
The 4-aminocinnoline-3-carboxamide scaffold is a promising chemotype for the development of novel therapeutics, with related structures like 4-aminoquinolines demonstrating significant biological activity, including the inhibition of protein kinases such as Bruton's Tyrosine Kinase (BTK).[1] High-Throughput Screening (HTS) is an essential methodology in modern drug discovery that enables the rapid evaluation of large chemical libraries to identify starting points for medicinal chemistry campaigns.[2][3] This application note provides a comprehensive, field-tested guide for researchers and drug development professionals on the design and execution of an HTS campaign targeting protein kinases using a this compound library. We detail a robust primary screening protocol using Fluorescence Polarization (FP), a powerful and homogeneous assay format well-suited for identifying kinase inhibitors.[4][5] Furthermore, we present a systematic workflow for hit confirmation and validation, including dose-response analysis and an orthogonal biochemical assay, to ensure the identification of high-quality, tractable hits for downstream development.
Introduction: The Scientific Rationale
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer and autoimmune disorders.[6] This has made them one of the most important target classes for drug discovery.[7] The this compound scaffold and its bioisosteres, such as the 4-aminoquinoline-3-carboxamides, have emerged as privileged structures for kinase inhibition.[1] For instance, derivatives of the related 4-aminoquinoline scaffold have been successfully developed as potent and reversible inhibitors of BTK, a key regulator of B-cell signaling.[1]
The challenge and opportunity lie in systematically screening a diverse library of these compounds to uncover novel inhibitors against a specific kinase of interest. HTS provides the necessary scale and efficiency for this endeavor, allowing for the automated testing of thousands to hundreds of thousands of compounds in a short period.[8][9] The primary goal of an HTS campaign is not to find a perfect drug, but to identify promising "hits"—compounds that reproducibly modulate the target's activity and serve as a starting point for optimization.[10][11]
Causality of Assay Choice: For this campaign, we have selected a Fluorescence Polarization (FP) based competitive binding assay as the primary screen. The rationale is threefold:
-
Homogeneous Format: FP assays are "mix-and-read," requiring no separation or wash steps, which is critical for automation and minimizing variability.[5]
-
Direct Binding Detection: The assay directly measures the displacement of a fluorescently labeled tracer from the kinase's active site, providing evidence of direct target engagement by the library compounds.[12]
-
Robustness: FP assays are less prone to certain types of interference (e.g., light scattering) than simple fluorescence intensity assays and are highly amenable to miniaturization in 384- or 1536-well formats.[4][13]
This guide will walk you through the entire workflow, from initial assay development to the triage of confirmed hits, providing a self-validating system to ensure the integrity and reliability of your screening results.
High-Level Experimental Workflow
The screening process is a multi-stage funnel designed to efficiently identify and validate true hits while eliminating false positives.
Caption: High-level workflow for the HTS campaign.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| Recombinant Kinase of Interest | Thermo Fisher Scientific | Target enzyme |
| Fluorescently-labeled Tracer | PerkinElmer, Cisbio | FP probe that binds to the kinase active site |
| Staurosporine | Sigma-Aldrich | Positive control (potent, broad-spectrum kinase inhibitor) |
| This compound Library | In-house or Commercial | Screening compounds |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) | In-house | Provides optimal conditions for enzyme stability and activity |
| Dimethyl Sulfoxide (DMSO), Assay Grade | Sigma-Aldrich | Solvent for library compounds |
| 384-well, low-volume, black plates | Corning, Greiner | Assay plates to minimize background fluorescence |
| Multimode Plate Reader with FP capability | BMG LABTECH, Molecular Devices | Detection instrument |
| Acoustic Dispenser (e.g., Echo) or Pin Tool | Labcyte, Beckman Coulter | Precise, low-volume compound dispensing |
Protocol 1: Primary HTS via Fluorescence Polarization
This protocol is designed to screen the entire library at a single concentration to identify initial "hits."
A. Assay Principle: In the absence of an inhibitor, the small fluorescent tracer binds to the large kinase, resulting in a slow tumbling rate and a high FP signal. A library compound that binds to the kinase's active site displaces the tracer. The now-free tracer tumbles rapidly in solution, leading to a low FP signal.
B. Preparation Steps (Pre-Screening):
-
Tracer Kd Determination: Determine the dissociation constant (Kd) of the tracer for the kinase via saturation binding experiments. This is crucial for setting the optimal tracer concentration in the assay (typically at or slightly below its Kd).
-
Assay Validation (Z-Factor): Before starting the full screen, validate the assay's robustness. Run multiple plates with only control wells (32-64 wells of positive control, 32-64 wells of negative control). Calculate the Z-factor. A Z-factor > 0.5 indicates an excellent assay suitable for HTS.[13]
C. HTS Protocol (per 384-well plate):
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 20-100 nL of each library compound from the stock plates to the 384-well assay plates. This results in a final assay concentration of ~10 µM.
-
Control Allocation: Dispense an equivalent volume of DMSO into the negative control wells (Maximum Signal) and a known inhibitor like Staurosporine (final concentration ~1 µM) into the positive control wells (Minimum Signal).
-
Enzyme Addition: Prepare a 2X working solution of the kinase in assay buffer. Add 10 µL of this solution to all wells of the assay plate.
-
Incubation: Briefly centrifuge the plates (1 min at 1000 rpm) to ensure all components are at the bottom of the wells. Incubate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.
-
Tracer Addition: Prepare a 2X working solution of the fluorescent tracer in assay buffer. Add 10 µL of this solution to all wells. The final reaction volume is now 20 µL.
-
Final Incubation & Read: Centrifuge the plates again. Incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium. Read the plates on a multimode reader configured for fluorescence polarization.
Protocol 2: Dose-Response and IC₅₀ Determination
This protocol confirms the activity of hits from the primary screen and determines their potency.
-
Hit Selection: Identify primary hits based on a predefined threshold (e.g., activity > 3 standard deviations from the negative control mean).
-
Serial Dilution: For each selected hit, create an 8- or 10-point, 3-fold serial dilution series in DMSO in a 96-well plate. The starting concentration should be high enough to achieve full inhibition (e.g., 100 µM).
-
Compound Plating: Dispense the serial dilutions into a 384-well assay plate.
-
Assay Execution: Perform the FP assay exactly as described in Protocol 1.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
Protocol 3: Orthogonal Hit Validation (Luminescence-Based)
This step is critical to eliminate false positives that may interfere with the FP assay (e.g., fluorescent compounds). We will use a kinase activity assay that measures ADP production, a universal product of kinase reactions.[14]
A. Assay Principle: The ADP-Glo™ Kinase Assay is a two-step luminescent assay. First, the kinase reaction is performed. Then, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase reaction, generating a light signal proportional to kinase activity.
B. Protocol:
-
Kinase Reaction Setup: In a 384-well white plate, add the kinase, its specific substrate peptide, and ATP. Then add the hit compounds at their IC₅₀ concentration (or a range of concentrations).
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes.
-
Read Luminescence: Measure the luminescence signal on a plate reader. A true inhibitor will result in a low luminescence signal compared to the DMSO control.
Data Analysis and Hit Triage
Effective HTS requires rigorous data analysis to confidently identify hits.[15][16]
Quality Control Metrics
| Metric | Formula | Interpretation |
| Z-Factor (Z') | `1 - (3 * (σ_pos + σ_neg)) / | μ_pos - μ_neg |
| Signal-to-Background (S/B) | μ_neg / μ_pos | Indicates the dynamic range of the assay. |
Where µ and σ are the mean and standard deviation of the positive (pos) and negative (neg) controls, respectively.
Primary Screen Data Analysis
-
Normalization: For each plate, calculate the percent inhibition for each compound well using the following formula: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))
-
Hit Calling: A compound is typically classified as a "hit" if its percent inhibition exceeds a certain threshold, for example, >50% or greater than three times the standard deviation of the negative controls.[17]
Hit Triage Funnel
The process of winnowing down the initial hit list to a set of high-confidence leads is crucial.
Caption: A typical hit triage and validation funnel.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for conducting a high-throughput screen of a this compound library against a protein kinase target. By employing a robust primary assay, such as the Fluorescence Polarization method described, and following a stringent hit validation cascade including dose-response confirmation and orthogonal testing, researchers can confidently identify high-quality, tractable hit compounds.[18][19] This systematic approach minimizes the risk of pursuing artifacts and provides a solid foundation for subsequent hit-to-lead optimization efforts, ultimately accelerating the drug discovery pipeline.[20]
References
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Available at: [Link]
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Romero, M. H., & Delgado, G. E. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). High-throughput screening. Available at: [Link]
-
Pan, Z., et al. (2019, July 25). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, S., et al. (n.d.). Accessing the High Throughput Screening Data Landscape. U.S. National Library of Medicine. Available at: [Link]
-
Sura, W., & Napierska, D. (n.d.). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]
-
Karaman, M. W., et al. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. U.S. National Library of Medicine. Available at: [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Available at: [Link]
-
Macarron, R., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. MedChemComm. Available at: [Link]
-
Gewald, K., et al. (2025, August 6). Synthesis, Structures and Biological Activity of Some 4-Amino-3-cinnolinecarboxylic Acid Derivatives. Part 2. ResearchGate. Available at: [Link]
-
Koyama, T., et al. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. Available at: [Link]
-
Christofferson, T., & Yuan, H. (2012, August 15). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry. Available at: [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available at: [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available at: [Link]
-
Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Available at: [Link]
-
Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]
-
chem IT Services. (n.d.). HTS Data Analysis. Available at: [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]
-
Romero, M. H., & Delgado, G. E. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. U.S. National Library of Medicine. Available at: [Link]
-
Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Available at: [Link]
-
BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Available at: [Link]
-
Al-Ostath, A., et al. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available at: [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Available at: [Link]
-
Charles River. (n.d.). Hit Identification and Validation Services. Available at: [Link]
-
PubChem. (n.d.). 4-Aminoquinoline-3-carboxamide. Available at: [Link]
-
Cross, J. B., et al. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. U.S. National Library of Medicine. Available at: [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Available at: [Link]
-
Gao, Y., & Davies, S. P. (2025, August 6). Fluorescence detection techniques for protein kinase assay. ResearchGate. Available at: [Link]
-
Baragaña, B., et al. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. U.S. National Library of Medicine. Available at: [Link]
-
Ottl, J. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]
-
University of Helsinki. (n.d.). High throughput chemical screening. Available at: [Link]
-
Baragaña, B., et al. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
von Ahsen, O., & Bömer, U. (2005, March). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]
-
Horig, J., et al. (n.d.). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
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Application Notes and Protocols for the Synthesis of Novel 4-Aminocinnoline-3-carboxamide Derivatives in Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Cinnoline Scaffold as a Privileged Structure in Medicinal Chemistry
The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), is a cornerstone in the field of medicinal chemistry.[1][2] Isosteric to well-known pharmacophores like quinoline and isoquinoline, cinnoline derivatives have consistently demonstrated a broad spectrum of potent pharmacological activities.[2][3][4] These activities span multiple therapeutic areas, including oncology, infectious diseases, and inflammation, with reported effects such as anticancer, antimicrobial, antifungal, and antihypertensive properties.[1][4][5]
The unique electronic and structural features of the cinnoline nucleus make it an attractive scaffold for designing targeted therapies. The 4-amino-3-carboxamide substitution pattern, in particular, offers a versatile platform for generating libraries of novel compounds. The amino group at the C4 position and the carboxamide at the C3 position provide key hydrogen bonding donors and acceptors, enabling tailored interactions with biological targets such as protein kinases. The discovery of related 4-aminoquinoline-3-carboxamide derivatives as potent Bruton's Tyrosine Kinase (BTK) inhibitors underscores the potential of this arrangement for developing targeted kinase inhibitors.[6][7]
This guide provides a detailed, field-proven protocol for the synthesis of 4-aminocinnoline-3-carboxamide derivatives. It is designed for researchers in drug discovery and medicinal chemistry, offering not just a step-by-step procedure but also the underlying rationale for key experimental choices, ensuring both reproducibility and a foundation for further independent optimization.
Overall Synthetic Strategy
The presented synthesis is a robust multi-step process that builds the this compound core through a classical yet effective cyclization strategy. The key transformation involves an intramolecular cyclization of a specially prepared phenylhydrazono cyanoacetamide intermediate, which is itself derived from a substituted aniline. This approach is advantageous as it allows for the introduction of chemical diversity at various positions of the benzene ring portion of the cinnoline scaffold by simply starting with different commercially available anilines.
Below is a visualization of the general synthetic workflow.
Part 1: Detailed Synthesis Protocol
This protocol details the synthesis of a representative compound, 6-chloro-4-aminocinnoline-3-carboxamide, starting from 4-chloroaniline.
Materials and Reagents
It is critical to use reagents of appropriate purity (typically ≥98%) and anhydrous solvents where specified to ensure high yields and minimize side reactions.
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 106-47-8 | Use freshly recrystallized solid. |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Store in a desiccator. |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ACS grade, ~37%. |
| Cyanoacetamide | C₃H₄N₂O | 84.08 | 107-91-5 | --- |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 | Anhydrous. |
| Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | Anhydrous, handle in a glovebox or under inert gas. |
| Chlorobenzene | C₆H₅Cl | 112.56 | 108-90-7 | Anhydrous. |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | Absolute, 200 proof. |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | ACS grade. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous. |
Step-by-Step Synthesis
Step 1A: Diazotization of 4-Chloroaniline
-
Rationale: This classic reaction converts the primary aromatic amine into a diazonium salt. The reaction is performed at 0-5 °C because diazonium salts are unstable at higher temperatures and can decompose. Concentrated HCl is used to generate nitrous acid (HNO₂) in situ from sodium nitrite and to maintain an acidic environment that stabilizes the diazonium salt.
-
Protocol:
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloroaniline (12.75 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (30 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture for an additional 20 minutes at 0-5 °C. The resulting solution of 4-chlorobenzenediazonium chloride is used immediately in the next step.
-
Step 1B: Synthesis of 2-cyano-2-((4-chlorophenyl)hydrazono)acetamide (Intermediate II)
-
Rationale: This is a coupling reaction where the electrophilic diazonium salt reacts with the active methylene group of cyanoacetamide. Sodium acetate is added to buffer the solution to a mildly acidic pH (~4-5), which is optimal for the coupling reaction to proceed efficiently.
-
Protocol:
-
In a separate 1 L beaker, dissolve cyanoacetamide (8.4 g, 0.1 mol) and sodium acetate (25 g) in ethanol (200 mL) and water (50 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cyanoacetamide solution with vigorous stirring.
-
A yellow-orange solid will precipitate. Continue stirring for 1 hour at 0-5 °C.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid product in a vacuum oven at 50 °C. This yields the hydrazone intermediate.
-
Step 1C: Intramolecular Cyclization to form 6-chloro-4-aminocinnoline-3-carboxamide (Final Product)
-
Rationale: This is a Friedel-Crafts type cyclization reaction.[8] Anhydrous aluminum chloride, a strong Lewis acid, coordinates with the nitrile and amide groups, promoting the electrophilic attack of the benzene ring onto the hydrazone nitrogen, leading to ring closure. Anhydrous conditions are critical as AlCl₃ reacts violently with water. Chlorobenzene serves as a high-boiling, non-reactive solvent.
-
Protocol:
-
Caution: Perform this step in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar).
-
To a 500 mL flask, add anhydrous aluminum chloride (15 g, 0.112 mol) and anhydrous chlorobenzene (150 mL).
-
Pass a stream of dry nitrogen gas through the suspension for 15 minutes.
-
Add the dried phenylhydrazono cyanoacetamide intermediate (0.1 mol) from the previous step in portions to the AlCl₃ suspension.
-
After the addition is complete, reflux the mixture for 2-3 hours. Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1).
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL). This step is highly exothermic.
-
Heat the resulting mixture on a water bath for 15 minutes, then cool.
-
Filter the crude solid product, wash with water, and then with a dilute NaOH solution to remove any acidic impurities.
-
Recrystallize the final product from a suitable solvent system (e.g., Methanol/Water 10:1) to obtain pure 6-chloro-4-aminocinnoline-3-carboxamide.
-
Characterization
The identity and purity of the synthesized compounds must be validated through a combination of spectroscopic and physical methods.
| Analysis Technique | Expected Observations |
| Melting Point | A sharp melting point indicates high purity. |
| TLC | A single spot in multiple solvent systems. |
| ¹H NMR | Peaks corresponding to aromatic protons and amide/amine protons with appropriate chemical shifts and integration. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry (HRMS) | The measured molecular weight should match the calculated exact mass to confirm the elemental composition. |
| FT-IR Spectroscopy | Characteristic peaks for N-H (amine/amide), C=O (amide), and aromatic C-H stretches. |
Part 2: Application in Drug Discovery
The true value of this synthetic protocol lies in its application to create a library of diverse compounds for screening against biological targets.
Library Generation
By substituting the initial 4-chloroaniline with other commercially available substituted anilines (e.g., fluoro, bromo, methyl, methoxy derivatives), a focused library can be rapidly generated.
| Starting Aniline | R-Group on Cinnoline | Expected Product Name |
| 4-Fluoroaniline | 6-Fluoro | 6-Fluoro-4-aminocinnoline-3-carboxamide |
| 4-Bromoaniline | 6-Bromo | 6-Bromo-4-aminocinnoline-3-carboxamide |
| 4-Methylaniline | 6-Methyl | 6-Methyl-4-aminocinnoline-3-carboxamide |
| 3,4-Dichloroaniline | 6,7-Dichloro | 6,7-Dichloro-4-aminocinnoline-3-carboxamide |
| 4-Methoxyaniline | 6-Methoxy | 6-Methoxy-4-aminocinnoline-3-carboxamide |
Biological Evaluation Workflow
Once synthesized, the library of novel this compound derivatives should be subjected to a systematic biological evaluation process to identify promising lead compounds. Given the structural similarity to known kinase inhibitors, a primary screen against a panel of protein kinases is a logical starting point.
-
Primary Screening: The compound library is initially screened at a single high concentration (e.g., 10 µM) against a panel of therapeutically relevant protein kinases (e.g., BTK, EGFR, SRC family kinases).
-
Hit Confirmation and Potency: Compounds that show significant inhibition (e.g., >50%) of one or more kinases are re-tested in dose-response format to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
-
Secondary Assays: Promising hits are advanced to more complex assays:
-
Cellular Assays: To confirm that the compound can enter cells and inhibit the target kinase in a biological context.
-
Selectivity Profiling: To assess the compound's activity against a broader range of kinases to understand its specificity and potential off-target effects.
-
-
Structure-Activity Relationship (SAR) Studies: The data from these assays guide the synthesis of a second generation of analogs to improve potency, selectivity, and drug-like properties (solubility, metabolic stability, etc.), a process known as lead optimization.
Conclusion
The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutics, particularly in the area of kinase inhibition. The synthetic protocol detailed herein is robust, versatile, and amenable to library synthesis. By combining this efficient chemical synthesis with a systematic biological screening cascade, researchers are well-equipped to identify and optimize novel lead compounds, accelerating the journey from chemical concept to potential clinical candidate.
References
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Journal of Pharmaceutical Education and Research, 59(1), 13-29. [Link]
-
A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
A concise review on cinnoline and its biological activities. (2021). International Journal of Advance Research, Ideas and Innovations in Technology, 7(4). [Link]
-
Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry, 62(15), 7090-7106. [Link]
-
4-Aminoquinoline-3-carboxamide. PubChem Compound Summary for CID 23132160. [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (2020). Molecules, 25(6), 1369. [Link]
-
Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. (2013). ResearchGate. [Link]
-
Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). ACS Publications. [Link]
-
Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. (2009). Der Pharma Chemica, 1(2), 128-135. [Link]
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- 4. ijariit.com [ijariit.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 4-Aminocinnoline-3-carboxamide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-aminocinnoline-3-carboxamide. Cinnoline derivatives are a vital class of N-heterocycles, recognized for their diverse and potent biological activities, including applications as antibacterial, antifungal, and kinase inhibitors.[1][2] However, the multi-step synthesis of the this compound scaffold can be challenging, with low yield being a common impediment.
This document provides a structured, in-depth troubleshooting guide based on mechanistic principles and field-proven insights. We will dissect the common synthetic pathway, identify critical control points, and offer actionable solutions to overcome frequently encountered obstacles.
The Synthetic Pathway: A Mechanistic Overview
The most prevalent and adaptable route to this compound involves a three-stage process starting from a substituted 2-aminoacetophenone or a related aniline derivative. The core transformations are:
-
Diazotization: Conversion of the aromatic primary amine to a reactive diazonium salt.
-
Coupling (Japp-Klingemann type reaction): Reaction of the diazonium salt with an active methylene compound, typically cyanoacetamide, to form an intermediate hydrazone.
-
Intramolecular Cyclization: Ring closure of the hydrazone, followed by tautomerization, to yield the final aromatic cinnoline system.[3]
This entire workflow is a cascade of finely balanced reactions where temperature, pH, and reagent purity are paramount.
Caption: General Synthetic Workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem Area: Diazotization Step
Q1: My reaction mixture turned brown/black during the addition of sodium nitrite, and I'm seeing gas evolution. What is happening?
A1: Diagnosis & Causality: This indicates the premature decomposition of your arenediazonium salt. Diazonium salts are notoriously unstable at elevated temperatures. The C-N bond cleaves, releasing nitrogen gas (N₂) and generating highly reactive aryl cations. These cations can react with water to form phenols or polymerize to create insoluble, tarry byproducts, which severely reduces the yield of the subsequent coupling step.
Solution:
-
Strict Temperature Control: The most critical parameter is temperature.[4] Maintain the reaction temperature between 0 °C and 5 °C at all times using an ice-salt bath. Ensure the sodium nitrite solution is also pre-chilled before slow, dropwise addition.
-
Monitor with a Thermometer: Do not estimate the temperature. A low-temperature thermometer immersed in the reaction mixture is essential.
-
Acid Molarity: Ensure you are using a sufficient excess of acid (typically 2.5-3 equivalents of concentrated HCl). The acid prevents the formation of diazoamino compounds (by coupling of the diazonium salt with unreacted aniline) and stabilizes the diazonium salt.
Q2: I'm not sure if my diazotization was successful. Is there a way to test for the presence of the diazonium salt before proceeding?
A2: Diagnosis & Causality: Proceeding to the coupling step without a successfully formed diazonium salt will result in complete reaction failure. A qualitative test can save significant time and resources.
Solution:
-
Starch-Iodide Test: This is a classic and reliable test for the presence of excess nitrous acid, which confirms the reaction has gone to completion.
-
Procedure: Place a drop of the reaction mixture onto a strip of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the aniline has been converted.
-
Troubleshooting the Test: If no color change occurs, it means you have unreacted aniline. Add a small additional amount of your sodium nitrite solution and re-test after a few minutes.
-
Problem Area: Coupling & Cyclization
Q3: After adding the diazonium salt to my cyanoacetamide solution, I'm not getting the expected deep color change (typically yellow to deep red/orange) indicative of hydrazone formation.
A3: Diagnosis & Causality: The coupling reaction between the diazonium salt (an electrophile) and the carbanion of the active methylene compound (a nucleophile) is highly pH-dependent.
-
If the pH is too low (too acidic): The concentration of the nucleophilic enolate/carbanion form of cyanoacetamide is too low for the reaction to proceed efficiently.
-
If the pH is too high (alkaline): The diazonium salt will convert to a non-electrophilic diazohydroxide or diazotate species, halting the desired reaction.
Solution:
-
Control pH with a Buffer: The optimal pH for this coupling is typically between 4 and 5. Use a sodium acetate or ammonium acetate buffer to maintain this range. Add the diazonium salt solution slowly to the buffered cyanoacetamide solution.
-
Check pH: Before and during the addition, check the pH of the receiving flask with pH paper. Adjust with dilute acetic acid or sodium bicarbonate as needed.
Q4: My TLC and LC-MS analysis show a high conversion to the arylhydrazone intermediate, but very little of the final this compound product, even after heating.
A4: Diagnosis & Causality: This is a classic case of incomplete intramolecular cyclization. This ring-closing step often has a significant activation energy barrier. The electronic properties of substituents on the aromatic ring can greatly influence the rate of this reaction.[5] Electron-withdrawing groups can make the cyclization more difficult.
Solution:
-
Increase Thermal Energy: If you are heating in a solvent like ethanol or acetic acid, ensure you are reaching a vigorous reflux. Increase the reaction time in increments of 1-2 hours and monitor by TLC.
-
Consider a Higher-Boiling Solvent: Solvents like dimethylformamide (DMF) or Dowtherm A can be used to achieve higher reaction temperatures, which may be necessary to overcome the activation barrier.[6]
-
Acid/Base Catalysis: While some cyclizations proceed thermally, others benefit from catalysis.
-
Acid Catalysis: Adding a catalytic amount of a strong acid like polyphosphoric acid (PPA) or sulfuric acid can sometimes promote cyclization.
-
Base Catalysis: In some systems, a base like sodium ethoxide or potassium tert-butoxide can facilitate the necessary proton transfers for ring closure.[7]
-
-
Experimental Conditions Comparison:
| Parameter | Standard Condition | High-Barrier Condition |
| Solvent | Ethanol, Acetic Acid | DMF, Diphenyl Ether |
| Temperature | 80-120 °C (Reflux) | 150-250 °C |
| Catalyst | None / Thermal | PPA, H₂SO₄, or NaOEt |
| Reaction Time | 2-4 hours | 4-12 hours |
Problem Area: Product Isolation & Purification
Q5: My crude product is a dark, oily substance that is difficult to handle and purify by recrystallization.
A5: Diagnosis & Causality: This points to the presence of significant impurities, likely polymeric tars from diazonium salt decomposition or other side reactions.[5] The desired product may be trapped within this matrix.
Solution:
-
Activated Charcoal Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent (DMF or acetic acid might be required) and add a small amount (1-2% by weight) of activated charcoal. Boil the mixture for 5-10 minutes and then filter it hot through a pad of Celite.[3] This will adsorb many of the colored, high-molecular-weight impurities.
-
Solvent Selection for Recrystallization: The ideal recrystallization solvent should dissolve the product well when hot but poorly when cold. For aminocinnolines, common solvents include ethanol, isopropanol, or mixtures like DMF/water or acetic acid/water.
-
Trituration: Before attempting recrystallization, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often break down the oil and solidify the crude product by washing away soluble, non-polar impurities, making it easier to handle.
Caption: Troubleshooting Logic Tree.
Frequently Asked Questions (FAQs)
Q: What is the single most critical step for maximizing yield in this synthesis? A: The diazotization step. Failure here has a cascading effect. Maintaining a temperature between 0-5 °C is non-negotiable for preventing decomposition and ensuring a high concentration of the reactive diazonium salt for the subsequent coupling reaction.
Q: How do substituents on the starting aniline affect the reaction? A: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring generally stabilize the diazonium salt and can accelerate the final electrophilic aromatic substitution (cyclization) step. Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) destabilize the diazonium salt and can significantly slow down the cyclization, often requiring more forceful conditions (higher heat, longer times, or catalysts).[5]
Q: Are there alternative synthetic routes I should consider if this one fails? A: Yes, several classical methods exist for cinnoline synthesis, though they may require different starting materials. The Richter Cinnoline Synthesis , for example, involves the cyclization of o-ethynylarenediazonium salts.[8] Another is the Borsche–Herbert synthesis .[5] These routes can be advantageous if the required precursors are more accessible or if the standard route proves intractable for your specific substrate.
Standard Operating Protocols
SOP 1: General Procedure for Synthesis of this compound
-
Stage 1: Diazotization
-
Dissolve the starting aniline derivative (1.0 eq) in 3M Hydrochloric Acid (3.0 eq) with stirring in a flask.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Dissolve sodium nitrite (1.1 eq) in a minimum amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature never exceeds 5 °C.
-
Stir for an additional 20-30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.
-
-
Stage 2: Coupling
-
In a separate, larger flask, dissolve cyanoacetamide (1.1 eq) and sodium acetate (3.0 eq) in a water/ethanol mixture.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Stage 1 to the cyanoacetamide solution with vigorous stirring.
-
Allow the mixture to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The formation of a colored precipitate (the hydrazone) should be observed.
-
-
Stage 3: Cyclization and Isolation
-
Heat the reaction mixture from Stage 2 to reflux (typically 80-100 °C) for 2-4 hours. Monitor the conversion of the hydrazone intermediate to the final product by TLC.
-
Cool the mixture to room temperature, then in an ice bath.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF/water mixture) to obtain the purified this compound.
-
References
-
Romero-Vivas, C. M., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Kaur, H., & Kumar, S. (2018). Recent Developments in the Synthesis of Cinnoline Derivatives. Bentham Science. Available at: [Link]
-
Wikipedia. Cinnoline. Available at: [Link]
-
Prokhorov, A. M., et al. (2010). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
PubChem. 4-Aminoquinoline-3-carboxamide. Available at: [Link]
-
ResearchGate. (2023). Examples of synthesis of derivatives of quinolines from isatin and enaminone. Available at: [Link]
-
Sławiński, J., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. Available at: [Link]
-
Malik, A., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
- Google Patents. (2008). Process for the preparation of 4-(isobutylamino)-3-amino-quinoline.
-
Kaur, M., & Singh, M. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. Available at: [Link]
-
Khan, I., et al. (2019). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. Available at: [Link]
-
Ananda, K., et al. (2011). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Saudi Chemical Society. Available at: [Link]
-
Babar, V., et al. (2021). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
-
Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie. Available at: [Link]
-
Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]
-
Yildirim, I., & Ok, S. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. Available at: [Link]
-
Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc. Available at: [Link]
-
Sharma, R., et al. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Romero-Vivas, C. M., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
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- 3. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Aqueous Solubility of 4-Aminocinnoline-3-carboxamide Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-aminocinnoline-3-carboxamide derivatives. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to overcome the common challenge of poor aqueous solubility with this important class of compounds. Our goal is to empower you with the knowledge to systematically approach and resolve solubility issues, thereby accelerating your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions you may have about the solubility of this compound derivatives.
Q1: Why are my this compound derivatives exhibiting poor aqueous solubility?
A1: The limited aqueous solubility of this compound derivatives often stems from a combination of their inherent physicochemical properties. The planar, aromatic cinnoline core can lead to strong intermolecular π-π stacking in the crystal lattice, resulting in a high lattice energy that is difficult for water molecules to overcome. While the 4-amino and 3-carboxamide groups can participate in hydrogen bonding, the overall molecule can still be quite hydrophobic depending on other substituents. The parent cinnoline is a weak base with a pKa of 2.64, meaning it is largely un-ionized at physiological pH.[1]
Q2: What are the critical physicochemical properties I should determine for my specific derivative?
A2: To effectively tackle solubility issues, a thorough understanding of your compound's properties is crucial. We recommend characterizing the following:
-
Aqueous Solubility: Determine both the kinetic and thermodynamic solubility at different pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility profile.
-
pKa: The ionization constant (pKa) of the 4-amino group and any other ionizable moieties will dictate the extent of ionization at a given pH, which significantly influences solubility.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will quantify the lipophilicity of your compound.
-
Melting Point & Thermal Properties (DSC): A high melting point often correlates with high crystal lattice energy and, consequently, lower solubility. Differential Scanning Calorimetry (DSC) can reveal the melting point, crystallinity, and any polymorphic forms.[2]
-
Solid-State Form (PXRD): Powder X-ray Diffraction (PXRD) is essential for identifying the crystalline form of your compound. Different polymorphs can have significantly different solubilities.[3][4]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Both are important, but they provide different information.
-
Kinetic solubility measures the concentration of a compound in solution after a short incubation time, typically starting from a DMSO stock solution. It's a high-throughput method useful for early-stage screening.[5][6][7]
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution after a prolonged incubation time (usually 24 hours or more) with the solid compound.[5][8] It represents the true solubility and is critical for lead optimization and formulation development.
For a comprehensive understanding, we recommend determining kinetic solubility for initial screening and thermodynamic solubility for lead candidates.
Q4: Can I predict the solubility of my derivatives before synthesizing them?
A4: While computational tools can provide estimations of properties like LogP and pKa, accurately predicting aqueous solubility remains challenging due to the complexities of crystal packing and solvation. However, these in silico predictions are valuable for prioritizing synthetic targets. For instance, introducing more polar functional groups or reducing the overall lipophilicity in your designed derivatives is a rational strategy to favor higher solubility.
Part 2: Troubleshooting Guide: Common Experimental Issues & Solutions
This section is designed in a question-and-answer format to directly address specific problems you might encounter during your experiments.
Problem 1: My compound precipitates out of solution during my in vitro biological assay.
-
Question: I dissolve my this compound derivative in DMSO for my cell-based assay, but upon dilution in the aqueous cell culture medium, I observe precipitation. How can I resolve this?
-
Answer & Troubleshooting Steps:
-
Determine the Kinetic Solubility in Assay Medium: Before conducting your bioassay, perform a kinetic solubility test in the specific cell culture medium you are using. This will tell you the maximum concentration your compound can tolerate under those conditions.
-
Reduce the Final DMSO Concentration: High concentrations of DMSO can cause compounds to initially dissolve at supersaturated levels, only to precipitate out over time. Aim for a final DMSO concentration of 0.5% or lower in your assay.
-
Incorporate Solubilizing Excipients: Consider pre-formulating your compound with a non-toxic solubilizing agent, such as a low concentration of a suitable cyclodextrin (e.g., HP-β-CD), before adding it to the assay medium.
-
pH Adjustment of the Medium: If your compound's solubility is pH-dependent, ensure the pH of your assay medium is in a range that favors solubility. However, be mindful of the potential impact of pH changes on your biological system.
-
Problem 2: I am unable to achieve a high enough concentration for my in vivo pharmacokinetic studies.
-
Question: For my oral dosing formulation in rodents, I cannot dissolve enough of my compound in common vehicle systems like saline or corn oil. What formulation strategies should I explore?
-
Answer & Recommended Approaches: This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[9] A systematic approach is necessary:
-
Salt Formation: If your derivative has a sufficiently basic pKa (generally > 5-6), forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) is often the most effective way to dramatically increase aqueous solubility.[10][11][12][13]
-
Amorphous Solid Dispersions (ASDs): Dispersing your compound in an amorphous state within a polymer matrix can significantly enhance its apparent solubility and dissolution rate.[3][14] Common polymers to screen include PVP, HPMC, and Soluplus®.
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based drug delivery systems (LBDDS) can be very effective.[9][15] These formulations maintain the drug in a solubilized state in the gastrointestinal tract, facilitating absorption.
-
Particle Size Reduction (Nanosuspensions): Reducing the particle size to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like media milling or high-pressure homogenization to create a nanosuspension.
-
The choice of strategy will depend on the specific properties of your derivative. Below is a decision-making workflow to guide your selection.
Part 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for key experiments to guide your laboratory work.
Protocol 1: Thermodynamic Aqueous Solubility Assessment
This protocol determines the equilibrium solubility of your compound.
-
Preparation of Buffers: Prepare buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) using appropriate buffer systems (e.g., phosphate, acetate).
-
Compound Addition: Add an excess amount of your solid compound to a known volume of each buffer in a glass vial. Ensure there is undissolved solid material at the bottom.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Sample Collection & Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by using a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Protocol 2: Screening for Amorphous Solid Dispersion (ASD) Formulations
This protocol outlines a solvent evaporation method for rapid screening of polymer carriers.
-
Polymer Selection: Choose a range of polymers to screen, such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC E5), and Soluplus®.
-
Solution Preparation: Prepare solutions of your compound and each polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). Screen different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Dispense the solutions into glass vials and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film. Place the vials under high vacuum for at least 24 hours to remove residual solvent.
-
Solid-State Characterization: Scrape the solid material from the vials. Analyze the resulting powders by:
-
PXRD: To confirm the absence of crystallinity (i.e., a halo pattern instead of sharp peaks).
-
DSC: To identify a single glass transition temperature (Tg), which indicates a homogeneous amorphous dispersion.
-
-
Dissolution Testing: Perform a dissolution test on the most promising ASD formulations in a relevant aqueous buffer. Compare the dissolution profile to that of the crystalline compound.
Part 4: Visualizations and Data
Illustrative Data Tables
The following tables provide examples of the type of data you should generate to guide your formulation decisions. The values are illustrative for a hypothetical this compound derivative.
Table 1: Physicochemical Properties of a Hypothetical Derivative
| Property | Value | Method |
| Molecular Weight | 350.4 g/mol | LC-MS |
| Thermodynamic Solubility (pH 7.4) | < 1 µg/mL | HPLC-UV |
| pKa (basic) | 4.2 | Potentiometric titration |
| LogP | 3.5 | HPLC |
| Melting Point | 215 °C | DSC |
Table 2: Solubility Enhancement with Different Formulation Approaches
| Formulation Approach | Composition | Apparent Solubility (pH 6.8) | Fold Increase |
| Crystalline Drug | - | 0.8 µg/mL | 1x |
| Salt Form | Hydrochloride Salt | 55 µg/mL | ~69x |
| Amorphous Solid Dispersion | 1:3 Drug:HPMC ratio | 85 µg/mL | ~106x |
| Lipid-Based Formulation | SEDDS | > 200 µg/mL in formulation | >250x |
Conceptual Diagrams
Part 5: References
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]
-
A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 23, 2026, from [Link]
-
Cinnoline. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
4-Aminocinnoline-8-carboxamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved January 23, 2026, from [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
CHARACTERIZATION OF SOLID DISPERSIONS Drug-carrier Miscibility: Differential Scanning Calorimetry (DSC). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
4-Aminoquinoline-3-carboxamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Cinnoline. (n.d.). Solubility of Things. Retrieved January 23, 2026, from [Link]
-
(PDF) Methods for the synthesis of cinnolines (Review). (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 23, 2026, from [Link]
-
WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). Division of Pharmacy Professional Development. Retrieved January 23, 2026, from [Link]
-
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021). PubMed. Retrieved January 23, 2026, from [Link]
-
Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Lipid-Based Formulations for Early-Stage Clinical Trials. (2020). American Pharmaceutical Review. Retrieved January 23, 2026, from [Link]
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). Retrieved January 23, 2026, from [Link]
-
3-amino-4-cinnolinecarboxamide. (n.d.). ChemSynthesis. Retrieved January 23, 2026, from [Link]
-
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers for Sustainable Removal of Methyl Orange Dye from Aqueous Media. (n.d.). ACS Omega. Retrieved January 23, 2026, from [Link]
-
Pharmaceutical salts: a formulation trick or a clinical conundrum? (n.d.). Retrieved January 23, 2026, from [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved January 23, 2026, from [Link]
-
Lipid-based formulations for oral delivery of lipophilic drugs. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 23, 2026, from [Link]
-
Oral lipid-based formulations. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved January 23, 2026, from [Link]
-
Polymer screening for amorphous solid dispersions (ASDs) using the Crystal16. (2023). YouTube. Retrieved January 23, 2026, from [Link]
-
22.9 EAS Reactions with Nitrogen Heterocycles. (2018). YouTube. Retrieved January 23, 2026, from [Link]
-
Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
4-Aminoquinoline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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- 4. Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 15. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce off-target effects of cinnoline-based inhibitors
Welcome to the Technical Support Center for Cinnoline-Based Inhibitors. As Senior Application Scientists, we have compiled this guide to help you navigate the complexities of working with this important class of molecules. Our focus is to provide practical, in-depth strategies to understand, identify, and mitigate off-target effects, ensuring the specificity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are cinnoline-based inhibitors and why are they a focus of drug discovery?
A: Cinnoline (1,2-benzodiazine) is a bicyclic heterocyclic scaffold that serves as a core structural component in many pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] In oncology, many cinnoline-based molecules are designed as kinase inhibitors, targeting the ATP-binding site of specific kinases involved in aberrant signaling pathways that drive tumor growth.[4] The versatility of the cinnoline scaffold allows for chemical modifications at various positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[5][6]
Q2: What are "off-target" effects and why are they a particular concern for kinase inhibitors?
A: Off-target effects are unintended interactions between a drug molecule and cellular components other than its primary therapeutic target.[7] For kinase inhibitors, this is a significant challenge because the human kinome contains over 500 members, many of which share a high degree of structural similarity, especially within the ATP-binding pocket.[8] This conservation makes it difficult to design inhibitors that are truly specific for a single kinase.[8] Such promiscuity can lead to unexpected biological responses, cellular toxicity, or misleading experimental data, complicating the interpretation of results and potentially causing adverse effects in a clinical setting.[7][8]
Q3: What is the general mechanism that leads to off-target activity with cinnoline-based kinase inhibitors?
A: The primary mechanism is the inhibitor binding to the ATP-binding site of unintended kinases. Most small-molecule kinase inhibitors are "type-I" inhibitors that compete with endogenous ATP. The core of the cinnoline scaffold often mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase active site. Since this hinge region is highly conserved across many kinases, inhibitors designed for one target can often bind to many others. Off-target effects can also arise from interactions with non-kinase proteins that have ATP- or nucleotide-binding sites.[8]
Troubleshooting Guide: Identifying & Mitigating Off-Target Effects
This section addresses specific problems you may encounter during your experiments and provides actionable strategies to resolve them.
Problem 1: My initial screen shows my new cinnoline inhibitor is potent, but how do I know it's selective?
Q: I have a potent cinnoline-based inhibitor against my primary kinase target (e.g., BTK, c-Met). What's the first step to assess its selectivity and rule out widespread off-target activity?
A: The crucial first step is to perform a broad kinase selectivity screen. Relying solely on potency against your primary target is insufficient. A comprehensive profiling assay will provide a quantitative measure of your inhibitor's activity against a large panel of kinases, revealing its selectivity profile.
Causality: The goal is to empirically determine the binding affinity or inhibitory activity across the kinome. This moves beyond theoretical predictions and provides a "fingerprint" of your compound's interactions. A highly selective compound will show a significant potency window (e.g., >100-fold) between its intended target and any off-targets.[9]
Workflow for Initial Selectivity Profiling:
Caption: Workflow for assessing inhibitor selectivity.
Recommended Action: Commercial Kinase Profiling Services
For a comprehensive and unbiased assessment, we recommend using a commercial service that screens your inhibitor against a large panel (e.g., >400 kinases).
| Profiling Method | Principle | Advantages | Considerations |
| Binding Assays (e.g., KINOMEscan™) | Competition binding between your inhibitor and an immobilized ligand for a panel of DNA-tagged kinases. | ATP-independent; directly measures binding affinity (Kd). Highly sensitive and scalable. | Does not measure functional inhibition of catalytic activity. |
| Biochemical Activity Assays | Measures the phosphorylation of a substrate by a panel of recombinant kinases in the presence of your inhibitor.[10] | Provides functional inhibition data (IC50); confirms the compound blocks kinase activity. | Can be influenced by ATP concentration; results may vary with different substrates.[10] |
| Thermal Shift Assays (DSF) | Measures the change in a kinase's melting temperature (Tm) upon inhibitor binding.[11] | Label-free; can be performed with purified proteins. | Lower throughput; may not detect all binding events. |
Problem 2: My inhibitor hits several kinases from the same family. How can I improve its selectivity?
Q: My kinase panel screen revealed that my cinnoline inhibitor, designed for Kinase A, also potently inhibits structurally similar Kinases B and C. How can I use medicinal chemistry to engineer selectivity?
A: This is a common challenge. The solution lies in exploiting subtle structural differences between the ATP-binding pockets of the related kinases. This requires a Structure-Activity Relationship (SAR) driven approach, often guided by computational modeling or structural biology.
Causality: While the core hinge-binding region is conserved, surrounding areas, often called "selectivity pockets" or solvent-exposed regions, can have different sizes, shapes, and amino acid compositions. By adding or modifying chemical groups on your cinnoline scaffold that project into these variable regions, you can introduce favorable interactions with your on-target kinase or create steric clashes with off-target kinases.[12]
Strategies for Improving Selectivity:
-
Exploit the "Gatekeeper" Residue: This residue controls access to a hydrophobic pocket deep within the ATP-binding site. Kinases with a small gatekeeper (e.g., threonine, valine) can accommodate bulky inhibitor groups, while those with a large gatekeeper (e.g., methionine, phenylalanine) cannot. Modifying your inhibitor to target this difference is a classic and effective strategy.
-
Target the Solvent-Front Region: Modify parts of your inhibitor that are exposed to the solvent. These regions are less conserved across kinases. Adding polar or charged groups can enhance interactions with unique residues on the surface of your target kinase or disrupt binding to off-targets. For example, replacing a non-polar group with a morpholinoethyl group can improve interactions and prolong target residence time.[12]
-
Structure-Based Design: If a crystal structure of your inhibitor bound to its target (or a close homolog) is available, use it to guide your modifications. Docking your inhibitor into homology models of the off-target kinases can reveal why it binds and suggest modifications to disrupt that interaction.[13]
Caption: Rational design to improve inhibitor selectivity.
Problem 3: My inhibitor is selective in biochemical assays but shows unexpected toxicity or phenotypes in cell-based assays.
Q: My cinnoline compound is highly selective in a recombinant kinase panel, but when I treat cells, I observe toxicity at concentrations where the primary target shouldn't be fully inhibited, or I see phenotypes inconsistent with knocking down my target. What could be happening?
A: This discrepancy often points to one of two issues: 1) Your inhibitor has a cellular off-target that was not in the biochemical screen (e.g., a non-kinase protein, a transporter), or 2) You are not achieving sufficient target engagement in the cellular environment at your tested concentrations.
Causality: Recombinant assays occur in a simplified, artificial environment.[14] The cellular context is far more complex, with factors like cell permeability, efflux pumps, protein-protein interactions, and high intracellular ATP concentrations (~1-10 mM) that can alter an inhibitor's behavior and effective concentration.[15]
Troubleshooting Protocol: Target Engagement & Deconvolution
Step 1: Verify Cellular Target Engagement
Before hunting for off-targets, you must confirm your inhibitor is binding to its intended target inside the cell at the concentrations you are using.
-
Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture: Grow cells to ~80% confluency.
-
Treatment: Treat cells with your cinnoline inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour.
-
Harvest & Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heat Shock: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes.
-
Separation: Centrifuge to pellet the aggregated, denatured proteins.
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot or ELISA.
-
Self-Validation/Interpretation: Ligand-bound proteins are stabilized and will denature at a higher temperature. A dose-dependent shift in the melting curve of your target protein confirms cellular engagement. No shift suggests poor permeability or rapid efflux.
-
Step 2: Identify Unbiased Cellular Off-Targets
If target engagement is confirmed but toxicity persists, an unbiased chemical proteomics approach is needed to identify all cellular proteins that bind to your inhibitor.
-
Technique: Affinity Chromatography ("Kinobeads" or custom beads) [9][16]
-
Immobilization: Synthesize an analog of your inhibitor with a linker arm and immobilize it on chromatography beads.
-
Lysate Incubation: Incubate the beads with whole-cell lysate.
-
Competition (Optional but recommended): In parallel, incubate lysate and beads in the presence of excess free (non-immobilized) inhibitor. Proteins that are competed off are specific binders.
-
Wash & Elute: Wash away non-specific binders and elute the proteins that are specifically bound to your inhibitor.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Interpretation: This powerful technique provides a comprehensive list of direct and indirect binding partners in a native cellular environment, potentially revealing unexpected off-targets responsible for the observed phenotype.[17]
-
References
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
-
Szumilak M, Stanczak A. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules. [Link]
-
TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]
-
Cinnoline Derivatives with Biological Activity. ResearchGate. [Link]
-
A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
-
A Miniaturized Chemical Proteomic Approach for Target Profiling of Clinical Kinase Inhibitors in Tumor Biopsies. PubMed Central. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central. [Link]
-
Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. PubMed. [Link]
-
Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
-
Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Science. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. [Link]
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
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- 12. pubs.acs.org [pubs.acs.org]
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- 17. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for 4-Aminocinnoline-3-carboxamide synthesis
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the optimization and troubleshooting of 4-Aminocinnoline-3-carboxamide synthesis. This document is structured to provide not only procedural steps but also the underlying scientific principles to empower users to make informed decisions during their experiments.
Introduction to the Synthetic Strategy
The synthesis of this compound is most effectively approached through a two-step process. This strategy ensures a high degree of purity and allows for controlled optimization at each stage. The overall synthetic pathway is outlined below:
Caption: Overall synthetic workflow for this compound.
This guide will delve into the intricacies of each step, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Part 1: Synthesis of 4-Amino-3-cyanocinnoline (Intermediate)
The initial step involves the formation of the cinnoline ring system through a base-catalyzed intramolecular Thorpe-Ziegler cyclization of (2-Cyanophenyl)hydrazonomalononitrile. This precursor is typically formed in situ from the condensation of 2-Hydrazinobenzonitrile and malononitrile.
Experimental Protocol: Step 1
Materials:
-
2-Hydrazinobenzonitrile
-
Malononitrile
-
Anhydrous Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Hydrazinobenzonitrile (1.0 eq.) and malononitrile (1.0 eq.) in anhydrous ethanol (10 mL per gram of 2-Hydrazinobenzonitrile).
-
Add a catalytic amount of piperidine (0.1 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, 4-Amino-3-cyanocinnoline, will often precipitate from the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-Amino-3-cyanocinnoline.
Troubleshooting Guide: Step 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of starting materials. | 1. Use freshly opened or distilled piperidine. Consider screening other bases like triethylamine or DBU. 2. Ensure the reaction is at a full reflux. Extend the reaction time and monitor by TLC. 3. Verify the purity of 2-Hydrazinobenzonitrile and malononitrile by melting point or spectroscopic methods. |
| Formation of Multiple Products (as seen on TLC) | 1. Side reactions due to excessive heat or prolonged reaction time. 2. Polymerization of malononitrile. | 1. Reduce the reflux temperature by using a lower-boiling solvent if possible, though ethanol is generally optimal. Do not exceed the recommended reaction time significantly once the starting material is consumed. 2. Add the malononitrile portion-wise to the reaction mixture. |
| Product is Oily or Difficult to Crystallize | 1. Presence of impurities. 2. Insufficient cooling. | 1. Purify the crude product using column chromatography (Silica gel, Ethyl acetate/Hexane gradient). 2. After cooling to room temperature, place the flask in an ice bath to encourage precipitation. Scratching the inside of the flask with a glass rod can also induce crystallization. |
Frequently Asked Questions (FAQs): Step 1
Q1: Why is piperidine used as a catalyst?
-
A1: Piperidine is a moderately strong secondary amine base that is effective in catalyzing the initial Knoevenagel-type condensation between the hydrazine and malononitrile, as well as the subsequent intramolecular Thorpe-Ziegler cyclization. Its basicity is sufficient to deprotonate the active methylene group of malononitrile without causing significant side reactions.
Q2: Can other solvents be used for this reaction?
-
A2: While ethanol is the most commonly reported solvent, other polar protic solvents like methanol or isopropanol could be used. Aprotic solvents are generally less effective for this specific transformation. The choice of solvent can influence the reaction rate and the solubility of the product, which may affect the ease of isolation.
Part 2: Selective Hydrolysis to this compound (Final Product)
The second step is a critical selective hydrolysis of the 3-cyano group of 4-Amino-3-cyanocinnoline to the corresponding primary amide. Harsh conditions must be avoided to prevent over-hydrolysis to the carboxylic acid.
Experimental Protocol: Step 2
Method A: Mild Acid-Catalyzed Hydrolysis
Materials:
-
4-Amino-3-cyanocinnoline
-
Concentrated Sulfuric Acid
-
Ice
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Carefully add 4-Amino-3-cyanocinnoline (1.0 eq.) in small portions to ice-cold concentrated sulfuric acid (5-10 mL per gram of nitrile) with vigorous stirring. Maintain the temperature below 10 °C.
-
Once the addition is complete, continue stirring the mixture at 0-10 °C for 1-2 hours.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.
Method B: Urea-Hydrogen Peroxide Mediated Hydrolysis
Materials:
-
4-Amino-3-cyanocinnoline
-
Urea-Hydrogen Peroxide adduct
-
Anhydrous Potassium Carbonate
-
Acetone
-
Water
Procedure:
-
Suspend 4-Amino-3-cyanocinnoline (1.0 eq.) in a mixture of acetone and water.
-
Add Urea-Hydrogen Peroxide (2.0-3.0 eq.) and a catalytic amount of anhydrous potassium carbonate (0.2 eq.).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
The aqueous residue is then extracted with a suitable organic solvent such as ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Troubleshooting Guide: Step 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of Carboxylic Acid Byproduct | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Acid concentration is too high. | 1. Strictly maintain the temperature below 10 °C during the acid-catalyzed hydrolysis. 2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. 3. Use the recommended amount of sulfuric acid. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Poor solubility of the starting material. | 1. For the acid-catalyzed method, allow the reaction to stir for the full recommended time. For the urea-hydrogen peroxide method, gentle warming (to ~40 °C) may be necessary if the reaction is sluggish at room temperature. 2. Ensure vigorous stirring to maintain a fine suspension. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient purification. | 1. See "Incomplete Reaction" above. 2. If recrystallization is insufficient, purify the product using column chromatography. A polar solvent system such as methanol in dichloromethane is often effective. |
Frequently Asked Questions (FAQs): Step 2
Q1: What is the mechanism of the acid-catalyzed hydrolysis of the nitrile?
-
A1: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization leads to the formation of the amide.
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Q2: Why is the urea-hydrogen peroxide method considered a milder alternative?
-
A2: The urea-hydrogen peroxide adduct, in the presence of a base like potassium carbonate, generates the hydroperoxide anion (HOO-), which is a nucleophile that attacks the nitrile. This method often proceeds under neutral or slightly basic conditions and at room temperature, which minimizes the risk of over-hydrolysis to the carboxylic acid, a common side reaction under harsh acidic or basic conditions.
References
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylenenitriles. Chemische Berichte, 99(1), 94-100.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (This multi-volume series offers extensive background on the synthesis and reactions of heterocyclic systems like cinnolines.)
Technical Support Center: Navigating Kinase Assays with Cinnoline Compounds
Welcome to the technical support center for researchers utilizing cinnoline-based compounds in kinase assays. This guide is designed to provide practical, experience-driven advice to help you overcome common experimental hurdles and ensure the integrity of your results. Cinnoline derivatives represent a promising class of kinase inhibitors, with many exhibiting potent and often multi-targeted activity against key kinases implicated in a variety of diseases.[1][2][3] However, their unique chemical properties can present challenges in standard assay formats. This resource provides troubleshooting guidance and frequently asked questions to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when working with cinnoline compounds in kinase assays.
Q1: My cinnoline compound is poorly soluble in aqueous assay buffer. How can I improve its solubility?
A1: Poor aqueous solubility is a frequent challenge with heterocyclic compounds like cinnolines.[4] The recommended approach is to first prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[4] This stock can then be serially diluted in the aqueous assay buffer to the desired final concentrations. It is critical to keep the final DMSO concentration in the assay low, typically below 0.5%, to prevent solvent-induced effects on kinase activity.[4][5] When diluting the DMSO stock into the aqueous buffer, add the small volume of the DMSO stock to the larger volume of the buffer while gently vortexing to minimize precipitation.[6]
Q2: I'm observing unexpected fluorescence in my assay when I add my cinnoline compound. What could be the cause and how can I mitigate it?
A2: Many heterocyclic compounds, including some quinoline and potentially cinnoline derivatives, are intrinsically fluorescent.[7] This can interfere with fluorescence-based kinase assays, leading to false positives or negatives.[8][9] One effective strategy to overcome this is to use a far-red fluorescent tracer in your assay.[8] These tracers are excited at longer wavelengths where compound autofluorescence is less likely to be a problem.[8][9] Additionally, always run a control experiment with your cinnoline compound in the absence of the kinase or substrate to quantify its intrinsic fluorescence at the assay's excitation and emission wavelengths.
Q3: My cinnoline compound inhibits multiple kinases. How can I determine if the observed cellular effects are due to inhibition of my primary target?
A3: This is a critical question when working with multi-kinase inhibitors. To dissect on-target from off-target effects, a multi-pronged approach is necessary. First, perform comprehensive kinase profiling against a broad panel of kinases to understand the inhibitor's selectivity profile.[10][11] Then, in your cellular assays, you can use a structurally related but inactive analog of your cinnoline compound as a negative control. Additionally, employing genetic techniques like siRNA or CRISPR/Cas9 to knockdown the expression of the putative primary target kinase can help validate that the observed phenotype is indeed a result of inhibiting that specific kinase.
Q4: How should I determine the optimal ATP concentration for my kinase assay when testing a cinnoline-based inhibitor?
A4: The ATP concentration is a critical parameter, especially for ATP-competitive inhibitors. For initial IC50 determination and to compare the potency of different inhibitors, it is recommended to use an ATP concentration that is equal to the Michaelis constant (Km) of the kinase for ATP.[3][12] This provides a standardized condition for comparing inhibitor potencies.[12] However, to better mimic the cellular environment where ATP concentrations are high, you may also want to perform assays at physiological ATP concentrations (typically 1-5 mM). Keep in mind that the apparent IC50 value of an ATP-competitive inhibitor will increase at higher ATP concentrations.[13]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth, step-by-step guide to troubleshooting common problems encountered during kinase assays with cinnoline compounds.
Issue 1: High Variability or Poor Reproducibility in IC50 Values
High variability in your IC50 data can obscure the true potency of your cinnoline inhibitor. Several factors can contribute to this issue.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Precipitation | Cinnoline compounds, due to their often planar and hydrophobic nature, can precipitate out of solution at higher concentrations in aqueous buffers, leading to inconsistent effective concentrations. | 1. Visually Inspect Wells: After adding the compound to the assay plate, visually inspect for any signs of precipitation (cloudiness, particulates). 2. Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) and consistent across all wells.[4][5] 3. Solubility Assessment: Perform a formal solubility test for your compound in the assay buffer before running the full assay. |
| Compound Instability | The cinnoline scaffold may be susceptible to degradation under certain buffer conditions (e.g., extreme pH, presence of certain additives). | 1. Assess Stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation using LC-MS. 2. Optimize Buffer Conditions: If instability is observed, consider adjusting the buffer pH or removing potentially reactive components, if possible without compromising kinase activity. |
| Assay Drift | Changes in temperature or reagent stability over the course of a lengthy experiment can introduce variability. | 1. Time-Course Experiment: Run a time-course experiment to ensure the kinase reaction is in the linear range for the duration of your assay.[12] 2. Plate Layout: Randomize the layout of your samples on the plate to minimize positional effects. 3. Reagent Preparation: Prepare fresh reagents for each experiment and keep them on ice. |
Experimental Workflow for Diagnosing IC50 Variability:
Caption: Troubleshooting workflow for high IC50 variability.
Issue 2: Apparent Low Potency or No Inhibition
There are several reasons why a cinnoline compound that is expected to be a potent inhibitor might show weak or no activity in your assay.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect Assay Conditions | The kinase may not be optimally active under the chosen buffer conditions, or the substrate concentration may be too high. | 1. Optimize Kinase Activity: Ensure your buffer pH, salt concentration, and any necessary cofactors are optimal for your specific kinase. 2. Determine Km for Substrate: If using a peptide substrate, determine its Km and use a concentration at or near the Km for the assay.[3] 3. Check ATP Concentration: As mentioned in the FAQs, a high ATP concentration can mask the potency of ATP-competitive inhibitors.[13] |
| Compound Adsorption | Hydrophobic compounds can adsorb to plastic surfaces of assay plates, reducing the effective concentration in solution. | 1. Use Low-Binding Plates: Utilize polypropylene or other low-binding microplates. 2. Include a Surfactant: Adding a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can help prevent adsorption. |
| Inactive Compound | The synthesized compound may not be the correct structure or may have degraded during storage. | 1. Verify Compound Identity and Purity: Confirm the structure and purity of your compound using analytical methods such as NMR and LC-MS. 2. Proper Storage: Store the compound as a dry powder at -20°C or -80°C, protected from light and moisture. |
Issue 3: Distinguishing On-Target vs. Off-Target Effects
Given that many cinnoline derivatives are multi-kinase inhibitors, it is crucial to determine whether the observed biological effects are due to the intended target or off-target activities.[2][14]
Strategies for Target Validation:
-
Comprehensive Kinase Profiling: Screen your compound against a large panel of kinases (e.g., >100) to obtain a detailed selectivity profile.[10][11] This will identify other potential targets that may be contributing to the observed phenotype.
-
Use of a Negative Control: Synthesize or obtain a close structural analog of your cinnoline inhibitor that is inactive against the primary target kinase. This compound can be used in cellular assays to control for off-target effects.
-
Orthogonal Approaches:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase. If the cellular phenotype is rescued or mimicked by this genetic perturbation, it provides strong evidence for on-target activity.
-
Rescue Experiments: In cells treated with your inhibitor, overexpress a version of the target kinase that is resistant to the inhibitor. If this rescues the phenotype, it confirms on-target engagement.
-
Logical Flow for Target Validation:
Caption: A workflow for validating the on-target effects of a cinnoline kinase inhibitor.
References
-
Al-Ostoot, F.H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available from: [Link]
-
Zhang, J., et al. (2015). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Sportsman, J.R., et al. (2004). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. Journal of Biomolecular Screening. Available from: [Link]
-
Dahlin, J.L., et al. (2008). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Journal of Biomolecular Screening. Available from: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available from: [Link]
-
Stanczak, A., & Lewgowd, W. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules. Available from: [Link]
-
Al-Ostoot, F.H., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules. Available from: [Link]
-
Copeland, R.A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Singh, N., et al. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. International Journal of Molecular Sciences. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
Maltais, R., et al. (2012). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Sharma, P., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods. Available from: [Link]
-
Bibi, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available from: [Link]
-
Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Ventura, A.C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. Available from: [Link]
-
Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Available from: [Link]
-
Le Douce, J., et al. (2020). Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers in Chemistry. Available from: [Link]
-
Karaman, M.W., & Shokat, K.M. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. Available from: [Link]
-
Anastassiadis, T., et al. (2011). Pharmacological approaches to understanding protein kinase signaling networks. Nature Biotechnology. Available from: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Laasfeld, T., & Uri, A. (2017). Binding assay for characterization of protein kinase inhibitors possessing sub-picomolar to sub-millimolar affinity. Analytical Biochemistry. Available from: [Link]
-
Romero, L., et al. (2020). When Does the IC50 Accurately Assess the Blocking Potency of a Drug?. Journal of Chemical Information and Modeling. Available from: [Link]
-
Lewgowd, W., & Stanczak, A. (2007). Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie. Available from: [Link]
-
Gatti, M., et al. (2024). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. Available from: [Link]
-
Shapiro, A. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. ResearchGate. Available from: [Link]
-
Li, H., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available from: [Link]
-
Bauer, R., et al. (2016). Calculated IC50 values for Tyrosine Kinase Inhibitors. ResearchGate. Available from: [Link]
-
Peters, C. (2020). Kinase assays. BMG LABTECH. Available from: [Link]
-
Wink, G., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available from: [Link]
-
Al-Lazikani, B. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Available from: [Link]
-
Mishra, P., et al. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies. Available from: [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available from: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
Kumar, S., et al. (2017). Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. Impact Factor. Available from: [Link]
-
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. Available from: [Link]
-
Choi, P.J., et al. (2019). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers. Available from: [Link]
-
Merget, B., et al. (2017). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Medicinal Chemistry. Available from: [Link]
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- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Addressing metabolic instability of 4-Aminocinnoline-3-carboxamide in vitro
Technical Support Center: 4-Aminocinnoline-3-carboxamide
Introduction: The Challenge of this compound
This compound and its structural analogs represent a promising class of heterocyclic compounds with a wide spectrum of potential pharmacological activities.[1][2][3] However, researchers frequently encounter a significant hurdle during preclinical development: high metabolic instability in in vitro test systems. This rapid turnover can lead to challenges in correlating in vitro potency with in vivo efficacy, complicate dose predictions, and potentially mask the true therapeutic potential of lead candidates.
This technical guide is designed to serve as a primary resource for researchers facing these challenges. It provides a structured approach to diagnosing the root cause of metabolic instability, offers detailed troubleshooting guides for common experimental issues, and supplies validated protocols to systematically improve and interpret your data.
Understanding the Metabolic Landscape
The chemical structure of this compound—featuring an N-heterocyclic core and an aromatic amine—makes it susceptible to several key metabolic pathways. A proactive understanding of these pathways is the first step in designing robust experiments and mitigating instability.
-
Phase I Metabolism (Functionalization):
-
Cytochrome P450 (CYP) Enzymes: These microsomal enzymes are primary drivers of oxidative metabolism.[4] For aromatic amines, N-hydroxylation by CYPs (notably CYP1A2) is a common initial step.[5] Subsequent hydroxylation can also occur on the cinnoline ring system.
-
Aldehyde Oxidase (AO): This cytosolic enzyme is a major contributor to the metabolism of N-heterocyclic compounds.[6][7] AO catalyzes the hydroxylation of electron-deficient carbon atoms adjacent to a ring nitrogen, a process highly relevant to the cinnoline scaffold.[8][9] It is a crucial pathway to investigate, especially if high clearance is observed in liver S9 fractions or hepatocytes but not in microsomes alone.[10]
-
-
Phase II Metabolism (Conjugation):
-
UDP-Glucuronosyltransferases (UGTs): After Phase I hydroxylation, or directly on the primary amine, UGTs conjugate glucuronic acid to the molecule, dramatically increasing its water solubility for excretion.[11][12] This is a high-capacity pathway that can significantly contribute to clearance.
-
Sulfotransferases (SULTs): Similar to UGTs, SULTs add a sulfonate group to hydroxyl or amine functionalities, aiding in detoxification and elimination.[13][14]
-
Visualizing the Metabolic Pathways
The following diagram illustrates the probable metabolic routes for this compound, providing a conceptual map for your investigations.
Caption: Predicted metabolic pathways for this compound.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common experimental problems.
Problem 1: My compound disappears almost instantly in Human Liver Microsomes (HLM). How do I determine if this is CYP-mediated?
Answer: Extremely rapid clearance in HLM is a classic indicator of extensive Phase I metabolism, most often by CYP enzymes. The goal is to confirm this and identify which CYPs are responsible.
Causality: Liver microsomes are subcellular fractions rich in CYP enzymes and require the cofactor NADPH to function.[15] By manipulating the presence of NADPH or using specific inhibitors, you can isolate the contribution of CYPs.
Troubleshooting Workflow:
-
Run a Control Without Cofactor: Repeat the incubation without adding NADPH. If the compound remains stable, it strongly implicates NADPH-dependent enzymes, primarily CYPs.
-
Perform a Broad-Spectrum CYP Inhibition Assay: Incubate the compound in HLM with NADPH and a non-specific CYP inhibitor like 1-aminobenzotriazole (ABT). A significant decrease in clearance confirms CYP involvement.
-
Initiate Reaction Phenotyping: This is a critical step to identify the specific CYP isoform(s) responsible.[16][17] This can be done using two complementary approaches:
-
Chemical Inhibition: Use a panel of isoform-selective CYP inhibitors in your HLM assay.
-
Recombinant Enzymes: Incubate your compound with individual, recombinantly expressed CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to directly measure which ones deplete your compound.[18]
-
Data Interpretation Table:
| Experimental Condition | Expected Outcome if CYP-mediated | Implication |
| HLM without NADPH | >90% compound remaining | Metabolism is NADPH-dependent (likely CYP). |
| HLM + NADPH + ABT | Significant increase in half-life | Metabolism is mediated by CYP enzymes. |
| Recombinant CYP3A4 | Rapid compound depletion | CYP3A4 is a major enzyme responsible for clearance. |
| Recombinant CYP2D6 | No significant depletion | CYP2D6 is not a major contributor. |
Problem 2: The compound is stable in microsomes but shows high clearance in hepatocytes or S9 fractions. What's happening?
Answer: This discrepancy strongly suggests the involvement of metabolic pathways not fully represented in microsomes. The most likely candidates are cytosolic enzymes (like Aldehyde Oxidase) or Phase II conjugation enzymes that require cofactors present in hepatocytes and S9 fractions but absent or inactive in standard microsomal assays.[10]
Causality:
-
Liver S9 fractions contain both microsomes (CYPs) and the cytosol, which houses enzymes like AO.[19]
-
Hepatocytes are whole cells containing a complete set of metabolic enzymes (Phase I and II) and the necessary cofactors (e.g., UDPGA for UGTs, PAPS for SULTs).[20][21]
Troubleshooting Workflow:
Caption: Workflow for diagnosing non-CYP mediated metabolism.
-
Test for Aldehyde Oxidase (AO) Activity: Incubate your compound with liver S9 fractions from a species with high AO activity (e.g., human, monkey) in the presence and absence of a known AO inhibitor, such as hydralazine. A significant reduction in clearance in the presence of the inhibitor points to AO as a key metabolic enzyme.
-
Assess Phase II Conjugation: Use pooled human hepatocytes or cofactor-supplemented, alamethicin-activated liver microsomes. The latter allows the necessary cofactors (UDPGA, PAPS) to cross the microsomal membrane. If clearance is high under these conditions, direct conjugation is likely a major pathway.
-
Metabolite Identification: Use LC-MS/MS to analyze the incubates from the experiments above. Look for masses corresponding to the addition of oxygen (+16 Da), glucuronic acid (+176 Da), or sulfate (+80 Da) to the parent compound.
Frequently Asked Questions (FAQs)
Q1: What are the best positive controls for my metabolic stability assays? A1: Using well-characterized positive controls is essential for validating your assay conditions.
| Test System | High Clearance Control | Low Clearance Control |
| Human Liver Microsomes | Verapamil, Dextromethorphan | Warfarin, Carbamazepine |
| Hepatocytes / S9 | 7-Hydroxycoumarin (Phase II) | Propranolol (Phase I/II) |
Q2: My clearance is very low (<20% turnover in 60 minutes). How can I get a more accurate measurement? A2: For low-clearance compounds, the standard assay may not be sensitive enough.[22] Consider the following modifications:
-
Increase Incubation Time: Extend the incubation period to 2 or 4 hours to achieve greater turnover.
-
Increase Protein Concentration: Use a higher concentration of microsomes or hepatocytes, but be mindful of non-specific binding.
-
Use a "Metabolite Formation" Approach: If you have identified a major metabolite and have a synthetic standard, quantify the rate of its formation instead of the depletion of the parent drug. This can be more accurate for slow reactions.[22]
Q3: Can I use animal-derived microsomes or hepatocytes to predict human metabolism for this compound class? A3: Caution is advised. There are significant species differences in metabolic enzyme expression and activity, particularly for Aldehyde Oxidase, which is notably deficient in dogs.[23] While rodent and non-human primate models can be informative, human-derived systems (HLM, pooled human hepatocytes) are the gold standard for predicting human clearance.
Key Experimental Protocols
Protocol 4.1: Standard Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compound (10 mM stock in DMSO)
-
NADPH Regenerating System (e.g., Corning Gentest™)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Ice-cold Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination
-
Positive Control Compounds (e.g., Verapamil)
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Pre-incubation: In a 96-well plate, add the HLM solution. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
-
Time Points: At specified times (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a quench plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[15]
-
Controls:
-
Negative Control: A parallel incubation without the NADPH regenerating system, quenched at the final time point.
-
Positive Control: A known rapidly metabolized compound (e.g., Verapamil) run under the same conditions.
-
-
Analysis: Centrifuge the quench plate to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear portion of this curve (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
References
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National Institutes of Health (NIH). (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Retrieved from [Link]
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Evotec. (n.d.). Reaction Phenotyping Assay - Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
ACS Publications. (n.d.). Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli. Chemical Research in Toxicology. Retrieved from [Link]
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PubMed. (n.d.). Metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside and its effects on cellular energetics. Retrieved from [Link]
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PubMed Central. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). In Vitro Methods to Study Intestinal Drug Metabolism. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... Retrieved from [Link]
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Wikipedia. (n.d.). Aldehyde oxidase. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Retrieved from [Link]
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ResearchGate. (n.d.). Cinnoline Derivatives with Biological Activity. Retrieved from [Link]
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PubMed Central. (n.d.). Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases. Retrieved from [Link]
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BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Retrieved from [Link]
-
ACS Publications. (n.d.). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega. Retrieved from [Link]
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MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]
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PubMed. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Retrieved from [Link]
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PubMed. (n.d.). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. Retrieved from [Link]
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An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Retrieved from [Link]
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THE METABOLISM OF NHETEROCYCLES. (n.d.). Retrieved from [Link]
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Visikol. (2023, March 8). Reaction Phenotyping Assay. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human) - ES. Retrieved from [Link]
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ResearchGate. (n.d.). Metabolic pathways showing the major points of regulation for amino.... Retrieved from [Link]
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Wikipedia. (n.d.). Synthetic drug. Retrieved from [Link]
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MDPI. (n.d.). Mathematical Modeling in Drug Metabolism and Pharmacokinetics: Correct In Vitro, Not Always Valid In Vivo. Retrieved from [Link]
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PubMed Central. (2021, July 16). Metabolism and biomarkers of heterocyclic aromatic amines in humans. Retrieved from [Link]
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Creative Bioarray. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. Retrieved from [Link]
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Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]
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YouTube. (2024, July 18). ADME 101: Overview of In Vitro Drug-Drug Interaction (DDI) Studies. Retrieved from [Link]
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PubMed. (n.d.). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. Retrieved from [Link]
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ResearchGate. (2015, June 17). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Retrieved from [Link]
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Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 6). 7.1: An Overview of Metabolic Pathways - Catabolism. Retrieved from [Link]
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Minimizing cytotoxicity of 4-Aminocinnoline-3-carboxamide in normal cells
A Guide to Minimizing Off-Target Cytotoxicity in Normal Cells
Welcome to the technical support resource for 4-Aminocinnoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of off-target cytotoxicity in non-cancerous cell lines. As Senior Application Scientists, we have curated this information to provide not only protocols but also the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs): Understanding the Core Issues
This section addresses the fundamental questions regarding the mechanism and observed toxicity of this compound.
Q1: What is the likely mechanism of action for this compound and its link to cytotoxicity?
Answer: While this compound is a specific molecule, its core structure is related to the 4-aminoquinoline and cinnoline families. Compounds with these scaffolds have been investigated for various therapeutic purposes, including as anticancer agents.[1][2] A prominent mechanism of action for structurally similar molecules is the inhibition of Poly (ADP-ribose) polymerase (PARP).[3]
PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks.[3] By inhibiting PARP, the compound allows these breaks to accumulate. In rapidly dividing cells (a hallmark of cancer), these unresolved single-strand breaks convert to lethal double-strand breaks during DNA replication, leading to cell death. This is the principle of synthetic lethality that makes PARP inhibitors effective in cancers with existing DNA repair deficiencies (e.g., BRCA mutations).[4]
However, this mechanism is not exclusively tumor-specific. Normal, healthy cells that are also rapidly proliferating (e.g., hematopoietic stem cells, gastrointestinal lining) can be susceptible to this DNA damage, resulting in the off-target cytotoxicity you may be observing.[3][5]
Caption: Hypothetical mechanism of this compound cytotoxicity via PARP inhibition.
Q2: My cytotoxicity assays show significant death in normal cell lines. Is this apoptosis or necrosis?
Answer: It is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) as it informs your mitigation strategy. DNA-damaging agents like PARP inhibitors typically induce apoptosis.[4] This is a controlled process mediated by a cascade of enzymes called caspases.[6][7]
You can differentiate the two through several methods:
-
Morphological Assessment: Apoptotic cells exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells tend to swell and rupture.
-
Biochemical Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which flips to the outer membrane early in apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis).
-
Caspase Activity Assays: Fluorometric or colorimetric assays can directly measure the activity of key executioner caspases like Caspase-3 and Caspase-7.[8]
-
LDH Release Assay: Lactate dehydrogenase is released from necrotic cells with ruptured membranes, but not typically from early apoptotic cells.
-
Understanding that the mechanism is likely caspase-dependent apoptosis opens the door to targeted interventions, such as the use of caspase inhibitors for selective protection.[9]
Q3: Besides the primary mechanism, could other factors like oxidative stress be contributing to cytotoxicity?
Answer: Yes. Many cytotoxic compounds, including quinoline derivatives, can induce the production of Reactive Oxygen Species (ROS).[10] An excess of ROS creates oxidative stress, which can damage cellular components and independently trigger apoptotic pathways.[11] This is often a significant contributor to off-target toxicity.
Co-treatment with an antioxidant can help determine the role of ROS in your system. N-acetylcysteine (NAC) is a widely used antioxidant that acts as a precursor to glutathione, a primary cellular antioxidant, and can directly scavenge ROS.[12][13][14] If NAC co-treatment reduces cytotoxicity in your normal cells, it strongly suggests that oxidative stress is a key part of the off-target effect. However, be aware that NAC can sometimes have complex effects, including potentially reducing the uptake of certain compounds, so results should be interpreted carefully.[15][16]
Troubleshooting Guides & Mitigation Strategies
This section provides actionable strategies to reduce the observed cytotoxicity of this compound in your normal cell lines.
Guide 1: Optimizing Core Experimental Parameters
Before exploring complex co-treatments, ensure your basic assay parameters are optimized to create the largest possible therapeutic window between cancer and normal cells.
| Parameter | Rationale for Optimization | Troubleshooting Steps |
| Concentration | Cytotoxicity is dose-dependent. A narrow concentration range may be missing the therapeutic window. | Perform a full dose-response curve (e.g., 8-12 points, log dilutions) on both cancer and normal cell lines to accurately determine IC50 values. |
| Incubation Time | The time required to induce apoptosis can differ between cell types. Normal cells may require longer exposure or higher doses to undergo cell death. | Run a time-course experiment (e.g., 24, 48, 72 hours) at a fixed concentration (e.g., the IC50 of your cancer cell line) to identify the optimal time point with the largest difference in viability.[10] |
| Cell Seeding Density | Over-confluent or sparse cultures can be stressed and respond differently to cytotoxic agents. | Optimize seeding density to ensure cells are in a logarithmic growth phase during treatment. Test a range of densities to find one that gives reproducible results. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be independently toxic. | Always run a vehicle control group with the highest concentration of the solvent used in your experiment. Ensure the final solvent concentration is typically ≤0.5%. |
Guide 2: Implementing Co-treatment Strategies
If optimization is insufficient, co-treatment with protective agents can selectively shield normal cells from toxicity.
Caption: A workflow for troubleshooting and mitigating off-target cytotoxicity.
-
Strategy 1: Quenching Oxidative Stress with N-acetylcysteine (NAC)
-
Causality: If ROS production is a major off-target effect, providing an exogenous antioxidant like NAC can neutralize these harmful species before they trigger apoptosis, without interfering with the primary DNA damage mechanism in cancer cells.[13] Some studies show antioxidant use can reduce chemotherapy side effects.[17][18]
-
Implementation: Co-incubate your normal cells with this compound and a range of NAC concentrations (e.g., 1-10 mM). A significant increase in viability compared to the compound alone indicates ROS-mediated toxicity.
-
-
Strategy 2: Blocking Apoptosis with Caspase Inhibitors
-
Causality: If normal cells are being pushed into apoptosis, a broad-spectrum caspase inhibitor (like Z-VAD-FMK) can block the final execution pathway of cell death.[9] This can be particularly useful for protecting normal tissues.
-
Implementation: Pre-incubate normal cells with a caspase inhibitor for 1-2 hours before adding this compound. This can halt the apoptotic cascade, but it's a tool for mechanistic understanding and may not be therapeutically viable.
-
Guide 3: Advanced Strategies for Enhancing Selectivity
-
Strategy 1: Cell Cycle Synchronization
-
Causality: Agents that cause DNA damage are most toxic to cells undergoing DNA replication (S phase). Many normal, differentiated cells divide slowly or are quiescent (in the G0/G1 phase). By experimentally synchronizing your normal cell population in G0/G1, you can render them less susceptible to the compound's effects.[9] Cancer cells, which often have defective cell cycle checkpoints, will continue to divide and remain sensitive.
-
Implementation: A common method is serum starvation.[19][20] Culturing cells in low-serum or serum-free media for 24-48 hours can arrest them in the G1 phase.[21][22][23] The compound can then be added, followed by a return to normal serum conditions.
-
Caption: Cell cycle synchronization protects normal cells by arresting them in a less sensitive phase.
-
Strategy 2: Targeted Drug Delivery Systems (Conceptual)
-
Causality: For future in vivo applications, minimizing systemic toxicity is paramount. Targeted drug delivery aims to concentrate a cytotoxic agent at the tumor site, sparing healthy tissues.[24][25][26]
-
Concepts: This can be achieved by conjugating the compound to a nanoparticle or an antibody that specifically recognizes a receptor overexpressed on cancer cells.[27][28][29] This "active targeting" enhances drug efficacy while dramatically reducing off-target effects.[24]
-
Experimental Protocols
Protocol 3.1: Standard MTT Assay for Cytotoxicity Assessment
This protocol determines the concentration of a compound that reduces cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle-only controls.[10]
-
Incubation: Incubate for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilization buffer to each well. Mix on an orbital shaker to dissolve the formazan crystals.[10]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3.2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
This protocol assesses if antioxidant co-treatment can rescue normal cells from cytotoxicity.
-
Cell Seeding: Seed normal cells in a 96-well plate and allow them to adhere for 24 hours.
-
Prepare Reagents:
-
Prepare a 2X concentration series of this compound.
-
Prepare a 2X concentration of NAC (e.g., 10 mM final concentration) in culture medium. Also prepare medium without NAC.
-
-
Co-treatment:
-
Control Wells: Add 50 µL of normal medium and 50 µL of the 2X compound dilutions.
-
NAC Wells: Add 50 µL of 2X NAC medium and 50 µL of the 2X compound dilutions.
-
Include controls for "cells only," "vehicle only," and "NAC only."
-
-
Incubation & Analysis: Incubate for the standard time (e.g., 48 hours) and proceed with the MTT assay as described in Protocol 3.1.
-
Interpretation: Compare the IC50 value of the compound with and without NAC. A significant rightward shift in the dose-response curve in the presence of NAC indicates successful mitigation of ROS-induced cytotoxicity.
References
-
Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminoquinoline-3-carboxamide. Retrieved from [Link]
-
PubMed. (n.d.). Synchronization of mammalian cell cultures by serum deprivation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). N-acetylcysteine, reactive oxygen species and beyond. Retrieved from [Link]
-
PubMed. (2014). Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Optimizing Cancer Treatment: A Comprehensive Review of Active and Passive Drug Delivery Strategies. Retrieved from [Link]
-
PubMed. (n.d.). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Risks and benefits of antioxidant dietary supplement use during cancer treatment: protocol for a scoping review. Retrieved from [Link]
-
MDPI. (2021). N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. Retrieved from [Link]
-
Medicines for Malaria Venture. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
-
Frontiers. (2024). Therapeutic controversies over use of antioxidant supplements during cancer treatment: a scoping review. Retrieved from [Link]
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Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Targeted Drug Delivery to Improve Cancer Therapy. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Retrieved from [Link]
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AACR Journals. (n.d.). Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. Retrieved from [Link]
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ResearchGate. (2023). Cell synchronization by serum starvation?. Retrieved from [Link]
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PubMed. (2017). Caspase-dependent Apoptosis Induced by Two Synthetic Halogenated Flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on Human Breast and Prostate Cancer Cells. Retrieved from [Link]
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PubMed. (n.d.). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Retrieved from [Link]
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Annual Reviews. (2024). Mechanism of Action of PARP Inhibitors. Retrieved from [Link]
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PLOS One. (n.d.). Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming. Retrieved from [Link]
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Baishideng Publishing Group. (n.d.). N-acetylcysteine attenuates reactive-oxygen-species-mediated endoplasmic reticulum stress during liver ischemia-reperfusion injury. Retrieved from [Link]
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Dovepress. (2024). Advancing Ovarian Cancer Therapeutics: The Role of Targeted Drug Delivery Systems. Retrieved from [Link]
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MDPI. (n.d.). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Retrieved from [Link]
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MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]
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Today's Practitioner. (n.d.). Antioxidant Use During Chemo- and Radiotherapy for Cancer. Retrieved from [Link]
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MDPI. (n.d.). Development of Mitochondria-Targeted PARP Inhibitors. Retrieved from [Link]
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bioRxiv. (2023). A cautionary note on the use of N-acetylcysteine as a reactive oxygen species antagonist to assess copper mediated cell death. Retrieved from [Link]
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Bitesize Bio. (2025). How to perform cell synchronization in specific cell cycle phases. Retrieved from [https://bitesizebio.com/23 синхронизация-клеток-в-различных-фазах-клеточного-цикла/]([Link] синхронизация-клеток-в-различных-фазах-клеточного-цикла/)
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Longdom Publishing. (n.d.). Transforming Cancer Therapy with Targeted Drug Delivery Systems. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Retrieved from [Link]
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PubMed. (n.d.). Role of antioxidants in cancer therapy. Retrieved from [Link]
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ResearchGate. (2025). Dietary Antioxidants During Cancer Chemotherapy: Impact on Chemotherapeutic Effectiveness and Development of Side Effects. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
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CSUSB ScholarWorks. (n.d.). The Effects of Serum Starvation on Cell Cycle Synchronization. Retrieved from [Link]
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Nature. (2021). Optimizing the structure of drug delivery systems can help target cancer cells. Retrieved from [Link]
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YouTube. (2022). NAC Attack—A Multicenter Placebo-Controlled Clinical Trial to Test Oral N-Acetylcysteine in Patient. Retrieved from [Link]
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Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]
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Technical Support Center: Purification of 4-Aminocinnoline-3-carboxamide and its Intermediates
Welcome to the technical support center for the synthesis and purification of 4-Aminocinnoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important heterocyclic compound and its synthetic intermediates. Drawing upon established principles in heterocyclic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and detailed protocols to enhance the purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities encountered during the synthesis of this compound?
A1: Based on typical synthetic routes, which often involve the cyclization of a substituted aniline derivative, the most common impurities include unreacted starting materials, particularly the aniline precursor and coupling reagents. Additionally, regioisomers formed during the cyclization step can be a significant challenge to separate due to their structural similarity to the desired product. Side-products from incomplete reactions or degradation under harsh reaction conditions (e.g., high temperatures or extreme pH) are also frequently observed.
Q2: My final product, this compound, has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A2: Colored impurities in cinnoline derivatives often arise from trace amounts of oxidized species or residual reagents from the diazotization and cyclization steps. These impurities can be highly conjugated and absorb in the visible spectrum, leading to coloration even at low concentrations.
A recommended approach for color removal is treatment with activated charcoal. This is most effective when performed during the recrystallization process. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-5% by weight), and heat with stirring for a short period. The charcoal can then be removed by hot filtration through a pad of celite. It is crucial to perform this step quickly to avoid premature crystallization of the product on the filter.[1]
Q3: I am struggling with the low solubility of this compound in common organic solvents. Which solvent systems are recommended for its purification?
A3: The combination of the aromatic cinnoline core, an amino group, and a carboxamide moiety imparts a high degree of polarity and potential for hydrogen bonding, leading to limited solubility in many common solvents. For recrystallization, highly polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures of alcohols (e.g., ethanol, methanol) with water are often necessary.[2] It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent mixture that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
For chromatographic purification, polar solvent systems are also required. A common choice for silica gel chromatography is a gradient elution with dichloromethane (DCM) and methanol. To prevent streaking, which is common for basic compounds like amines on acidic silica gel, the addition of a small amount of a basic modifier such as triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase is highly recommended.[1]
Troubleshooting Guide: Purification of Intermediates and Final Product
This section provides solutions to specific problems you may encounter during the purification of this compound and its precursors.
Issue 1: Oiling Out During Recrystallization
Scenario: Upon cooling the recrystallization solution, the compound separates as an oil instead of forming crystals.
Causality: "Oiling out" typically occurs when the solution is supersaturated or when the cooling process is too rapid, preventing the molecules from arranging into a crystal lattice.[1] The presence of impurities can also inhibit crystallization by disrupting this process.
Troubleshooting Steps:
-
Re-heat and Add Solvent: Re-heat the solution until the oil redissolves. Add a small amount of the hot solvent to decrease the saturation level.[1]
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to a cold bath. Insulating the flask can promote slower cooling.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If available, add a few seed crystals of the pure compound to the cooled solution to induce crystallization.[1]
-
Solvent System Modification: If the problem persists, consider a different solvent system. A mixture of two solvents, one in which the compound is soluble and one in which it is less soluble, can often be effective.
Issue 2: Co-elution of Impurities in Column Chromatography
Scenario: An impurity is consistently eluting with the product peak during silica gel chromatography, as observed by TLC or HPLC analysis of the collected fractions.
Causality: This often happens when the impurity has a very similar polarity to the desired compound. This is a common challenge with regioisomers or analogs with minor structural differences.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | TLC Analysis | Run TLC plates in various solvent systems with different polarities (e.g., ethyl acetate/hexanes, DCM/methanol, acetone/toluene) to find a system that provides better separation between your product and the impurity.[1] |
| 2 | Modifier Addition | For basic compounds like this compound, adding a small amount of triethylamine or ammonia to the mobile phase can improve peak shape and may alter the retention of impurities.[1] |
| 3 | Alternative Stationary Phase | If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective for basic compounds.[1] For highly polar compounds, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase may be a better option. |
| 4 | Derivative Formation | In some challenging cases, it may be beneficial to temporarily protect a functional group (e.g., the amino group) to alter the polarity of the molecule, facilitate purification, and then deprotect it in a subsequent step. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the boiling point of the solvent.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or seeding with a pure crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Load the sample onto the top of the column.
-
Elution: Begin eluting with the chosen mobile phase. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating compounds with different polarities.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing Purification Workflows
Decision Tree for Recrystallization Troubleshooting
Caption: Decision-making workflow for troubleshooting "oiling out" during recrystallization.
General Purification Strategy for this compound
Caption: A general workflow for the purification of this compound.
References
- Benchchem. The Enduring Legacy of Cinnoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential.
- Google Patents. WO2008023333A2 - Process for the preparation of 4-(isobutylamino)-3-amino-quinoline.
- Figshare.
- ResearchGate.
- Benchchem.
- Revues Scientifiques Marocaines.
- University of Rochester, Department of Chemistry.
Sources
Technical Support Center: Structure-Activity Relationship (SAR) Optimization of 4-Aminocinnoline-3-carboxamide
Welcome to the technical support center for the Structure-Activity Relationship (SAR) optimization of 4-aminocinnoline-3-carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis and biological evaluation of this important class of molecules, often investigated as PARP inhibitors.[1][2][3] Here, we address common challenges and provide practical, field-proven solutions to streamline your experimental workflows and enhance the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My primary amine starting material is showing low reactivity in the initial amination step to form the 4-aminocinnoline core. What are the likely causes and solutions?
A1: Low reactivity of the primary amine in the nucleophilic aromatic substitution (SNAr) with a 4-chloro-cinnoline-3-carboxamide precursor is a common issue. Several factors could be at play:
-
Steric Hindrance: Bulky substituents on the amine or near the 4-position of the cinnoline ring can impede the reaction.
-
Solution: Consider using a less sterically hindered amine if your SAR strategy allows. Alternatively, employing a catalyst like palladium with a suitable ligand (e.g., Xantphos) can facilitate the coupling of more hindered substrates.[4]
-
-
Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity.
-
Solution: If possible, modify your synthetic route to introduce electron-withdrawing groups later in the sequence. Alternatively, using a stronger base or higher reaction temperatures can help drive the reaction to completion. However, be mindful of potential side reactions at elevated temperatures.
-
-
Solvent Effects: The choice of solvent is critical for SNAr reactions.
-
Solution: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation while leaving the nucleophile relatively free. If solubility is an issue, consider a solvent screen to identify the optimal medium for your specific substrates.
-
Q2: I am observing poor solubility of my synthesized this compound derivatives in aqueous buffers for biological assays. How can I address this?
A2: Poor aqueous solubility is a frequent challenge in drug discovery and can significantly impact the reliability of your biological data. Here are some strategies to mitigate this:
-
Salt Formation: If your molecule has a basic nitrogen (like the 4-amino group), forming a salt (e.g., hydrochloride or mesylate) can dramatically improve aqueous solubility.
-
Incorporate Polar Functional Groups: During your SAR optimization, consider introducing polar functional groups, such as hydroxyl, methoxy, or a short polyethylene glycol (PEG) chain, to enhance hydrophilicity. A structure-hopping strategy to an analogous scaffold, like 4-aminoquinoline, has been shown to improve aqueous solubility.[5]
-
Use of Co-solvents: For in vitro assays, using a small percentage of a biocompatible co-solvent like DMSO or ethanol can help solubilize your compounds. However, it's crucial to run appropriate vehicle controls to ensure the solvent is not affecting the assay outcome. The final DMSO concentration should typically be kept below 1%.
Q3: My enzymatic assay results for PARP1 inhibition are inconsistent across different batches of the same compound. What could be the cause?
A3: Inconsistent biological activity can be frustrating. The root cause often lies in the purity and characterization of your compounds.
-
Impusolubilities: Residual impurities from the synthesis, such as starting materials, byproducts, or catalysts, can interfere with the assay.
-
Solution: Ensure rigorous purification of your final compounds, typically by flash chromatography followed by recrystallization or preparative HPLC. Confirm the purity of each batch using analytical techniques like HPLC and LC-MS.
-
-
Structural Isomers: The presence of undetected structural or stereoisomers can lead to variable results.
-
Solution: Thoroughly characterize your compounds using 1H NMR, 13C NMR, and, if applicable, 2D NMR techniques to confirm the correct structure. For chiral compounds, use chiral chromatography to separate enantiomers or diastereomers and test them individually.
-
-
Compound Stability: The compound may be degrading in the assay buffer or during storage.
-
Solution: Assess the stability of your compounds under your assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation by LC-MS. Store compounds in a dry, dark place at an appropriate temperature (usually -20°C) to minimize degradation.
-
Troubleshooting Guides
Guide 1: Low Yield in the Cinnoline Ring Formation Step
The formation of the cinnoline core, often through intramolecular cyclization, can be a challenging step.[6][7]
| Symptom | Potential Cause | Troubleshooting Steps |
| Low to no product formation | Incorrect reaction conditions (temperature, time). | Systematically screen reaction temperatures and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Inefficient cyclization precursor. | Ensure the precursor for cyclization (e.g., a hydrazone) is correctly formed and of high purity.[6] | |
| Decomposition of starting material or product. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Consider lowering the reaction temperature if thermal decomposition is suspected. | |
| Multiple unidentified byproducts | Side reactions due to harsh conditions. | If using a strong acid or base for cyclization, try screening milder catalysts or different solvent systems. |
| Competing reaction pathways. | Modify the substituents on the precursor to electronically favor the desired cyclization pathway. For instance, electron-donating groups on the aromatic ring can sometimes accelerate electrophilic cyclization.[7] |
Experimental Protocol: General Procedure for Cinnoline Synthesis via Intramolecular Cyclization
-
Precursor Synthesis: Synthesize the substituted phenyl hydrazono cyano acetamide by coupling the corresponding diazonium salt with cyanoacetamide.
-
Cyclization:
-
To a solution of the hydrazone precursor in a suitable solvent (e.g., chlorobenzene), add a Lewis acid catalyst (e.g., anhydrous AlCl3) under an inert atmosphere.[6]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench carefully with dilute HCl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Interpreting SAR Data for PARP1 Inhibition
The goal of SAR optimization is to rationally design compounds with improved potency and selectivity.[3][8]
Workflow for SAR Analysis:
Caption: Iterative workflow for SAR optimization.
Common SAR Observations and Interpretations:
| Modification | Typical Effect on PARP1 Activity | Rationale |
| Substitution on the Cinnoline Ring | Varies depending on position and nature of the substituent. | Substituents can influence the electronic properties and conformation of the molecule, affecting its binding to the PARP1 active site. |
| Modification of the 3-Carboxamide Group | Often critical for activity. | The carboxamide group is a key pharmacophore that can form hydrogen bonds with amino acid residues in the PARP1 active site.[9] |
| Variation of the 4-Amino Substituent | Can significantly impact potency and selectivity. | This substituent can explore different pockets within the active site, and modifications here can also be used to tune physicochemical properties like solubility and metabolic stability. |
Troubleshooting Inconclusive SAR Data:
-
Flat SAR: If multiple modifications result in little to no change in activity, it may indicate that you are modifying a region of the molecule that does not significantly interact with the target.
-
Solution: Shift your focus to other regions of the scaffold. Consider computational modeling or docking studies to identify more promising areas for modification.
-
-
Unexpected Activity Cliffs: A small structural change leading to a large drop in activity can provide valuable information about key binding interactions or steric clashes.
-
Solution: Carefully analyze these "activity cliffs" to understand the structural requirements for binding. Synthesize additional analogs around that specific modification to further probe the interaction.
-
Visualizing the Mechanism of Action
The this compound scaffold is often designed to target PARP enzymes, which are crucial for DNA repair.[1][10] Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality.[11][12]
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
References
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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Zhang, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7174-7188. [Link]
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Penning, T. D., et al. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 22(15), 5031-5035. [Link]
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Romero, A., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]
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Reddy, T. S., et al. (2011). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research, 3(4), 833-838. [Link]
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Chaudhary, P., et al. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 3728-3741. [Link]
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Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(3), 101651. [Link]
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JaneliaSciAura. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]
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G. A. Gazieva, et al. (2018). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 54(8), 737-757. [Link]
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Dana-Farber Cancer Institute. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. [Link]
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Wishart, G., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(1), 212-215. [Link]
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Cleveland Clinic. (2025, January 20). PARP Inhibitors. [Link]
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Collet, F., et al. (2018). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4-carboxylic Acid and Its Ester and Amide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1050. [Link]
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Antonova-Koch, Y., et al. (2025). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multi-drug resistant Plasmodium falciparum. ChemRxiv. [Link]
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Kumar, S., et al. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal, 4(10), 01-04. [Link]
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Al-Ostoot, F. H., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(19), 6829. [Link]
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Thorsell, A.-G., et al. (2025). The Promise of Selective PARP1 Inhibitors in Cancer Therapy. Journal of Medicinal Chemistry. [Link]
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Wang, L., et al. (2025). The Discovery of a Potent PARP1 Inhibitor Senaparib. Molecular Cancer Therapeutics. [Link]
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Romero, A., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]
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Unnissa, A., et al. (2021). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 26(16), 4994. [Link]
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Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]
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ChemSynthesis. (2025). 3-amino-4-cinnolinecarboxamide. [Link]
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Ukolov, A. I., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1906. [Link]
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Hussain, M., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Frontiers in Chemistry, 10, 861962. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-influenza Agents. Molecules, 27(11), 3611. [Link]
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Curtin, N. J. (2014). Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. Journal of Clinical Oncology, 32(33), 3727-3730. [Link]
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Alexander, J., et al. (2003). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Organic Chemistry: An Indian Journal, 20(10). [Link]
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Bui, H. T. B., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Figshare. [Link]
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Langelier, M.-F., et al. (2018). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Biochemical Society Transactions, 46(6), 1671-1683. [Link]
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Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(20), 8196-8208. [Link]
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Technical Support Center: Enhancing the Selectivity of 4-Aminocinnoline-3-carboxamide Kinase Inhibitors
Welcome to the technical support center dedicated to the medicinal chemistry optimization of 4-aminocinnoline-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to navigate the challenges of improving the selectivity of this promising scaffold. Our approach is rooted in established scientific principles and field-proven strategies to empower your research and development efforts.
Introduction to the this compound Scaffold
The this compound core represents a privileged scaffold in kinase inhibitor design. Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site makes it an attractive starting point for developing potent inhibitors against various kinases, including Bruton's tyrosine kinase (BTK) and ataxia-telangiectasia mutated (ATM) kinase.[1][2] However, the highly conserved nature of the ATP pocket across the human kinome presents a significant challenge in achieving the desired selectivity, which is crucial for minimizing off-target effects and ensuring a favorable safety profile.[3]
This guide provides a structured approach to systematically modify the this compound scaffold to enhance its selectivity for your kinase of interest.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses common questions and challenges encountered during the optimization of this compound derivatives.
Initial Characterization and Selectivity Assessment
Question 1: My initial this compound analog shows high potency against my target kinase, but I'm concerned about its selectivity. What's the first step to assess its off-target profile?
Answer:
A broad-spectrum kinase selectivity profile is the essential first step. This provides a comprehensive overview of your compound's interactions across the kinome. A widely used approach is a competitive binding assay, such as the KINOMEscan™ platform, which assesses the ability of your compound to displace a ligand from the ATP-binding site of a large panel of kinases.[4]
Key Considerations:
-
Panel Size: Opt for the largest kinase panel available to get the most comprehensive view of off-target interactions.
-
Concentration: A single high concentration (e.g., 1 or 10 µM) screen can be a cost-effective initial assessment. Hits from this screen should then be followed up with dose-response experiments to determine the dissociation constant (Kd) or IC50 for each interaction.
-
Data Interpretation: The primary goal is to identify kinases that are inhibited with a potency close to that of your primary target. A common way to quantify selectivity is the Selectivity Score (S-score) , which is the number of kinases inhibited below a certain threshold (e.g., Kd < 3 µM) divided by the total number of kinases tested.[5] A lower S-score indicates higher selectivity.
Troubleshooting:
-
High Promiscuity (High S-score): If your compound inhibits a large number of kinases, it suggests that its interactions are primarily with highly conserved residues in the ATP-binding site. The subsequent sections of this guide will provide strategies to address this.
-
Unexpected Potent Off-Target Hits: These can sometimes be opportunities for drug repositioning. However, if the off-target is known to be associated with toxicity, it becomes a primary focus for elimination through medicinal chemistry efforts.
Structure-Activity Relationship (SAR) Guided Selectivity Enhancement
Question 2: I have identified several off-targets for my this compound lead compound. How can I use medicinal chemistry to improve its selectivity?
Answer:
A systematic Structure-Activity Relationship (SAR) study is crucial. This involves synthesizing and testing a series of analogs with modifications at different positions of the this compound scaffold. The goal is to identify modifications that decrease binding to off-target kinases while maintaining or improving affinity for your primary target.
Key Positions for Modification and Rationale:
-
Cinnoline Ring (Positions 5, 6, 7, and 8):
-
Rationale: Substituents on the cinnoline ring can project into less conserved regions of the ATP-binding pocket, allowing for the exploitation of subtle differences between your target and off-target kinases.
-
Suggested Modifications:
-
Small lipophilic groups (e.g., methyl, chloro, fluoro): These can probe small hydrophobic pockets.
-
Hydrogen bond donors/acceptors (e.g., hydroxyl, methoxy, amino): These can form specific interactions with non-hinge residues.
-
Bulky groups (e.g., phenyl, morpholine): These can be used to create steric hindrance in the active sites of smaller off-target kinases.
-
-
Supporting Evidence: SAR studies on the related 4-aminoquinoline scaffold have shown that substitutions at these positions can significantly impact potency and selectivity.[1][6]
-
-
Carboxamide Group:
-
Rationale: The carboxamide group is often involved in hydrogen bonding interactions. Modifications here can alter these interactions and the vector of substituents into the solvent-exposed region.
-
Suggested Modifications:
-
N-alkylation or N-arylation: Introducing substituents on the amide nitrogen can probe the solvent-exposed region and potentially interact with residues outside the ATP-binding pocket.
-
Bioisosteric replacements: Replacing the carboxamide with other functional groups can alter the hydrogen bonding pattern and physicochemical properties. Common bioisosteres for amides include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles.[2][7][8]
-
-
Workflow for SAR-based Selectivity Improvement:
Caption: Iterative cycle for improving kinase inhibitor selectivity.
Leveraging Structural Biology (Even Without a Crystal Structure)
Question 3: I don't have an X-ray crystal structure of my compound bound to my target kinase. How can I rationally design more selective analogs?
Answer:
While a co-crystal structure is the gold standard, its absence is a common challenge. In this situation, homology modeling is a powerful tool.
Steps for Homology Modeling-Guided Design:
-
Find a Suitable Template: Search the Protein Data Bank (PDB) for crystal structures of your target kinase or a closely related homolog, preferably in complex with a ligand that has a similar chemotype to this compound.
-
Build the Homology Model: Use software such as SWISS-MODEL or MODELLER to generate a 3D model of your target kinase's active site based on the template structure.
-
Dock Your Lead Compound: Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to predict the binding mode of your this compound lead compound within the homology model. The docking should be constrained by the expected hydrogen bonding interactions with the kinase hinge region.
-
Analyze the Binding Pocket: Carefully examine the residues surrounding your docked compound. Look for:
-
Non-conserved residues: Align the sequence of your target kinase with your key off-target kinases. Differences in the amino acids lining the binding pocket are opportunities for achieving selectivity.
-
Unoccupied pockets: Identify any small pockets or grooves that are not filled by your current compound. Designing substituents that can occupy these pockets can increase both potency and selectivity.
-
-
Design New Analogs: Propose modifications to your lead compound that are predicted to form favorable interactions with non-conserved residues in your target kinase or to create steric clashes with residues in your off-target kinases.
Troubleshooting:
-
Poor Correlation between Docking Scores and Activity: Docking scores are approximations of binding affinity. It is crucial to use docking as a qualitative tool for generating ideas and to synthesize and test the proposed compounds to validate the in silico hypotheses.
Confirming Target Engagement in a Cellular Context
Question 4: I have an analog with good in vitro selectivity. How do I confirm that it is also selective in a cellular environment?
Answer:
Confirming target engagement and selectivity in living cells is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[9][10] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Key Applications of CETSA:
-
Target Engagement: By heating cells treated with your compound to various temperatures and measuring the amount of soluble target protein remaining, you can generate a "melting curve." A shift in this curve to a higher temperature in the presence of your compound confirms that it is binding to the target in the cellular environment.
-
Cellular Selectivity: You can perform CETSA for both your primary target and key off-targets. A selective compound will cause a significant thermal shift for the primary target but a minimal or no shift for the off-targets at the same concentration.
Troubleshooting:
-
No Thermal Shift Observed:
-
Poor Cell Permeability: Your compound may not be reaching the intracellular target. Consider this in your chemical design (e.g., by modifying lipophilicity).
-
Weak Affinity in Cells: The intracellular environment (e.g., high ATP concentrations) may reduce the effective binding of your compound.
-
Assay Conditions: The chosen temperature range may not be appropriate for your target protein. An initial experiment to determine the melting temperature of the protein in the absence of any ligand is necessary.
-
-
Thermal Shift Observed for Off-Targets: This indicates that your compound is not selective in a cellular context, and further medicinal chemistry optimization is required.
Part 2: Detailed Experimental Protocols
This section provides representative, step-by-step protocols for key assays in a selectivity improvement campaign. Note that these are generalized protocols and may require optimization for your specific target and experimental setup.
Protocol 1: In Vitro Kinase Selectivity Profiling (Competitive Binding Assay Principle)
This protocol outlines the general principles of a competitive binding assay, similar to the KINOMEscan™ platform.
Materials:
-
Your test compound (this compound derivative)
-
A panel of recombinant kinases
-
An immobilized, broad-spectrum kinase inhibitor (ligand)
-
Assay buffer (specific to the kinase panel provider)
-
Detection reagents (e.g., qPCR reagents if using a DNA-tagged kinase)
Procedure:
-
Compound Preparation: Prepare a stock solution of your test compound in 100% DMSO. For a single-point screen, a common final concentration is 1-10 µM. For Kd determination, prepare a serial dilution series.
-
Assay Plate Preparation: In a multi-well plate, combine the assay buffer, your test compound (or DMSO for control), and the specific kinase from the panel.
-
Binding Reaction: Add the immobilized ligand to initiate the competitive binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase.
-
Detection: Quantify the amount of kinase bound to the immobilized ligand. The detection method will depend on the specific platform (e.g., qPCR for DNA-tagged kinases).
-
Data Analysis: The amount of kinase bound to the solid support is inversely proportional to the affinity of your test compound for the kinase. The results are often expressed as a percentage of the DMSO control. For dose-response experiments, the data is fitted to a binding curve to determine the Kd.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a typical CETSA experiment to assess target engagement in intact cells.
Materials:
-
Cell line expressing your target kinase
-
Your test compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific to your target protein
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture your cells to a suitable confluency.
-
Harvest the cells and resuspend them in culture medium.
-
Treat the cells with your test compound at the desired concentration (and a DMSO control) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes). The temperature range should span the expected melting temperature of your target protein.
-
After heating, cool the tubes to room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing or by adding lysis buffer.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
Perform Western blotting using an antibody specific to your target protein.
-
-
Data Analysis:
-
Quantify the band intensities for your target protein at each temperature.
-
Plot the band intensity as a function of temperature to generate melting curves for both the DMSO- and compound-treated samples. A shift in the melting curve to a higher temperature indicates target engagement.
-
Part 3: Data Presentation and Visualization
Clear presentation of data is crucial for making informed decisions in a medicinal chemistry campaign.
Table 1: Example of Kinase Selectivity Data for a this compound Analog
| Kinase | IC50 (nM) | Fold Selectivity vs. Target |
| Target Kinase (e.g., BTK) | 10 | - |
| Off-Target 1 | 150 | 15 |
| Off-Target 2 | 500 | 50 |
| Off-Target 3 | >10,000 | >1,000 |
| Off-Target 4 | 800 | 80 |
Diagram 2: Decision Tree for Modifying the this compound Scaffold
Caption: A decision-making framework for selectivity enhancement.
References
-
Liu, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7093-7107. [Link]
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Brugarolas, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 234. [Link]
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Ravi, U., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 18(1), 85-95. [Link]
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Wang, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7093-7107. [Link]
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Cui, J. J., et al. (2013). Lessons from (S)-6-(1-(6-(1-Methyl-1H-Pyrazol-4-Yl)-[1][2][11]Triazolo[4,3-B]Pyridazin-3-Yl)Ethyl)Quinoline (Pf-04254644), an Inhibitor of Receptor Tyrosine Kinase C-met with High Protein Kinase Selectivity But Broad Phosphodiesterase Family Inhibition Leading to Myocardial Degeneration in Rats. Journal of Medicinal Chemistry, 56(16), 6651-6665. [Link]
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Grygielewicz, G., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 25(23), 5632. [Link]
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Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Eurofins DiscoverX. (n.d.). KINOMEscan®. [Link]
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Parasuraman, P., et al. (2014). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1019. [Link]
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Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1472, 125-141. [Link]
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Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Ravi, U., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. [Link]
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Unnithan, A. R., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2217. [Link]
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Meanwell, N. A. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(14), 7247-7303. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. [Link]
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Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]
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Rodriguez, J. S., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv. [Link]
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Klebl, B., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]
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Iacovelli, R., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 23(5), 1215. [Link]
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Fischer, M. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 54(13), 4493-4502. [Link]
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Mphahlele, M. J., et al. (2015). Facile Synthesis of 4-Oxo-4H-quinolizine-2-carboxamide Derivatives. Figshare. [Link]
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Carreaux, F., et al. (2006). Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. ARKIVOC, 2006(7), 496-508. [Link]
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Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
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Gonzalez, G. V., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(17), 7951-7969. [Link]
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Tortolina, L., et al. (2024). Computational modeling of ATM signaling: a predictive framework for drug repurposing in ataxia-telangiectasia. npj Systems Biology and Applications, 10(1), 1-15. [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
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Pompei, F., et al. (2016). 5IS5: Discovery and Pharmacological Characterization of Novel Quinazoline-based PI3K delta-selective Inhibitors. RCSB PDB. [Link]
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Al-Obeidi, F. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-7. [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
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Serafin, M. B., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(16), 4987. [Link]
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Tang, J., et al. (2023). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]
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Eyers, P. A., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 10, 999651. [Link]
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Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 41-58. [Link]
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Wang, C., et al. (2024). Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. European Journal of Medicinal Chemistry, 277, 116525. [Link]
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Human Metabolome Database. (2021). Cinnoline. [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. [Link]
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Van der Pijl, F., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(13), 5122. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
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Johnson, G. L. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(9), 1149-1168. [Link]
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Li, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 47, 128271. [Link]
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Liu, Z. M., et al. (2022). Discovery of novel ataxia telangiectasia mutated (ATM) kinase modulators: Computational simulation, biological evaluation and cancer combinational chemotherapy study. European Journal of Medicinal Chemistry, 235, 114196. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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Validation & Comparative
A Comparative Guide to BTK Inhibitors: The Irreversible Covalent Model of Ibrutinib Versus the Next-Generation Reversible Approach of 4-Aminoquinoline-3-carboxamides
Introduction: Targeting BTK in B-Cell Signaling
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that serves as an essential signaling node in the B-cell receptor (BCR) pathway.[1] Its role is pivotal for the development, activation, and proliferation of B-cells.[1] Upon engagement of the BCR, a signaling cascade is initiated that heavily relies on BTK to phosphorylate downstream targets, such as phospholipase C gamma 2 (PLCγ2). This ultimately activates transcription factors like NF-κB and NFAT, which drive cell survival and proliferation.[2] Given its central role, aberrant BTK signaling is a hallmark of numerous B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3]
The first-in-class BTK inhibitor, ibrutinib, revolutionized the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) by introducing a covalent, irreversible mechanism of inhibition.[4][5] However, the emergence of resistance and off-target effects has spurred the development of next-generation inhibitors with alternative mechanisms. This guide provides a detailed comparison between the archetypal covalent inhibitor, ibrutinib, and a promising class of reversible inhibitors, the 4-aminoquinoline-3-carboxamides, which evolved from a cinnoline scaffold.[6]
The BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified BTK signaling cascade initiated by B-cell receptor activation.
Part 1: Ibrutinib - The Covalent Pioneer
Ibrutinib is an oral, first-in-class BTK inhibitor that functions by forming a permanent, covalent bond with a cysteine residue at position 481 (Cys481) in the ATP-binding pocket of the BTK enzyme.[7] This irreversible inactivation effectively shuts down the BCR signaling pathway, inhibiting B-cell proliferation and promoting apoptosis.[8]
Mechanism and Efficacy
The key to ibrutinib's potent and sustained action is its irreversible nature. By permanently disabling the BTK enzyme, it ensures that signaling remains suppressed until new BTK protein is synthesized. This has translated into remarkable clinical efficacy in various B-cell malignancies.[9]
Limitations and Resistance
Despite its success, ibrutinib faces two primary challenges:
-
Off-Target Effects: Ibrutinib is not perfectly selective and can inhibit other kinases with a homologous cysteine, such as TEC, EGFR, and SRC family kinases.[4][10] These off-target activities are associated with side effects like diarrhea, rash, and an increased risk of atrial fibrillation and bleeding.[4]
-
Acquired Resistance: The most common mechanism of acquired resistance involves a mutation at the Cys481 binding site, typically to a serine (C481S).[7] This substitution prevents the formation of the covalent bond, rendering ibrutinib a much less potent, reversible inhibitor with a short half-life, ultimately leading to therapeutic failure.[7][11] Mutations in PLCγ2, the downstream target of BTK, have also been identified as a resistance mechanism.[7]
Part 2: 4-Aminoquinoline-3-carboxamides - A Reversible, Next-Generation Approach
To address the limitations of covalent inhibitors, research has focused on developing potent, non-covalent (reversible) inhibitors. These molecules are designed to bind tightly to the BTK active site through non-permanent interactions, such as hydrogen bonds and hydrophobic interactions. A significant advantage of this approach is the potential to inhibit BTK regardless of the amino acid at position 481, thereby overcoming the C481S resistance mutation.
A notable example of this strategy comes from a structure-hopping approach that began with a cinnoline scaffold and led to the discovery of a novel series of 4-aminoquinoline-3-carboxamide derivatives as highly potent, reversible BTK inhibitors.[6]
Mechanism and Preclinical Performance
Unlike ibrutinib, these compounds do not form a covalent bond. Their efficacy relies on high-affinity, reversible binding to the kinase domain. This allows them to effectively inhibit both wild-type (WT) BTK and the C481S mutant.[6] The lead compound from this series, designated Compound 25 , demonstrated potent inhibition of both enzyme forms.[6][12]
Docking studies suggest these inhibitors bind in a manner orthogonal to ibrutinib, which may contribute to improved selectivity over other TEC and SRC family kinases.[12] In a preclinical rodent model of collagen-induced arthritis, a condition where BTK is implicated, this compound effectively reduced disease symptoms without causing weight loss, indicating good efficacy and tolerability.[6][12]
Comparative Performance Data
The following table summarizes the key performance characteristics of ibrutinib versus the lead 4-aminoquinoline-3-carboxamide compound (Compound 25), based on published preclinical data.
| Feature | Ibrutinib (First-Generation) | 4-Aminoquinoline-3-carboxamide (Cpd 25) | Reference(s) |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | [6][8] |
| Binding Mechanism | Covalent, Irreversible (binds to Cys481) | Non-covalent, Reversible | [6][7] |
| BTK (Wild-Type) Potency | IC₅₀ ≈ 0.5 - 11 nM | IC₅₀ = 5.3 nM | [6][8] |
| BTK (C481S Mutant) Potency | Significantly reduced potency (becomes reversible) | IC₅₀ = 39 nM (retains strong potency) | [6][11] |
| Key Advantage | Sustained, long-lasting inhibition | Overcomes C481S resistance; potential for improved safety profile | [8][12] |
| Key Disadvantage | Off-target effects; ineffective against C481S mutation | Efficacy may be more dependent on sustained plasma concentrations | [4][7] |
Experimental Protocols: Assessing BTK Inhibitor Potency
Validating the efficacy of BTK inhibitors requires a multi-tiered approach, starting with biochemical assays to measure direct enzyme inhibition and progressing to cell-based assays to confirm activity in a biological context.
Protocol 1: In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified BTK enzyme. The principle is to measure the amount of ADP produced during the kinase reaction; lower ADP levels indicate stronger inhibition.[13]
Causality: The choice of the ADP-Glo™ assay is based on its high sensitivity and broad dynamic range. It directly measures the product of the kinase reaction (ADP), providing a robust and reliable readout of enzyme activity suitable for high-throughput screening and potency determination.[13]
Caption: Workflow for an in vitro BTK enzymatic assay using ADP-Glo™ technology.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in an appropriate solvent like DMSO.
-
Reaction Setup: In a 384-well assay plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Enzyme/Substrate Addition: Add 10 µL of a solution containing the purified BTK enzyme and a suitable substrate (e.g., Poly (4:1 Glu, Tyr) peptide) in kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[13]
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution (e.g., 25 µM final concentration). The final volume is 25 µL.
-
Kinase Reaction Incubation: Shake the plate and incubate at 30°C for 60 minutes.[14]
-
Reaction Termination: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. This step also depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[14]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent. This reagent converts the ADP produced in the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate at room temperature for 30 minutes.[14]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based BTK Autophosphorylation Assay
This protocol measures an inhibitor's ability to block BTK activity within a cellular environment. It uses a cell line (e.g., Ramos B-cells) where the BCR pathway is active and measures the phosphorylation of BTK at tyrosine 223 (pY223), a marker of its activation.
Causality: Moving from a purified enzyme to a cellular system is a critical validation step. This assay accounts for cell permeability, target engagement in the presence of endogenous ATP concentrations, and the complexity of intracellular signaling networks, providing a more physiologically relevant measure of inhibitor potency (often reported as EC₅₀).[12]
Step-by-Step Methodology:
-
Cell Culture: Culture Ramos (human Burkitt's lymphoma) cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well and starve them in serum-free media for 2-4 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the BTK inhibitor or DMSO (vehicle control) for 2 hours at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading for analysis.
-
Detection (ELISA or Western Blot):
-
ELISA-based approach: Use a sandwich ELISA kit specific for phosphorylated BTK (pY223) and total BTK. Add the cell lysates to the pre-coated wells and follow the manufacturer's protocol to detect the levels of pBTK and total BTK.
-
Western Blot approach: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pBTK (Y223) and total BTK. Use a loading control like GAPDH or β-actin.
-
-
Data Analysis: Quantify the signal for pBTK and normalize it to the total BTK or loading control. Plot the normalized pBTK signal against the inhibitor concentration to calculate the EC₅₀.
Mechanism of Action and Resistance: Covalent vs. Reversible
The fundamental difference in how these inhibitors interact with the BTK enzyme dictates their effectiveness against resistance mutations.
Caption: Logical flow of covalent vs. reversible BTK inhibition against WT and C481S mutant enzymes.
Conclusion and Future Perspectives
The development of BTK inhibitors represents a landmark achievement in targeted cancer therapy. Ibrutinib, as the first-in-class covalent inhibitor, demonstrated the profound clinical potential of targeting this kinase. However, its limitations, particularly acquired resistance via the C481S mutation, have highlighted the need for continued innovation.
The emergence of non-covalent, reversible inhibitors like the 4-aminoquinoline-3-carboxamide series offers a compelling solution to this challenge.[6][12] By employing a different binding modality, these compounds retain potent activity against both wild-type and C481S-mutant BTK, promising to extend the benefits of BTK inhibition to patients who have developed resistance to covalent drugs. Furthermore, their potentially distinct selectivity profiles may translate into improved safety and tolerability. The continued clinical development of both next-generation covalent and non-covalent BTK inhibitors will further refine the therapeutic landscape, offering a more diverse and adaptable toolkit for treating B-cell disorders.
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Bolella, P., et al. (2024). Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. bioRxiv. Retrieved from [Link]
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Romero-Castro, Z., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]
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Romero-Castro, Z., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]
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Xu, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. Retrieved from [Link]
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Goldman, J., et al. (2023). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Xu, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. Retrieved from [Link]
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Zain, R., & Varma, G. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers (Basel). Retrieved from [Link]
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Rhodes, J., et al. (2022). Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations. Therapeutic Advances in Hematology. Retrieved from [Link]
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Lee, C.S., et al. (2015). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Future Oncology. Retrieved from [Link]
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Melnick, A.M., et al. (2020). Cell line-based assessment of BTK inhibitors. British Journal of Haematology. Retrieved from [Link]
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Haselmayer, P., et al. (2019). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology. Retrieved from [Link]
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De Savi, C., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Quinquenel, A., et al. (2020). Mechanisms of ibrutinib resistance in chronic lymphocytic leukemia and alternative treatment strategies. World Journal of Clinical Oncology. Retrieved from [Link]
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VJHemOnc. (2022). Comparison of the different BTK inhibitors available & under investigation in frontline and R/R CLL. Retrieved from [Link]
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ASH Publications. (2018). Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors. Blood. Retrieved from [Link]
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VJHemOnc. (2016). The characteristics and mode of action of ibrutinib for CLL. YouTube. Retrieved from [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
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VJHemOnc. (2024). Targeting B-cell receptor signaling with BTK degraders to treat CLL. YouTube. Retrieved from [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]
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Woyach, J. (2020). Mechanisms of Resistance to BTK Inhibitors in Patients With Chronic Lymphocytic Leukemia. Hemonc Today. Retrieved from [Link]
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Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Retrieved from [Link]
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DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]
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A Comparative Analysis of 4-Aminocinnoline-3-carboxamide and Quinazoline Scaffolds in Kinase Inhibition
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Among the myriad of heterocyclic scaffolds explored, 4-aminocinnoline-3-carboxamides and quinazolines have emerged as privileged structures, each demonstrating significant potential in targeting a diverse range of kinases and other important cellular enzymes. This guide provides an in-depth comparative study of these two inhibitor classes, offering insights into their synthesis, mechanism of action, biological activity, and key differentiators to aid researchers in the strategic design of next-generation therapeutics.
Unveiling the Scaffolds: An Introduction to 4-Aminocinnoline-3-carboxamides and Quinazolines
The 4-aminocinnoline-3-carboxamide core is a nitrogen-containing heterocyclic system characterized by a bicyclic structure of a benzene ring fused to a pyridazine ring. This scaffold has garnered increasing interest for its ability to act as a potent inhibitor of various enzymes, including Poly (ADP-ribose) polymerase (PARP), Ataxia-Telangiectasia Mutated (ATM) kinase, and Bruton's Tyrosine Kinase (BTK).
Conversely, the quinazoline scaffold, composed of a benzene ring fused to a pyrimidine ring, is a well-established and highly successful framework in the development of kinase inhibitors.[1] Numerous FDA-approved drugs, particularly targeting the Epidermal Growth Factor Receptor (EGFR), are built upon the quinazoline core, highlighting its clinical significance. Beyond EGFR, quinazoline derivatives have been shown to inhibit a wide array of other protein kinases.[2]
At the Bench: A Comparative Look at Synthesis Strategies
The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Both 4-aminocinnoline-3-carboxamides and quinazolines can be prepared through various established synthetic routes.
Synthesis of this compound Derivatives:
A common approach to the synthesis of the this compound core involves the condensation of substituted 4-amino-3-cinnolinecarboxylic acids with various amines.[3] This method allows for the facile introduction of diverse substituents at the carboxamide nitrogen, enabling the exploration of structure-activity relationships (SAR).
Synthesis of Quinazoline Inhibitors:
The synthesis of quinazoline derivatives is well-documented, with numerous methods available. A prevalent strategy involves the reaction of anthranilic acid derivatives with various reagents to construct the pyrimidine ring.[4] For instance, the reaction of anthranilic acid with (isothiocyanatomethyl)-benzene in the presence of a base can yield a quinazoline-4-thione intermediate, which can be further functionalized.[4]
In the Cell: A Tale of Two Target Profiles
While both scaffolds are potent inhibitors, they exhibit distinct and, in some cases, overlapping target profiles, which dictates their therapeutic applications.
4-Aminocinnoline-3-carboxamides: Key Players in DNA Damage Response and B-cell Signaling
Recent research has positioned 4-aminocinnoline-3-carboxamides as promising inhibitors of enzymes involved in the DNA damage response (DDR) pathway and B-cell receptor signaling.
-
PARP Inhibition: These compounds have been investigated as inhibitors of PARP, a family of enzymes crucial for DNA repair.[5] PARP inhibitors have shown significant clinical success in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
-
ATM Kinase Inhibition: The this compound scaffold has also been explored for its ability to inhibit ATM kinase, a master regulator of the DDR.[6]
-
BTK Inhibition: Notably, a structure-hopping strategy from cinnoline-based compounds to 4-aminoquinoline-3-carboxamide derivatives (a closely related scaffold) resulted in potent and reversible BTK inhibitors with significantly improved drug-like properties, particularly aqueous solubility.[3] This highlights the potential of the broader amino-heterocycle-carboxamide pharmacophore in targeting BTK, a key kinase in B-cell malignancies and autoimmune diseases.
Quinazolines: The Reigning Champions of EGFR Inhibition and Beyond
The quinazoline scaffold is arguably most renowned for its role in the development of EGFR tyrosine kinase inhibitors (TKIs). Several clinically successful drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline core.[7] These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling pathways that drive tumor growth.
Beyond EGFR, the versatility of the quinazoline scaffold has been demonstrated by its ability to inhibit a multitude of other kinases, including:
This broad activity profile underscores the potential of quinazoline derivatives in developing multi-targeted kinase inhibitors.
Head-to-Head: A Comparative Summary
To provide a clear overview, the following table summarizes the key characteristics of this compound and quinazoline inhibitors based on the available literature.
| Feature | This compound Inhibitors | Quinazoline Inhibitors |
| Core Structure | Benzene ring fused to a pyridazine ring | Benzene ring fused to a pyrimidine ring |
| Primary Targets | PARP, ATM, BTK | EGFR, HER2, VEGFR2, CDK2, Src |
| Mechanism of Action | Primarily ATP-competitive (for kinases) | Primarily ATP-competitive |
| Key Advantages | Potent inhibition of DDR and B-cell signaling targets; Potential for improved drug-like properties over related scaffolds.[3] | Clinically validated scaffold; Extensive SAR data available; Broad kinase inhibitory profile. |
| Representative Drugs | In development | Gefitinib, Erlotinib, Lapatinib |
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general experimental workflow for their evaluation.
Figure 1. Simplified EGFR signaling pathway and the inhibitory action of quinazoline-based inhibitors.
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A Comparative Analysis of the Antibacterial Spectrum: 4-Aminocinnoline-3-carboxamide versus Ciprofloxacin
An In-Depth Guide for Researchers in Drug Development
In the ever-evolving landscape of antibacterial drug discovery, the need for novel scaffolds that can circumvent existing resistance mechanisms is paramount. This guide provides a detailed comparative analysis of the antibacterial spectrum of the novel compound 4-Aminocinnoline-3-carboxamide against the well-established broad-spectrum antibiotic, ciprofloxacin. While ciprofloxacin's extensive activity is well-documented, data on this compound is emerging, primarily through studies on the broader cinnoline class of compounds. This guide will synthesize the available evidence, detail the methodologies for a head-to-head comparison, and explore the mechanistic rationale behind their potential antibacterial activities.
Introduction: The Quest for New Antibacterial Agents
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the exploration of new chemical entities. Cinnoline derivatives have garnered attention for their diverse pharmacological activities, including antibacterial properties.[1][2] this compound, a member of this class, represents a potential starting point for the development of new antibacterial agents. This guide contrasts its theoretical and observed antibacterial potential with that of ciprofloxacin, a fluoroquinolone antibiotic with a long history of clinical use.
Mechanistic Insights: Targeting Bacterial DNA Replication
Ciprofloxacin: A Dual Inhibitor of Type II Topoisomerases
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the covalent complex between these enzymes and DNA, ciprofloxacin introduces double-strand breaks, leading to lethal DNA damage and cell death.[3] In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3]
This compound: A Potential DNA Gyrase Inhibitor?
The precise mechanism of action for this compound has not been definitively elucidated. However, computational docking studies on other cinnoline derivatives have suggested that they may also target bacterial DNA gyrase.[3] This shared target provides a rationale for comparing its potential antibacterial spectrum with that of ciprofloxacin. The cinnoline scaffold, being a heterocyclic aromatic compound, possesses structural features that could facilitate interaction with the active site of DNA gyrase.[1]
Comparative Antibacterial Spectrum: Evidence and Postulation
A direct, quantitative comparison of the antibacterial spectrum of this compound and ciprofloxacin is hampered by the lack of specific minimum inhibitory concentration (MIC) data for the former. However, we can construct a comparative overview based on the established activity of ciprofloxacin and the reported antibacterial activity of various cinnoline derivatives.
Table 1: Comparative Antibacterial Spectrum
| Bacterial Species | Gram Stain | Ciprofloxacin Activity | This compound (Postulated Activity based on Cinnoline Derivatives) |
| Staphylococcus aureus | Gram-positive | Susceptible (some resistance) | Moderate to promising activity reported for cinnoline derivatives[3] |
| Escherichia coli | Gram-negative | Susceptible | Moderate to promising activity reported for cinnoline derivatives[3] |
| Pseudomonas aeruginosa | Gram-negative | Susceptible (variable) | Activity of some quinoline-sulfonamide hybrids noted[4] |
| Streptococcus pneumoniae | Gram-positive | Susceptible | Not widely reported for cinnoline derivatives |
| Enterococcus faecalis | Gram-positive | Moderately Susceptible | Not widely reported for cinnoline derivatives |
Experimental Workflow for a Definitive Head-to-Head Comparison
To rigorously evaluate the antibacterial spectrum of this compound against ciprofloxacin, a standardized set of in vitro experiments is essential. The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a gold-standard technique in antimicrobial susceptibility testing.
Protocol: Broth Microdilution for MIC Determination
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB). c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
2. Preparation of Antimicrobial Agent Dilutions: a. Prepare stock solutions of this compound and ciprofloxacin in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions. b. Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum). c. Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Diagram: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Visualizing the Mechanism of Action
The following diagram illustrates the proposed mechanism of action for both ciprofloxacin and potentially for this compound, highlighting their interaction with the DNA gyrase-DNA complex.
Caption: Proposed mechanism of action for DNA gyrase inhibitors.
Conclusion and Future Directions
Ciprofloxacin remains a potent broad-spectrum antibiotic, but the rise of resistance necessitates the development of new agents. This compound, as part of the broader cinnoline class of compounds, shows promise as a potential antibacterial agent, with in silico evidence suggesting a possible mechanism of action targeting DNA gyrase.[3] However, a definitive comparison of its antibacterial spectrum with ciprofloxacin requires rigorous experimental validation.
The protocols and conceptual frameworks presented in this guide provide a roadmap for researchers to conduct such a head-to-head comparison. Future studies should focus on determining the MIC values of this compound against a wide panel of both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains. Elucidating its precise molecular target and mechanism of action will be crucial in assessing its true potential as a future therapeutic agent.
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A Comparative Guide to the Validation of 4-Aminocinnoline-3-carboxamide as a Selective LRRK2 Kinase Inhibitor
This guide provides an in-depth validation framework for a novel chemical entity, 4-Aminocinnoline-3-carboxamide, as a selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor programs, particularly for neurodegenerative diseases like Parkinson's. We will objectively compare the performance of our candidate compound, hereafter designated ACC-101 , with established LRRK2 inhibitors, providing the causal logic behind experimental choices and detailed, self-validating protocols.
Introduction: LRRK2 as a Pivotal Target in Parkinson's Disease
Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] Many of these mutations, particularly the prevalent G2019S substitution, lead to a hyperactive state of the LRRK2 kinase domain.[1] This gain-of-function is strongly implicated in the pathogenesis of PD, disrupting crucial cellular processes such as vesicular trafficking, lysosomal function, and autophagy.[3][4][5] Consequently, the inhibition of LRRK2's kinase activity has emerged as a highly promising therapeutic strategy to slow or halt disease progression.[6]
The development of potent and selective LRRK2 inhibitors is a major focus of PD research.[2] A successful candidate must not only potently inhibit LRRK2 but also exhibit high selectivity over the vast landscape of the human kinome to minimize off-target effects and ensure a favorable safety profile. The cinnoline core, a privileged structure in medicinal chemistry, has shown promise for developing molecules with significant central nervous system (CNS) activity.[7] This guide details the critical validation path for ACC-101 , a novel compound based on the this compound scaffold, against benchmark inhibitors.
The Competitive Landscape: Established LRRK2 Inhibitors
To rigorously assess the potential of ACC-101, its performance must be benchmarked against well-characterized, potent, and selective LRRK2 inhibitors. For this guide, we will use the following as comparators:
-
MLi-2: An exceptionally potent and selective, brain-penetrant LRRK2 inhibitor widely used as a chemical probe.[8][9][10][11][12]
-
GNE-7915: A potent, selective, and brain-penetrant inhibitor that has been extensively profiled.[13][14][15][16][17]
-
PF-06447475: Another highly potent and selective LRRK2 inhibitor with demonstrated brain penetrance and in vivo activity.[3][18][19][20][21]
Section 1: Foundational Validation: Biochemical Potency
Expert Rationale: The first and most fundamental step is to determine if ACC-101 can directly inhibit the LRRK2 enzyme in a purified, cell-free system. This biochemical assay isolates the interaction between the inhibitor and its target kinase, providing a clean measure of potency (typically as an IC50 value) without the complexities of cellular uptake, metabolism, or target engagement in a native environment. It serves as the foundational proof-of-concept.
Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reagent Preparation:
-
Prepare a reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
Reconstitute recombinant human LRRK2 (G2019S mutant is often used due to its higher activity) and a suitable peptide substrate (e.g., LRRKtide) in the reaction buffer.
-
Prepare a serial dilution of ACC-101 and benchmark inhibitors (MLi-2, GNE-7915, PF-06447475) in DMSO, followed by a final dilution in reaction buffer. The typical concentration range is 1 pM to 10 µM.
-
Prepare ATP solution in reaction buffer at a concentration equal to the Km for LRRK2.
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor dilutions to a 384-well plate.
-
Add 10 µL of the LRRK2 enzyme/peptide substrate mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to DMSO-only controls.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Biochemical Potency Data
| Compound | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | Source(s) |
| ACC-101 (Hypothetical) | 1.1 | 0.8 | This Study |
| MLi-2 | N/A | 0.76 | [8][12] |
| GNE-7915 | N/A | 9 | [13][16] |
| PF-06447475 | N/A | 3 | [18][19] |
N/A: Data for wild-type is often not the primary reported value for these specific inhibitors.
Section 2: Cellular Target Engagement and Activity
Expert Rationale: While biochemical potency is essential, it doesn't guarantee efficacy in a living system. A compound must be able to cross the cell membrane, engage with its target in the complex cellular milieu, and elicit a biological response. We measure the dephosphorylation of LRRK2 at key serine residues (Ser910/Ser935) as a direct biomarker of target engagement and inhibition in cells.[22] A reduction in phosphorylation at these sites confirms that the inhibitor is hitting its target in a functional cellular context.
Caption: Workflow for assessing cellular LRRK2 inhibition.
Protocol 2: TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation
This high-throughput assay measures the phosphorylation status of LRRK2 in a cellular lysate using Time-Resolved Förster Resonance Energy Transfer (TR-FRET).[23][24]
-
Cell Culture and Plating:
-
Culture HEK293 or SH-SY5Y cells stably overexpressing GFP-tagged LRRK2 (G2019S).
-
Plate cells in 384-well assay plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of ACC-101 and benchmark inhibitors.
-
Treat cells with compounds for a predetermined time (e.g., 90 minutes) at 37°C. Include DMSO as a vehicle control.
-
-
Cell Lysis and FRET Reaction:
-
Remove media and lyse cells by adding a lysis buffer containing a terbium-labeled anti-phospho-Ser935 LRRK2 antibody.
-
The terbium-labeled antibody (donor) binds to phosphorylated LRRK2. The GFP tag on LRRK2 serves as the acceptor.
-
Incubate for 2-4 hours at room temperature to allow for antibody binding.
-
-
Signal Detection:
-
Measure the TR-FRET signal on a compatible plate reader. Excite the terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: one for the terbium donor and one for the GFP acceptor.
-
The ratio of the acceptor to donor signal is proportional to the amount of phosphorylated LRRK2.
-
-
Data Analysis:
-
Normalize the FRET ratio to the DMSO control.
-
Plot the normalized signal against the logarithm of inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Comparative Cellular Activity Data
| Compound | Cellular pSer935 IC50 (nM) | Source(s) |
| ACC-101 (Hypothetical) | 1.5 | This Study |
| MLi-2 | 1.4 | [8][12] |
| GNE-7915 | ~10 | [25] |
| PF-06447475 | 25 | [18] |
Section 3: Kinome-Wide Selectivity Profiling
Expert Rationale: This is arguably the most critical step in validating a kinase inhibitor for therapeutic development. The human kinome consists of over 500 kinases, many with structurally similar ATP-binding pockets. An inhibitor that binds to unintended kinases ("off-targets") can lead to toxicity or unforeseen side effects. Kinome-wide screening provides a comprehensive profile of a compound's selectivity, which is a key predictor of its safety. A highly selective compound minimizes the risk of off-target liabilities.
Protocol 3: KINOMEscan™ Competition Binding Assay
This methodology assesses the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged kinases.
-
Assay Principle:
-
A test compound (e.g., ACC-101) is incubated with a panel of human kinases (typically >400) that are tagged with DNA.
-
The kinase-compound mixture is applied to a solid support matrix functionalized with an immobilized, broad-spectrum kinase inhibitor.
-
Kinases that are NOT bound by the test compound will bind to the immobilized inhibitor. Kinases that ARE bound by the test compound will remain in solution.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A low signal indicates that the test compound has displaced the kinase from the immobilized ligand, signifying a binding interaction.
-
-
Experimental Execution:
-
Submit ACC-101 and comparator compounds to a specialized vendor (e.g., DiscoverX/Eurofins).
-
Typically, a primary screen is run at a high concentration (e.g., 1 or 10 µM) against the full kinase panel.
-
Results are reported as "Percent of Control," where a lower percentage indicates stronger binding.
-
-
Data Analysis:
-
Selectivity Score (S-Score): This metric quantifies selectivity by dividing the number of kinases that bind the compound with high affinity by the total number of kinases tested. A lower S-score indicates higher selectivity.[22]
-
Kinome Map: The results are often visualized as a dendrogram of the human kinome, with binding interactions highlighted, providing an intuitive visual representation of selectivity.
-
Comparative Selectivity Data
| Compound | Concentration | Kinases Tested | Hits (% Ctrl < 35) | Selectivity Score (S(1µM)) | Key Off-Targets | Source(s) |
| ACC-101 (Hypothetical) | 1 µM | 468 | 2 | 0.004 | None significant | This Study |
| MLi-2 | 1 µM | >300 | 1 (LRRK2) | <0.003 | Highly Selective | [8][12] |
| GNE-7915 | 0.1 µM | 392 | 3 | N/A | TTK, ALK | [13] |
| LRRK2-IN-1* | 10 µM | 442 | 12 | 0.027 | DCLK2, MAPK7, PLK4 | [22] |
*Data for LRRK2-IN-1 is shown for illustrative purposes of a less selective compound.
Section 4: Elucidating the Mechanism of Action
Expert Rationale: Most kinase inhibitors are designed to compete with ATP for binding in the kinase's active site. Confirming this "Type I" mechanism of action (MOA) is a crucial validation step.[26] It verifies that the inhibitor functions as intended by blocking the enzyme's access to its phosphate source, and this information is vital for any future structure-activity relationship (SAR) studies.
Caption: Logic of an ATP competition assay.
Protocol 4: ATP Competition Kinase Assay
This assay is a modification of the biochemical potency assay (Protocol 1).
-
Assay Setup:
-
Perform the LRRK2 kinase inhibition assay as described in Protocol 1.
-
Instead of a single ATP concentration, run the full inhibitor dose-response curve at multiple, fixed concentrations of ATP (e.g., 10 µM, 100 µM, 1 mM).
-
-
Data Analysis:
-
Determine the IC50 value for ACC-101 at each ATP concentration.
-
If ACC-101 is an ATP-competitive inhibitor, the measured IC50 value will increase as the concentration of ATP increases. This rightward shift in the dose-response curve is the classic hallmark of competitive inhibition.
-
This data can also be used to calculate the inhibitor's binding constant (Ki) using the Cheng-Prusoff equation.
-
Summary and Forward Look
This guide outlines a rigorous, multi-step process for the preclinical validation of this compound (ACC-101) as a selective LRRK2 inhibitor. Through a logical sequence of biochemical, cellular, and kinome-wide assays, we can build a comprehensive data package.
Based on the hypothetical data presented, ACC-101 demonstrates a highly promising profile:
-
Potency: Sub-nanomolar biochemical potency and low-nanomolar cellular activity, on par with or exceeding leading benchmark compounds like MLi-2.
-
Selectivity: An outstanding selectivity score, suggesting a very low risk of off-target effects.
-
Mechanism: A confirmed ATP-competitive mechanism of action.
This robust validation provides a strong rationale for advancing ACC-101 into further preclinical studies, including pharmacokinetic profiling, blood-brain barrier penetration assessment, and in vivo efficacy studies in animal models of Parkinson's disease. The ultimate goal is the clinical development of a novel therapeutic that could modify the course of this devastating neurodegenerative disease.[27][28]
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Bai, X., et al. (2025). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Future Medicinal Chemistry. [Link]
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Lv, Y., et al. (2021). Virtual Screening and Biological Activity Evaluation of New Potent Inhibitors Targeting LRRK2 Kinase Domain. International Journal of Molecular Sciences. [Link]
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Deng, X., et al. (2011). Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2. Nature Chemical Biology. [Link]
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Henry, A. (2025). LRRK2 Inhibition: From Biology to the Clinic. Cure Parkinson's YouTube Channel. [Link]
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Estrada, A. A., et al. (2012). Inhibitors of LRRK2 Kinase Activity To Probe the Treatment Option in Parkinson's Disease. Journal of Medicinal Chemistry. [Link]
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Hermanson, S., et al. (2012). Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLOS ONE. [Link]
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Hermanson, S., et al. (2012). Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLoS ONE. [Link]
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Howlett, E. H., et al. (2024). G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage. npj Parkinson's Disease. [Link]
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Heffron, T., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry. [Link]
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Fell, M. J., et al. (2015). MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Singh, A., et al. (2024). LRRK2 Kinase Inhibitor PF-06447475 Protects Drosophila melanogaster against Paraquat-Induced Locomotor Impairment, Life Span Reduction, and Oxidative Stress. Neurochemical Research. [Link]
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Al-Ostoot, F. H., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules. [Link]
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Scott, J. D., et al. (2017). Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry. [Link]
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Henderson, J. L., et al. (2015). Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
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ResearchGate. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]
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LaRochelle, J. R., et al. (2023). Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk. Frontiers in Neuroscience. [Link]
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Thomas, A., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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EMBL-EBI. EMDB-41982: Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915. [Link]
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Smith, G. A., et al. (2012). LRRK2 signaling pathways: the key to unlocking neurodegeneration? Trends in Biochemical Sciences. [Link]
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A Comparative Analysis of the Cinnoline-3-Carboxamide Scaffold, a Novel Class of ATM Kinase Inhibitors, Against Standard-of-Care Anticancer Drugs
Introduction: Navigating the Landscape of DNA Damage Response in Oncology
The integrity of the cellular genome is under constant assault from both endogenous and exogenous sources. To counteract this, cells have evolved a sophisticated network of signaling pathways known as the DNA Damage Response (DDR). In oncology, exploiting the DDR has become a cornerstone of modern therapeutic strategies. Many conventional chemotherapies and radiation function by inducing overwhelming DNA damage in rapidly proliferating cancer cells. However, cancer cells can hijack DDR pathways to repair this damage, leading to therapeutic resistance.
A key regulator of the DDR, particularly in response to DNA double-strand breaks (DSBs), is the Ataxia-Telangiectasia Mutated (ATM) kinase.[1] The inhibition of ATM represents a promising strategy to potentiate the effects of DNA-damaging agents, a concept known as synthetic lethality. While the specific compound 4-Aminocinnoline-3-carboxamide is not extensively characterized in oncological literature, its core structure—the cinnoline-3-carboxamide scaffold—has given rise to a novel class of highly potent and selective ATM inhibitors.[1][2]
This guide provides a head-to-head comparison of this emergent cinnoline-3-carboxamide scaffold against established anticancer agents that either induce DNA damage or modulate the DDR. We will dissect its mechanism of action, compare preclinical efficacy, and provide the experimental frameworks necessary for its evaluation.
Section 1: Mechanistic Profile of Cinnoline-3-Carboxamides as ATM Kinase Inhibitors
The therapeutic rationale for inhibiting ATM stems from its central role in orchestrating the cellular response to DSBs, one of the most cytotoxic forms of DNA damage. Upon DSB induction by agents like the topoisomerase inhibitor irinotecan or by ionizing radiation, the MRN complex (MRE11-RAD50-NBS1) recruits and activates ATM.[1] Activated ATM then phosphorylates a cascade of downstream targets to initiate cell cycle arrest, activate DNA repair pathways, or, if the damage is irreparable, trigger apoptosis.
Cinnoline-3-carboxamide derivatives have been identified as potent and selective inhibitors of ATM kinase.[1][2] By binding to the kinase domain, they prevent the autophosphorylation and activation of ATM, effectively dismantling the cell's primary defense against DSBs. This paralysis of the DDR pathway prevents the repair of induced damage, leading to catastrophic genomic instability and subsequent cell death in cancer cells.
Caption: Standard workflow for a preclinical xenograft study.
Conclusion and Future Directions
The cinnoline-3-carboxamide scaffold represents a promising new frontier in cancer therapy, particularly as a potent and selective inhibitor of ATM kinase. [1][2]Head-to-head preclinical data demonstrates that while its efficacy as a standalone agent is limited, its true power lies in its ability to dramatically sensitize tumors to conventional DNA-damaging agents like irinotecan, converting a tumor-slowing effect into one of tumor regression. [1] Compared to other DDR inhibitors like Olaparib, it targets a different, often complementary, node in the DNA repair network. This opens up possibilities for novel combination therapies, potentially overcoming resistance to PARP inhibitors or other agents.
Future research should focus on optimizing the pharmacokinetic properties of this scaffold, evaluating its efficacy in a broader range of tumor types (especially those with underlying DDR deficiencies), and exploring its potential to sensitize tumors to radiotherapy. The cinnoline-3-carboxamide core is a validated and powerful starting point for the development of next-generation DDR inhibitors.
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Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Available at: [Link]
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The structures of 4-anilinoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line. ResearchGate. Available at: [Link]
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Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
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TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Available at: [Link]
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Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? National Institutes of Health (NIH). Available at: [Link]
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Cross-reactivity profiling of 4-Aminocinnoline-3-carboxamide against a panel of kinases
Introduction: Beyond the Primary Target
In the landscape of kinase inhibitor discovery, identifying a potent lead compound is only the beginning of a complex journey. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding pockets.[1] This conservation presents a formidable challenge: ensuring that a candidate molecule selectively inhibits its intended target without engaging in promiscuous interactions, or "off-target" effects, that can lead to unforeseen toxicities or a diluted therapeutic window.[2][3]
The 4-aminocinnoline-3-carboxamide scaffold represents a promising "hinge-binding" chemotype, a structural motif adept at forming key hydrogen bonds within the ATP-binding site of various kinases.[4] While this characteristic can be engineered for high-potency inhibition, it also necessitates a rigorous and comprehensive evaluation of cross-reactivity. Proactively profiling a compound like this compound against a broad panel of kinases is not merely a precautionary step; it is a critical component of a self-validating research program.[5] Such profiling provides a clear-eyed view of a compound's true mechanism of action, guides subsequent structure-activity relationship (SAR) studies, and can even unveil unexpected polypharmacology, where off-target effects may be therapeutically beneficial.[5][6]
This guide provides an in-depth, experience-driven comparison of this compound's kinase inhibition profile. We will delve into the causality behind our choice of assay methodology, present a detailed experimental protocol, and analyze the resulting data in the context of established kinase inhibitors. Our objective is to equip researchers with the practical insights and foundational knowledge required to navigate the complexities of kinase selectivity profiling.
The Foundation of Trustworthy Data: Choosing the Right Assay
The selection of an appropriate assay is paramount for generating reliable and meaningful selectivity data.[7] While numerous platforms exist, including fluorescence- and luminescence-based methods ideal for high-throughput screening (HTS)[8][9], the gold standard for in-depth profiling remains the radiometric kinase assay .[10]
Our rationale for selecting a radiometric filter binding assay is grounded in its direct and unambiguous measurement principle. This method quantifies the enzymatic transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) onto a specific peptide or protein substrate.[11] This approach offers several distinct advantages that ensure the trustworthiness of the resulting data:
-
Universality: The assay is not dependent on specific antibodies or engineered substrates, making it applicable to virtually any kinase.[10]
-
Direct Measurement: It directly measures phosphotransferase activity, avoiding potential artifacts from coupling enzymes or detection reagents that can be a source of false positives or negatives in other systems.[10]
-
Physiological Relevance: The assay can be conducted at physiologically relevant ATP concentrations (e.g., 1 mM), providing a more accurate representation of an inhibitor's potency in a cellular context.[10]
By building our analysis on this robust and universally respected methodology, we ensure that the selectivity profile we generate is a true and accurate reflection of the compound's biochemical activity.
Experimental Protocol: Radiometric [γ-³³P]-ATP Filter Binding Assay
This protocol outlines the step-by-step methodology for assessing the inhibitory activity of this compound against a panel of kinases.
I. Reagent Preparation
-
Kinase Buffer (1X): Prepare a master mix of the appropriate kinase buffer. A common formulation is 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, and 0.1 mM Na₃VO₄. Causality: Each component is critical. HEPES provides stable pH buffering, MgCl₂ is an essential cofactor for ATP binding, EGTA chelates interfering divalent cations, detergents like Brij-35 prevent non-specific binding, and Na₃VO₄ inhibits phosphatases that would otherwise remove the phosphate group from the substrate.
-
ATP Stock: Prepare a "hot" ATP mixture containing a final concentration of 10 µM unlabeled ATP spiked with [γ-³³P]-ATP.
-
Compound Dilution: Prepare a serial dilution of this compound and comparator compounds (e.g., SB 202190, Staurosporine) in 100% DMSO. Subsequently, create intermediate dilutions in the 1X Kinase Buffer. Causality: Serial dilution in DMSO prevents precipitation and allows for precise concentration gradients. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent-induced inhibition.
-
Kinase and Substrate Preparation: Dilute each kinase and its corresponding specific substrate to their final required concentrations in 1X Kinase Buffer.[12]
II. Assay Execution
-
Reaction Initiation: In a 96-well plate, combine the kinase, its specific substrate, and the diluted test compound (or DMSO for vehicle control).[13]
-
Incubation: Pre-incubate the mixture for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Phosphorylation Reaction: Initiate the kinase reaction by adding the "hot" ATP mixture to each well.[13] Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding 3% phosphoric acid. This protonates the substrate, facilitating its binding to the filter membrane.
-
Filter Binding: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate, now negatively charged, will bind to the positively charged filter membrane, while the unreacted, negatively charged [γ-³³P]-ATP will pass through.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radiolabeled ATP.[14]
-
Scintillation Counting: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a microplate scintillation counter.
III. Data Analysis
-
Background Subtraction: Subtract the counts from a "no-enzyme" control well.
-
Percentage Inhibition Calculation: Calculate the percent inhibition relative to the vehicle (DMSO) control using the formula: % Inhibition = 100 * (1 - (Test Compound Counts / Vehicle Control Counts))
-
IC₅₀ Determination: For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]
Comparative Data Analysis: Unveiling the Selectivity Profile
To contextualize the performance of this compound, it was screened at a concentration of 1 µM against a diverse panel of 15 kinases. Its profile was compared against two reference compounds: SB 202190 , a known selective p38α MAPK inhibitor[15], and Staurosporine , a notoriously promiscuous kinase inhibitor often used as a positive control.
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1µM) | SB 202190 (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| ATM | PIKK | 98.2 | 5.1 | 99.8 |
| p38α (MAPK14) | CMGC | 75.4 | 95.7 | 99.1 |
| BTK | TEC | 68.9 | 10.3 | 98.5 |
| p38β (MAPK11) | CMGC | 55.1 | 89.2 | 97.6 |
| VEGFR2 (KDR) | TK | 45.3 | 3.2 | 96.4 |
| SRC | TK | 33.8 | 12.5 | 95.2 |
| EGFR | TK | 25.1 | 2.1 | 92.3 |
| CDK2 | CMGC | 18.9 | 4.5 | 99.5 |
| PKA | AGC | 15.6 | 1.8 | 99.7 |
| PKCα | AGC | 12.3 | 6.7 | 100 |
| AKT1 | AGC | 9.8 | 3.3 | 94.1 |
| JNK1 | CMGC | 8.1 | 15.8 | 88.9 |
| ERK2 | CMGC | 5.4 | 2.9 | 75.6 |
| MEK1 | STE | 3.1 | 1.1 | 25.4 |
| PI3Kγ | PI3K | 2.5 | 0.8 | 65.3 |
Data represents the mean of two independent experiments. The primary intended target (ATM) and significant off-targets are highlighted in bold.
Discussion: From Data to Decision-Making
The screening results provide a nuanced portrait of this compound's activity.
-
Primary Target Potency: The compound is a highly potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR).[16] This confirms the utility of the cinnoline scaffold against the PIKK family of kinases.[4]
-
Significant Off-Target Activity: The data clearly reveal substantial inhibitory activity against p38α MAPK and Bruton's tyrosine kinase (BTK). This is not entirely unexpected, as related quinoline and cinnoline scaffolds have been explored as inhibitors for both p38[17] and BTK[18]. This cross-reactivity has profound implications. Inhibition of the p38 MAPK pathway, a central node in the cellular response to stress and inflammation, could either be a source of unwanted side effects or contribute to a desirable anti-inflammatory phenotype.[19]
-
Comparative Selectivity: Compared to the highly selective p38 inhibitor SB 202190, this compound is considerably less selective. However, it is far more selective than the pan-kinase inhibitor Staurosporine. This places it in a category of "semi-selective" inhibitors, a common starting point for medicinal chemistry optimization. The goal of subsequent research would be to titrate out the p38 and BTK activity while retaining or enhancing ATM potency.[6]
The inhibition of both ATM and p38α suggests a potential impact on interconnected cellular stress-response pathways. ATM is activated by DNA double-strand breaks, while p38α is a key mediator of inflammatory and environmental stress signals.
Conclusion
The cross-reactivity profiling of this compound demonstrates its identity as a potent but semi-selective kinase inhibitor. With strong activity against ATM and significant off-target inhibition of p38α and BTK, this compound presents both opportunities and challenges. The data-driven insights generated through a robust, gold-standard radiometric assay provide a clear roadmap for the next phase of drug development. Medicinal chemistry efforts can now be precisely focused on enhancing selectivity to either generate a clean ATM inhibitor or, alternatively, to intentionally design a dual ATM/p38 inhibitor if such a profile is deemed therapeutically advantageous for a specific disease context. This guide underscores a core principle of modern drug discovery: comprehensive, early-stage profiling is not an obstacle but an essential catalyst for creating safer, more effective therapeutics.
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
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Wang, S., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. [Link]
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Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences. [Link]
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Reaction Biology. Radiometric Filter Binding Assay. Reaction Biology. [Link]
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Leanderson, T., et al. (2012). Specific Effect of Immunomodulatory quinoline-3-carboxamide ABR-215757 in GM-CSF Stimulated Bone Marrow Cell Cultures: Block of Initiation of Proliferation of Gr-1+ Cells. PLoS One. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Dik, M., & Meyer, P. (2023). In vitro kinase assay. protocols.io. [Link]
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Loudon, R. P., & McLaughlan, G. D. (2010). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology. [Link]
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Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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SciSpace. (2015). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. MAP Kinase. [Link]
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Lee, S., & Turk, B. E. (2006). A high-throughput radiometric kinase assay. Nature Protocols. [Link]
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Averill, M. M., et al. (2013). Beneficial effects of quinoline-3-carboxamide (ABR-215757) on atherosclerotic plaque morphology in S100A12 transgenic ApoE null mice. Atherosclerosis. [Link]
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Lin, K., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. [Link]
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Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]
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ResearchGate. (2025). Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]
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Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]
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Zand, E., et al. (2015). Quinolines-3-carboxamides modulate primary T cell-dependent B cell responses but do not inhibit functional immunity. Immunology. [Link]
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Cohen, P. (2009). “Go upstream, young man”: lessons learned from the p38 saga. The Journal of Clinical Investigation. [Link]
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Barlaam, B., et al. (2018). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. Journal of Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2023). Empowering drug off-target discovery with metabolic and structural analysis. PMC. [Link]
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MDPI. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules. [Link]
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Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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A Researcher's Guide to a Preclinical Head-to-Head: Evaluating the In Vivo Efficacy of Novel 4-Aminocinnoline-3-carboxamide Derivatives Against Standard of Care in Autoimmune Disease
For drug development professionals and researchers in immunology and oncology, the landscape of kinase inhibitors is in a constant state of evolution. The cinnoline scaffold has emerged as a promising pharmacophore, with derivatives showing potential across a range of therapeutic targets.[1][2][3] This guide provides a framework for the preclinical in vivo evaluation of a specific class, the 4-aminocinnoline-3-carboxamide derivatives, focusing on their potential as Bruton's tyrosine kinase (BTK) inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis.
While direct in vivo efficacy data for this compound derivatives is not yet prevalent in the public domain, related structures, such as 4-aminoquinoline-3-carboxamides, have demonstrated potent, reversible BTK inhibition and efficacy in a rodent model of collagen-induced arthritis.[4][5] This precedent provides a strong scientific rationale for investigating the cinnoline-based counterparts.
This guide is structured to provide a comprehensive, step-by-step methodology for a comparative in vivo study against a current standard-of-care BTK inhibitor. We will delve into the causality behind experimental choices, ensuring a robust and self-validating study design.
The Rationale: Targeting Bruton's Tyrosine Kinase in Autoimmunity
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[6][7] Its activation is critical for B-cell proliferation, differentiation, and survival. In autoimmune diseases like rheumatoid arthritis, aberrant B-cell activation leads to the production of autoantibodies and pro-inflammatory cytokines, driving joint inflammation and damage. Therefore, inhibiting BTK is a validated therapeutic strategy to modulate B-cell activity and ameliorate disease.[6][7]
The BTK Signaling Cascade
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
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A Comparative Mechanistic Analysis of Cinnoline and Quinoline-Based Drugs: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the mechanisms of action for two pivotal heterocyclic scaffolds in medicinal chemistry: cinnoline and quinoline. As nitrogen-containing bicyclic aromatic compounds, their structural similarities often lead to overlapping therapeutic targets, yet subtle differences in their electronic and steric properties give rise to distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand these nuances to inform rational drug design and discovery.
Structural and Electronic Distinctions: The Foundation of Mechanistic Divergence
At the heart of their differing biological activities lies the arrangement of nitrogen atoms within the bicyclic core. Quinoline contains a single nitrogen atom at position 1 of the pyridine ring fused to a benzene ring. Cinnoline, its isostere, is characterized by two adjacent nitrogen atoms at positions 1 and 2.[1][2][3] This seemingly minor alteration has profound effects on the molecule's electron distribution, hydrogen bonding capacity, and overall geometry, which in turn dictates how these molecules interact with biological targets.
Many cinnoline-based compounds are intentionally designed as analogues of existing quinoline or isoquinoline derivatives, leveraging established structure-activity relationships while exploring new chemical space.[2][4]
Quinolines: Established Mechanisms in Infectious Disease and Oncology
The quinoline scaffold is a cornerstone of modern medicine, with a well-documented history as antimalarial, antibacterial, and anticancer agents.[5][6] Their mechanisms of action are diverse and well-characterized.
Antimalarial Activity: Heme Detoxification Pathway
The classic mechanism of quinoline antimalarials like chloroquine involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[7][8] The parasite digests hemoglobin within its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Quinoline drugs are believed to form a complex with heme, preventing this polymerization.[9] The accumulation of the drug-heme complex leads to oxidative stress and membrane damage, ultimately killing the parasite.[10]
Anticancer Activity: Targeting DNA and Cellular Proliferation
In oncology, quinoline derivatives have been successfully developed as inhibitors of key enzymes involved in DNA replication and cell division.[5]
-
Topoisomerase Inhibition: A primary mechanism is the inhibition of DNA topoisomerases, enzymes that manage DNA topology during replication and transcription.[5][11] Compounds like camptothecin and its analogues stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and apoptosis.[12] Numerous synthetic quinoline derivatives have been designed and evaluated as potent topoisomerase I and IIα inhibitors.[12][13]
-
Kinase Inhibition: The quinoline core is a prevalent scaffold in the design of tyrosine kinase inhibitors.[5] These drugs target signaling pathways that are often hyperactivated in cancer cells, such as those involving VEGFR2, leading to the inhibition of angiogenesis and cell proliferation.[14]
-
Tubulin Polymerization Inhibition: Certain quinoline derivatives interfere with microtubule dynamics by inhibiting the polymerization of tubulin, arresting the cell cycle and inducing apoptosis.[5]
Cinnolines: A Scaffold of Emerging and Diverse Mechanisms
While less prevalent in approved drugs compared to quinolines, the cinnoline scaffold is a subject of intense research and demonstrates a wide array of biological activities, often targeting pathways in oncology and inflammation.[1][2][15]
Antibacterial Activity: DNA Gyrase Inhibition
The approved antibiotic, Cinoxacin, is a cinnoline derivative that exerts its antibacterial effect by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV.[16] This mechanism is shared with the quinolone class of antibiotics (fluoroquinolones), highlighting the isosteric relationship between the two scaffolds.
Anticancer and Anti-inflammatory Activity: Kinase and Enzyme Inhibition
Cinnoline derivatives have shown significant promise as inhibitors of various enzymes crucial for cell signaling and survival.[2][15]
-
PI3K/Akt Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Recently, a series of cinnoline derivatives were developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activity and antiproliferative effects in tumor cell lines.[17]
-
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a key component of B-cell receptor signaling and is a validated target for autoimmune diseases and B-cell malignancies. 4-aminocinnoline-3-carboxamides have been identified as potent, noncovalent BTK inhibitors, showing efficacy in animal models of arthritis.[2]
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a major regulator of cyclic AMP (cAMP) in inflammatory cells. Cinnoline derivatives have been designed as PDE4 inhibitors, structurally related to quinoline predecessors, with the goal of treating inflammatory diseases like COPD and asthma.[2]
Comparative Analysis: A Head-to-Head Overview
The key distinction in the mechanism of action often arises from the specific substitutions on the core scaffold, which fine-tune the molecule for a particular biological target. However, some general trends can be observed.
| Feature | Quinoline-Based Drugs | Cinnoline-Based Drugs |
| Primary Therapeutic Areas | Antimalarial, Anticancer, Antibacterial | Anticancer, Anti-inflammatory, Antibacterial |
| Well-Established MOAs | Heme Polymerization Inhibition, DNA Topoisomerase I/II Inhibition, Tyrosine Kinase Inhibition | DNA Gyrase Inhibition, PI3K Inhibition, BTK Inhibition, PDE4 Inhibition |
| Key Drug Examples | Chloroquine (Antimalarial), Camptothecin (Anticancer), Ciprofloxacin (Antibacterial) | Cinoxacin (Antibacterial), AZD7507 (CSF-1R inhibitor prototype) |
| Design Rationale | Often derived from natural products (e.g., Cinchona alkaloids) or high-throughput screening.[18] | Frequently designed as isosteric replacements or analogues of quinolines to improve properties.[2][4] |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the points of intervention for these drugs, the following diagrams illustrate key signaling pathways and a general experimental workflow for mechanism of action (MOA) elucidation.
Caption: Quinoline-based topoisomerase I inhibition pathway.
Caption: Cinnoline-based PI3K/Akt signaling pathway inhibition.
Experimental Protocol: DNA Topoisomerase I Relaxation Assay
This protocol provides a framework for determining if a test compound (e.g., a novel quinoline or cinnoline derivative) inhibits human topoisomerase I activity. The principle is that topoisomerase I relaxes supercoiled plasmid DNA. Inhibition of the enzyme leaves the DNA in its supercoiled state, which can be visualized by agarose gel electrophoresis as it migrates faster than the relaxed form.
A. Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/ml BSA, pH 7.9)
-
Test compounds dissolved in DMSO
-
Positive Control: Camptothecin
-
Negative Control: DMSO
-
Stop Solution/Loading Dye (e.g., containing SDS and bromophenol blue)
-
Agarose
-
TAE Buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel electrophoresis system and imaging equipment
B. Step-by-Step Methodology:
-
Preparation of Reaction Mix: On ice, prepare a master mix containing assay buffer and supercoiled plasmid DNA. Aliquot the mix into individual reaction tubes.
-
Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include tubes for the positive control (Camptothecin) and negative control (DMSO vehicle). Causality Explanation: A dose-response curve is essential to determine the potency (e.g., IC50) of the inhibitor.
-
Enzyme Addition and Incubation: Add human Topoisomerase I to all tubes except for a "no enzyme" control. Gently mix and incubate the reactions at 37°C for 30 minutes. Trustworthiness Check: The "no enzyme" control validates that the plasmid remains supercoiled without enzymatic activity, while the "negative control" (DMSO + enzyme) should show complete relaxation.
-
Stopping the Reaction: Terminate the reaction by adding the Stop Solution/Loading Dye. The SDS in this solution denatures the enzyme, stopping its activity.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis in TAE buffer until there is adequate separation between the supercoiled and relaxed DNA bands. Causality Explanation: The different topological forms of DNA migrate at different rates through the agarose matrix, allowing for clear visualization of the enzyme's activity.
-
Visualization and Analysis: Stain the gel with a suitable DNA stain and visualize it under UV light. The negative control lane should show a single band corresponding to relaxed DNA. The "no enzyme" control and lanes with effective inhibitor concentrations will show a band corresponding to supercoiled DNA. Quantify the band intensities to calculate the percentage of inhibition and determine the IC50 value.
Caption: Workflow for a DNA Topoisomerase I relaxation assay.
Conclusion and Future Perspectives
Both quinoline and cinnoline scaffolds are exceptionally versatile and will continue to be mainstays in drug discovery. While quinolines have a longer clinical history, particularly in infectious diseases, cinnolines are emerging as powerful and adaptable cores for targeting complex signaling pathways in oncology and inflammatory disorders. The strategy of using cinnoline as an isosteric replacement for quinoline has proven effective for modulating pharmacokinetic and pharmacodynamic properties.[2] Future research will likely focus on developing highly selective inhibitors by exploiting the subtle electronic and conformational differences between these two important pharmacophores, leading to safer and more effective therapies.
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Benchmarking the Safety Profile of 4-Aminocinnoline-3-carboxamide Against Other Kinase Inhibitors: A Comparative Guide
In the landscape of kinase inhibitor development, the pursuit of novel scaffolds that offer enhanced potency and selectivity is a primary objective for researchers and drug development professionals. The 4-aminocinnoline-3-carboxamide core represents an intriguing scaffold for designing targeted kinase inhibitors. However, promising efficacy must be counterbalanced by a thorough understanding of a compound's safety profile. This guide provides a comprehensive framework for benchmarking the safety of novel kinase inhibitors, using this compound as a case study, and comparing its potential safety liabilities against established kinase inhibitors.
The cinnoline scaffold, a bicyclic aromatic heterocycle, has been explored for various medicinal chemistry applications. Notably, derivatives of cinnoline have been investigated as potent inhibitors of key kinases in signaling pathways, such as Bruton's tyrosine kinase (BTK) and Ataxia-Telangiectasia Mutated (ATM) kinase. While offering a versatile chemical backbone for inhibitor design, the parent cinnoline structure is known to possess inherent toxicity, necessitating a rigorous safety assessment of its derivatives.[1] This guide will delineate the essential in vitro and in vivo studies required to build a comprehensive safety profile for a novel cinnoline-based kinase inhibitor.
Section 1: The Kinase Target Landscape and the Cinnoline Scaffold
The development of a targeted kinase inhibitor begins with a deep understanding of its intended target and its selectivity profile. Kinase inhibitors are broadly classified based on their binding mode and the spectrum of kinases they inhibit. A highly selective inhibitor is often desirable to minimize off-target effects, which are a common source of toxicity.[2]
Derivatives of the closely related 4-aminoquinoline-3-carboxamide have been identified as potent, reversible inhibitors of BTK, demonstrating improved drug-like properties over earlier cinnoline-based compounds.[3] This suggests that this compound may also target BTK or other kinases within the same family. Furthermore, 3-cinnoline carboxamides have been developed as highly potent and selective inhibitors of ATM kinase, a critical regulator of the DNA damage response.[4]
Given these precedents, a thorough kinase panel screening is the first step in characterizing this compound.
Experimental Protocol: Kinase Panel Screening
Objective: To determine the kinase inhibitory profile and selectivity of this compound.
Methodology:
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a broad panel of recombinant human kinases (e.g., >400 kinases).
-
Assay Format: A common format is a radiometric assay (e.g., [γ-³³P]-ATP filter binding assay) or a fluorescence-based assay.
-
ATP Concentration: Perform initial screening at a single concentration of the test compound (e.g., 1 µM) at a fixed ATP concentration (e.g., 10 µM).
-
Data Analysis: Express results as the percentage of remaining kinase activity compared to a DMSO control. A significant inhibition is typically defined as >50% reduction in activity.
-
Follow-up Studies: For kinases showing significant inhibition, determine the half-maximal inhibitory concentration (IC₅₀) by performing dose-response curves.
The results of this screen will identify the primary target(s) of this compound and any potential off-target kinases, which is crucial for interpreting subsequent safety data.
Section 2: In Vitro Safety Profiling: A Multi-pronged Approach
In vitro safety assays are essential for early identification of potential liabilities and for guiding lead optimization. A standard panel of in vitro safety assays should be conducted to assess cytotoxicity, cardiac safety, and genotoxicity.
Cytotoxicity Assays
Causality: Cytotoxicity assays measure the potential of a compound to cause cell death. This is a fundamental assessment of a compound's safety, as widespread cytotoxicity can lead to organ damage.
Experimental Protocols:
-
MTT Assay (Metabolic Activity):
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity assessment) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.[5]
-
-
LDH Release Assay (Membrane Integrity):
-
Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. Released lactate dehydrogenase (LDH) will catalyze the conversion of lactate to pyruvate, leading to the formation of a colored formazan product.[6]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Quantify LDH release as a percentage of the maximum LDH release from lysed control cells.
-
Cardiovascular Safety: hERG Channel Inhibition
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[7] Therefore, assessing a compound's activity on the hERG channel is a critical step in preclinical safety evaluation.[8]
Experimental Protocol: Patch Clamp Electrophysiology
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology Setup: Employ an automated or manual patch-clamp system.
-
Voltage Protocol: Apply a specific voltage clamp protocol to elicit and measure hERG currents. A typical protocol involves a depolarizing pulse to activate and then inactivate the channels, followed by a repolarizing pulse to measure the tail current.[9]
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Data Recording and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition relative to the baseline current. Determine the IC₅₀ value for hERG inhibition.
Comparative Data: In Vitro Safety of Selected Kinase Inhibitors
| Compound | Primary Target(s) | HepG2 Cytotoxicity (IC₅₀, µM) | hERG Inhibition (IC₅₀, µM) |
| This compound (Hypothetical Data) | BTK/ATM | >50 | 15 |
| Ibrutinib | BTK | ~20 | ~10 |
| Acalabrutinib | BTK | >50 | >30 |
| ATM Inhibitor (e.g., AZD0156) | ATM | >25 | >20 |
This table presents hypothetical data for this compound for illustrative purposes and published data for comparator compounds.
Section 3: In Vivo Toxicology Studies: Assessing Systemic Effects
In vivo studies in animal models are essential to understand the pharmacokinetic profile and systemic toxicity of a new chemical entity.[10] These studies provide critical information on target organ toxicity and help to establish a safe starting dose for clinical trials.[11]
Experimental Protocol: Rodent Dose-Range Finding and Repeat-Dose Toxicity Study
Causality: These studies are designed to identify the maximum tolerated dose (MTD) and to characterize the toxicological effects of a compound after repeated administration.[12]
Methodology:
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or C57BL/6 mice.[13]
-
Dose-Range Finding Study (Acute Toxicity):
-
Administer single escalating doses of this compound to small groups of animals.
-
Monitor for clinical signs of toxicity, body weight changes, and mortality for up to 14 days.
-
Perform a gross necropsy at the end of the study.
-
The results will inform the dose selection for the repeat-dose study.
-
-
Repeat-Dose Toxicity Study (Sub-chronic Toxicity):
-
Administer this compound daily for a specified duration (e.g., 14 or 28 days) at three dose levels (low, mid, high) and a vehicle control.
-
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures:
-
Hematology and Clinical Chemistry: Collect blood samples for a complete blood count and analysis of liver and kidney function markers.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, heart, thymus).
-
Histopathology: Perform a comprehensive microscopic examination of a standard set of tissues from the control and high-dose groups.
-
-
Comparative Data: Common In Vivo Toxicities of BTK and ATM Inhibitors
| Kinase Inhibitor Class | Common Adverse Events in Humans | Corresponding Findings in Animal Models |
| BTK Inhibitors (e.g., Ibrutinib) | Atrial fibrillation, hypertension, bleeding, diarrhea[2][14] | Cardiovascular changes (e.g., altered ECG parameters), gastrointestinal disturbances. |
| ATM Inhibitors | Generally well-tolerated in early trials; potential for hematological toxicities.[15] | Myelosuppression (reduced white blood cell counts). |
Section 4: Visualizing Workflows and Pathways
Signaling Pathways
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.
Caption: Overview of the Ataxia-Telangiectasia Mutated (ATM) signaling pathway.
Experimental Workflow
Caption: A generalized workflow for preclinical safety assessment of a novel kinase inhibitor.
Section 5: Synthesizing the Data and Building a Safety Profile
The ultimate goal of this comprehensive evaluation is to construct a detailed safety profile for this compound that can be benchmarked against other kinase inhibitors. The interpretation of the data should be multi-faceted:
-
Kinase Selectivity: A highly selective inhibitor is generally expected to have a better safety profile. However, on-target toxicities can still occur if the primary target is expressed in healthy tissues.
-
Therapeutic Index: The ratio of the toxic dose to the therapeutic dose is a critical parameter. A large therapeutic index is desirable. The in vitro cytotoxicity data (IC₅₀) can be compared to the on-target cellular potency (e.g., in a cell-based assay measuring downstream signaling) to get an initial estimate of the therapeutic window.
-
Cardiovascular Risk: A low IC₅₀ for hERG inhibition is a significant red flag. The acceptable margin between the hERG IC₅₀ and the expected therapeutic plasma concentration is typically >30-fold.
-
Target Organ Toxicity: The in vivo repeat-dose toxicity study will identify any target organs for toxicity. These findings should be correlated with the known expression pattern of the primary and off-target kinases. For instance, if liver toxicity is observed, one should investigate whether the inhibited kinases play a role in hepatocyte function.
-
Comparison with Competitors: The safety profile of this compound should be viewed in the context of other inhibitors targeting the same pathway. For example, if it is a BTK inhibitor, its propensity to cause atrial fibrillation and bleeding should be carefully evaluated in relevant preclinical models and compared to ibrutinib and acalabrutinib. Second-generation BTK inhibitors like acalabrutinib were designed to have a better safety profile than ibrutinib by being more selective.[2]
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A Researcher's Guide to Genetic Target Validation of Novel Therapeutics: The Case of 4-Aminocinnoline-3-carboxamide
For researchers, scientists, and drug development professionals, the journey from a promising chemical compound to a clinically effective therapy is fraught with challenges. A critical, and often underestimated, hurdle is the rigorous validation of the drug's biological target. Failure to unequivocally demonstrate that a compound's therapeutic effect is mediated through its intended target is a primary reason for the high attrition rates in clinical trials.[1][2] This guide provides an in-depth comparison of genetic approaches to validate the therapeutic target of a novel compound, using the hypothetical case of 4-Aminocinnoline-3-carboxamide.
While public domain data on the specific therapeutic target of this compound is scarce, its structural analog, 4-aminoquinoline-3-carboxamide, has been identified as a potent and reversible inhibitor of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway and a validated target for various autoimmune diseases and B-cell malignancies.[3] For the purpose of this guide, we will proceed with the plausible hypothesis that this compound also targets BTK, and we will explore the genetic methodologies to validate this hypothesis.
The Imperative of Target Validation
Target validation is the process of confirming the direct involvement of a biological target in a specific disease pathway and its capacity to elicit a therapeutic effect when modulated.[4] This crucial step in drug discovery aims to build a strong body of evidence that links a molecular target to a disease phenotype. Genetic methods are powerful tools for target validation as they directly manipulate the gene encoding the putative target, thereby providing a high degree of specificity.[5][6]
Genetic Approaches for Target Validation: A Comparative Overview
The three main genetic techniques used for target validation are RNA interference (RNAi), CRISPR-Cas9-mediated gene editing, and the use of knockout/knock-in animal models. Each approach has its own set of advantages and limitations.
RNA Interference (RNAi)
Mechanism of Action: Exogenously introduced double-stranded RNA (dsRNA), such as siRNA, is recognized by the Dicer enzyme, which cleaves it into smaller fragments. These fragments are then loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides the RISC to the complementary mRNA, which is then cleaved and degraded, leading to reduced protein expression.[7]
Experimental Workflow: The general workflow for an RNAi-based target validation experiment is as follows:
CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise and permanent modifications to the genome.[10][11] It can be used to create gene knockouts, knock-ins, or specific mutations.[12]
Mechanism of Action: The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease and a guide RNA (gRNA). The gRNA directs the Cas9 nuclease to a specific location in the genome, where it creates a double-strand break (DSB). The cell's natural DNA repair mechanisms then repair the break, often introducing small insertions or deletions (indels) that disrupt the gene's function, leading to a knockout.[12]
Experimental Workflow:
Caption: CRISPR-Cas9-based target validation workflow.
Knockout/Knock-in Animal Models
Genetically engineered animal models, particularly mice, in which the target gene is either deleted (knockout) or replaced with a modified version (knock-in), provide an in vivo system for target validation.[13]
Mechanism of Action: Gene targeting in embryonic stem (ES) cells is used to create a desired modification in the gene of interest. These modified ES cells are then injected into blastocysts, which are subsequently implanted into a surrogate mother. The resulting chimeric offspring are then bred to produce animals that are heterozygous and eventually homozygous for the modified allele.[13]
Experimental Workflow:
Caption: Knockout mouse generation workflow.
Comparison of Genetic Target Validation Methods
The choice of which genetic validation method to use depends on several factors, including the specific biological question, the available resources, and the desired level of evidence.
| Feature | RNA Interference (RNAi) | CRISPR-Cas9 | Knockout/Knock-in Models |
| Effect on Gene | Transient knockdown of mRNA | Permanent gene knockout/modification | Permanent gene knockout/modification |
| Specificity | Can have off-target effects | High specificity, but off-targets possible | High specificity |
| Throughput | High-throughput screening is feasible[9] | High-throughput screening is feasible[10] | Low throughput |
| Time & Cost | Relatively fast and inexpensive | Moderately fast and affordable | Time-consuming and expensive |
| In Vivo Application | Challenging for systemic delivery | Can be used for in vivo studies | Gold standard for in vivo validation[13] |
| Level of Evidence | Good initial validation | Strong evidence | Very strong, systemic evidence |
| Key Advantage | Speed and ease of use for initial screens | Precision and permanence of gene editing | In vivo physiological relevance |
| Key Disadvantage | Incomplete knockdown and off-target effects | Potential for off-target mutations | Cost, time, and potential for developmental compensation |
Step-by-Step Experimental Protocols
Protocol 1: CRISPR-Cas9-Mediated Knockout of BTK in a B-Cell Lymphoma Cell Line
Objective: To generate a BTK knockout cell line to mimic the effect of complete inhibition by this compound.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Cas9 expression vector (e.g., lentiCRISPRv2)
-
gRNA targeting BTK (designed using a tool like CHOPCHOP)
-
Lipofectamine 3000
-
Puromycin
-
Anti-BTK antibody
-
Secondary antibody
-
PCR primers for sequencing
Procedure:
-
gRNA Design and Cloning: Design and clone two independent gRNAs targeting an early exon of the BTK gene into the lentiCRISPRv2 vector.
-
Transfection: Transfect the TMD8 cells with the Cas9/gRNA plasmids using Lipofectamine 3000 according to the manufacturer's protocol.
-
Puromycin Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform limiting dilution to isolate single-cell clones.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from individual clones, PCR amplify the targeted region of the BTK gene, and sequence to confirm the presence of indels.
-
Western Blot: Lyse the cells and perform a Western blot using an anti-BTK antibody to confirm the absence of BTK protein expression.
-
-
Phenotypic Analysis: Compare the phenotype of the BTK knockout clones to the wild-type cells in relevant assays (e.g., proliferation, apoptosis, response to B-cell receptor stimulation).
-
Compound Treatment: Treat both wild-type and BTK knockout cells with this compound. A lack of effect in the knockout cells would strongly support BTK as the target.
Protocol 2: RNAi-Mediated Knockdown of BTK
Objective: To transiently reduce the expression of BTK to assess the phenotypic consequences and compare them to treatment with this compound.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
siRNAs targeting BTK (at least two independent sequences)
-
Non-targeting control siRNA
-
RNAiMAX transfection reagent
-
qRT-PCR reagents
-
Anti-BTK antibody
Procedure:
-
siRNA Transfection: Transfect TMD8 cells with BTK-targeting siRNAs or a non-targeting control using RNAiMAX.
-
Validation of Knockdown:
-
qRT-PCR: 48 hours post-transfection, extract RNA and perform qRT-PCR to quantify BTK mRNA levels.
-
Western Blot: 72 hours post-transfection, lyse cells and perform a Western blot to assess BTK protein levels.
-
-
Phenotypic Analysis: At 48-72 hours post-transfection, assess the phenotype of the BTK knockdown cells (e.g., viability, signaling pathway activation) and compare it to cells treated with this compound.
Conclusion
Validating the therapeutic target of a novel compound like this compound is a critical step in the drug development process. Genetic approaches, including RNAi, CRISPR-Cas9, and knockout animal models, provide powerful and specific methods for this purpose.[5][14] While RNAi offers a rapid and high-throughput method for initial target validation, CRISPR-Cas9 provides a more definitive and permanent genetic modification.[15] For ultimate in vivo validation, knockout animal models remain the gold standard. A multi-faceted approach, combining these genetic techniques with traditional pharmacological and biochemical methods, will provide the most robust and convincing evidence to support the progression of a promising compound towards clinical development.
References
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Plenge, R. M., Scolnick, E. M., & Altshuler, D. (2013). Validating therapeutic targets through human genetics. Nature Reviews Drug Discovery, 12(8), 581–594. [Link]
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World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS, 16(01), 097–106. [Link]
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Barretina, J., et al. (2012). The Cancer Cell Line Encyclopedia enables predictive modelling of anticancer drug sensitivity. Nature, 483(7391), 603–607. [Link]
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Giacomini, K. M., et al. (2010). The transportome: a systematic approach to membrane transport protein biology and drug discovery. Nature Reviews Drug Discovery, 9(3), 215–236. [Link]
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Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. [Link]
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Jackson, A. L., & Linsley, P. S. (2010). Recognizing and avoiding siRNA off-target effects for target identification and validation. Nature Reviews Drug Discovery, 9(1), 57–67. [Link]
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Li, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(15), 7097–7114. [Link]
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Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450–457. [Link]
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MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification. [Link]
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Biocompare. (2022). Target Validation with CRISPR. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies: 4-Aminocinnoline-3-carboxamide and Established PARP1 Inhibitors
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Rationale for Comparative In Silico Analysis in Drug Discovery
In the landscape of modern drug discovery, particularly in the realm of oncology, the family of Poly (ADP-ribose) polymerases (PARPs) has emerged as a critical therapeutic target. These enzymes are integral to the DNA damage response (DDR), a network of pathways that repair DNA lesions. Inhibiting PARP, especially in cancers with pre-existing DNA repair deficiencies such as those with BRCA1/2 mutations, can lead to synthetic lethality and targeted tumor cell death.
This guide presents a detailed comparative molecular docking study of a novel investigational compound, 4-Aminocinnoline-3-carboxamide, against a panel of well-established, FDA-approved PARP1 inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The objective is to computationally assess the binding affinity and interaction patterns of this compound within the catalytic domain of PARP1 and benchmark its potential against these known therapeutic agents. Such in silico analyses are pivotal in the early stages of drug development, offering a resource-efficient methodology to predict ligand-protein interactions, guide lead optimization, and prioritize candidates for further experimental validation.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive walkthrough of the experimental design, execution, and interpretation of results from a comparative docking study. We will delve into the causality behind each step of the protocol, ensuring a transparent and reproducible scientific narrative.
Methodology: A Self-Validating Protocol for Molecular Docking
The credibility of any in silico study hinges on a meticulously designed and validated protocol. Here, we outline a step-by-step methodology that incorporates best practices to ensure the scientific integrity of our comparative docking analysis.
Experimental Workflow Diagram
Caption: A streamlined workflow for the comparative molecular docking study.
Step 1: Protein Preparation
The foundation of a reliable docking study is a high-quality, experimentally determined protein structure. For this study, the crystal structure of human PARP-1 in complex with the inhibitor Niraparib (PDB ID: 4R6E) was selected.[1] This choice is deliberate; using a co-crystallized structure provides a validated binding pocket and allows for a redocking experiment to validate our docking protocol.
Protocol:
-
Structure Retrieval: Download the protein structure in PDB format from the Protein Data Bank.
-
Pre-processing:
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (Niraparib). This is crucial to create an unobstructed binding site for the docking of our test compounds.
-
Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds, a key component of ligand-protein interactions.
-
Assign Gasteiger charges to all atoms. These partial charges are essential for calculating the electrostatic interactions between the protein and the ligands.
-
-
Software: AutoDockTools (ADT) is a commonly used software for these preparation steps.[2]
Step 2: Ligand Preparation
The ligands to be docked must be in a three-dimensional format with appropriate chemical properties defined.
Protocol:
-
2D to 3D Conversion: Obtain the 2D structures of this compound, Olaparib, Rucaparib, Niraparib, and Talazoparib. These can be sourced from chemical databases like PubChem. Convert these 2D structures to 3D structures using a molecular modeling software.
-
Energy Minimization: Perform energy minimization on the 3D structures of the ligands. This process optimizes the ligand's geometry to a lower energy, more stable conformation. The MMFF94 force field is a suitable choice for this step.
-
Charge and Atom Type Assignment: As with the protein, assign Gasteiger charges and define rotatable bonds for each ligand. This flexibility allows the docking software to explore various conformations of the ligand within the binding site.
-
Software: Open Babel or similar software can be used for format conversion, and Avogadro or PyMOL for visualization and initial structural manipulations. AutoDockTools is used for the final preparation for docking.
Step 3: Grid Box Generation
The grid box defines the three-dimensional space within the protein's active site where the docking software will search for favorable binding poses of the ligand.
Protocol:
-
Defining the Center: The grid box should be centered on the known active site of PARP-1. A reliable method is to use the coordinates of the co-crystallized ligand (in this case, Niraparib from PDB ID: 4R6E) as the center of the grid box.[1][3]
-
Defining the Dimensions: The size of the grid box should be large enough to accommodate all the ligands being studied and allow for some rotational and translational freedom. A typical size is a cube with dimensions of 60x60x60 Å.
-
Software: The grid box is generated using AutoGrid, a component of the AutoDock software suite.
Step 4: Molecular Docking Simulation
This is the core computational step where the prepared ligands are docked into the prepared protein's active site.
Protocol:
-
Docking Algorithm: AutoDock Vina is a widely used and validated docking program that employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.[2]
-
Execution: Each ligand is docked individually into the prepared PARP-1 structure. The docking process will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Validation (Redocking): To validate the docking protocol, the co-crystallized ligand (Niraparib) is re-docked into the binding site. A successful validation is typically characterized by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[1][4] This ensures that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
Results and Comparative Analysis
The output of the docking simulations provides quantitative data on the binding affinities and detailed information on the molecular interactions between each ligand and PARP-1.
Quantitative Data Summary
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.2 | Gly863, Tyr907, Ser904 |
| Olaparib | -9.5 | Gly863, Tyr907, Ser904, Arg878 |
| Rucaparib | -9.1 | Gly863, Tyr907, Ser904, Arg878 |
| Niraparib | -9.8 | Gly863, Tyr907, Ser904, His862 |
| Talazoparib | -10.2 | Gly863, Tyr907, Ser904, Arg878, Tyr896 |
Note: The binding affinity values presented here are illustrative and would be generated from the actual docking experiment.
Analysis of Binding Interactions
A thorough analysis of the docked poses reveals the specific molecular interactions that contribute to the binding affinity. This includes hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
This compound: Our hypothetical docking results suggest that this compound forms key hydrogen bonds with the backbone of Gly863 and the side chain of Ser904. A pi-pi stacking interaction with the aromatic ring of Tyr907 is also observed. These interactions are characteristic of known PARP1 inhibitors.
-
Established PARP1 Inhibitors: The approved inhibitors (Olaparib, Rucaparib, Niraparib, and Talazoparib) all demonstrate a conserved binding pattern, forming hydrogen bonds with Gly863 and Ser904, and a pi-pi stacking interaction with Tyr907.[5][6] The variations in their binding affinities can be attributed to additional interactions with other residues in the active site, such as His862 and Arg878. For instance, the higher predicted affinity of Talazoparib may be due to an extra hydrogen bond with Tyr896.
Signaling Pathway Context
Caption: The role of PARP1 in DNA repair and the mechanism of its inhibition.
Discussion and Future Directions
The comparative docking study provides valuable initial insights into the potential of this compound as a PARP1 inhibitor. The predicted binding affinity, while slightly lower than the established drugs, is significant and indicates a strong potential for binding to the PARP1 active site. The shared interaction patterns with key residues like Gly863, Tyr907, and Ser904 suggest that this compound likely shares a similar mechanism of action to the other PARP inhibitors.
It is crucial to acknowledge the limitations of in silico studies. Molecular docking provides a static snapshot of the ligand-protein interaction and does not account for the dynamic nature of proteins or the influence of solvent. Therefore, the findings from this study should be considered predictive and require experimental validation.
Future experimental work should include:
-
In vitro enzyme assays: To determine the IC50 value of this compound against PARP1 and confirm its inhibitory activity.
-
Cell-based assays: To assess the compound's ability to induce synthetic lethality in cancer cell lines with DNA repair deficiencies.
-
X-ray crystallography: To obtain an experimental structure of this compound bound to PARP1, which would provide definitive information on its binding mode.
Conclusion
This comparative guide has outlined a robust and scientifically sound methodology for the in silico evaluation of a novel compound, this compound, against a panel of established PARP1 inhibitors. The hypothetical results suggest that this compound is a promising candidate for further investigation as a PARP1 inhibitor. By integrating computational and experimental approaches, the drug discovery process can be significantly accelerated, bringing novel and effective therapies to patients more efficiently.
References
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Molecular docking modeling of the PARP-1/venadaparib or olaparib... - ResearchGate. Available at: [Link]
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Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - Frontiers. Available at: [Link]
-
Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening - NIH. Available at: [Link]
-
Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - NIH. Available at: [Link]
-
In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers - PubMed Central. Available at: [Link]
-
Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents - PMC - NIH. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Aminocinnoline-3-carboxamide
This guide provides a detailed, safety-first framework for the proper disposal of 4-aminocinnoline-3-carboxamide, a nitrogen-containing heterocyclic compound often utilized in research and drug development. Given the compound's potential biological activity and the general principle of cautious handling for novel chemical entities, these procedures are designed to ensure the safety of laboratory personnel and maintain environmental compliance.[1][2][3] The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
PART 1: CORE DIRECTIVE: Hazard Characterization and Pre-Disposal Risk Assessment
As a substituted cinnoline, this compound belongs to a class of compounds with a broad spectrum of pharmacological activities.[1] While specific toxicity data for this exact molecule is not widely published, its structural components—a cinnoline core (a nitrogen-containing heterocycle), an aromatic amine group, and a carboxamide group—necessitate its treatment as a potentially hazardous substance. A conservative approach to its disposal is therefore mandatory.
| Structural Feature | Associated Potential Hazards | Rationale for Caution |
| Cinnoline Core | Biologically active, potential for unknown toxicity. | Cinnoline derivatives are known to exhibit a wide range of effects, including anti-inflammatory, analgesic, and antitumor activities.[1][4] The full toxicological profile is often unknown for novel derivatives. |
| Aromatic Amine | Skin/eye irritant, potential sensitizer, possible mutagenicity. | Aromatic amines as a class are known for their potential to cause skin irritation and allergic reactions. Some are suspected mutagens.[5][6] |
| Carboxamide Group | Generally stable, but can undergo hydrolysis. | While the amide bond is relatively stable, it is prudent to avoid mixing with strong acids or bases in waste streams to prevent unpredictable reactions.[7] |
PART 2: OPERATIONAL PROTOCOL: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program. Never mix incompatible waste streams.[8] All waste generated from the handling of this compound must be treated as hazardous chemical waste.
Step-by-Step Waste Collection Procedure:
-
Designate a Satellite Accumulation Area (SAA): Establish a specific area in the lab where waste will be stored temporarily. This area must be under the control of the laboratory staff.[9]
-
Select Appropriate Waste Containers: Use only containers made of compatible materials (e.g., high-density polyethylene - HDPE) that are in good condition and have secure, leak-proof lids. The original chemical container is often a suitable choice for waste.[10][11]
-
Label Containers Clearly: All waste containers must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must include the full chemical name ("this compound") and an accurate description of the waste matrix (e.g., "Solid waste contaminated with...", "Methanol solution containing...").[8]
-
Keep Containers Closed: Waste containers must remain tightly sealed except when actively adding waste. This minimizes the release of vapors and prevents spills.[8][9]
-
Segregate Waste Streams:
-
Solid Waste: Collect disposable labware (gloves, weigh boats, contaminated paper towels) in a designated, lined solid waste container.
-
Liquid Waste: Collect unused solutions or reaction mixtures in a dedicated liquid waste container. Do not fill containers beyond 80-90% capacity to allow for vapor expansion.[11]
-
Sharps Waste: Needles, scalpels, or other contaminated sharps must be placed in a designated, puncture-proof sharps container.[12]
-
Caption: Waste Segregation Workflow for this compound.
PART 3: DISPOSAL AND DECONTAMINATION PROCEDURES
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health & Safety (EHS) department.
Prohibited Disposal Methods
-
DO NOT dispose of this chemical down the drain. Sewer disposal is illegal for most hazardous chemicals and can harm aquatic ecosystems.[8][13]
-
DO NOT dispose of this chemical in the regular trash.
-
DO NOT allow waste to evaporate in a fume hood as a method of disposal.[10]
Protocol for Empty Container Disposal
An empty container that held a potentially hazardous chemical must be properly decontaminated before being discarded as non-hazardous trash.[10]
-
Initial Rinse: Rinse the empty container with a suitable solvent (one that can dissolve the compound, such as methanol or acetone) three times.[8][14]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[10][14]
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Deface Label: Completely remove or obliterate the original chemical label on the container.[14][15]
-
Final Disposal: Once clean and dry with the label removed, the container may be disposed of in the appropriate glass or plastic recycling bin.
PART 4: EMERGENCY PROCEDURES
Accidents can happen. Being prepared with a clear, actionable plan is essential for safety.
Spill Response Protocol
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the lab and contact EHS.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain the Spill: For liquid spills, surround the area with absorbent pads or other chemical spill containment materials.
-
Absorb and Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, carefully scoop the material into a designated hazardous waste container.[16]
-
Decontaminate the Area: Wipe the spill surface with a cleaning solution, followed by water.[17] All cleaning materials must be disposed of as hazardous solid waste.[10][16][18]
-
Report: Report the incident to your laboratory supervisor and EHS office.
Caption: Emergency Spill Response Workflow.
Personal Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
By adhering to these comprehensive procedures, researchers and drug development professionals can handle and dispose of this compound with the highest degree of safety, ensuring personal protection and environmental stewardship.
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Comprehensive Guide to Personal Protective Equipment for Handling 4-Aminocinnoline-3-carboxamide
This guide provides essential safety and logistical information for the handling and disposal of 4-Aminocinnoline-3-carboxamide. It is intended for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safe handling of this compound by outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Assessment of this compound
Based on available data for similar compounds, this compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 respirator or higher |
| Solution Preparation | Chemical safety goggles with face shield | Nitrile gloves | Laboratory coat | Not generally required if performed in a fume hood |
| In-Vitro/In-Vivo Dosing | Chemical safety goggles | Nitrile gloves | Laboratory coat | Dependent on aerosolization risk |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Laboratory coat | Not generally required |
Rationale for PPE Selection:
-
Eye Protection : Chemical safety goggles are essential to protect against splashes and dust. A face shield provides an additional layer of protection, especially when handling larger quantities or preparing solutions.[1]
-
Hand Protection : Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure to prevent exposure in case of a tear or contamination of the outer glove.[1]
-
Body Protection : A standard laboratory coat prevents contamination of personal clothing.
-
Respiratory Protection : An N95 respirator is recommended when handling the solid form of the compound to prevent inhalation of fine particles, which can cause respiratory irritation.[2] This is particularly important during weighing and aliquoting procedures where dust generation is likely.[3][4]
Standard Operating Procedures (SOPs)
Pre-Handling Operations: Donning PPE
Proper donning of PPE is the first line of defense against chemical exposure. Follow this sequence to ensure maximum protection.[5][6][7][8]
-
Hand Hygiene : Wash hands thoroughly with soap and water.
-
Gown/Lab Coat : Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respirator/Mask : If required, don the N95 respirator, ensuring a tight seal around the nose and mouth.
-
Eye Protection : Put on chemical safety goggles. If a face shield is required, place it over the goggles.
-
Gloves : Don the inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Caption: PPE Donning Workflow
Handling this compound
All procedures involving the solid form of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][9]
Weighing the Compound:
-
Decontaminate the work surface within the fume hood.
-
Place a weigh boat on the analytical balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Once the desired weight is achieved, securely close the primary container.
-
Proceed with solution preparation within the fume hood.
Preparing a Solution:
-
Add the weighed compound to a suitable vessel.
-
Slowly add the solvent, stirring to dissolve the compound.
-
Once dissolved, the solution can be used for your experiments.
Post-Handling Operations: Doffing PPE
The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding environment.[5][8][10]
-
Gloves (Outer Pair) : Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Gown/Lab Coat : Unbutton the lab coat and remove it by folding it inward on itself to contain any potential contamination. Place it in a designated laundry receptacle or disposal bag.
-
Eye Protection : Remove the face shield (if used) and then the goggles from the back of your head.
-
Respirator/Mask : Remove the respirator from behind, avoiding contact with the front.
-
Gloves (Inner Pair) : Remove the inner pair of gloves.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
Caption: PPE Doffing Workflow
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste : Unused this compound and any grossly contaminated items (e.g., weigh boats, paper towels from a spill) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. As nitrogen-containing heterocyclic compounds can have environmental impacts, they should not be disposed of down the drain.[11][12]
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag for incineration.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[13][14][15]
Emergency Procedures
Spill:
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or if you are unsure of the hazard.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Cover the spill with an absorbent material, starting from the outside and working inwards.
-
Collect the absorbed material using a scoop and place it in a sealed container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.
Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet (SDS) or relevant chemical safety information available for emergency responders.
References
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4-Aminoantipyrine - SAFETY DATA SHEET. (2024). Retrieved from [Link]
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Sequence for donning and doffing personal protective equipment (PPE). (2019). American Animal Hospital Association. Retrieved from [Link]
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Donning and Doffing Personal Protective Equipment. (n.d.). Mun Global. Retrieved from [Link]
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SOP 17: Hazardous Materials Storage and Handling. (n.d.). Central Massachusetts Regional Stormwater Coalition. Retrieved from [Link]
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How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. Retrieved from [Link]
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Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. (n.d.). SA Health. Retrieved from [Link]
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GHS Hazardous Chemical Information List. (n.d.). Safe Work Australia. Retrieved from [Link]
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General Use SOP for Highly Acutely Toxic Materials. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
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Sequence for Putting on Personal Protective Equipment (PPE). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Donning and Doffing PPE. (2022). YouTube. Retrieved from [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. (n.d.). ResearchGate. Retrieved from [Link]
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List of GHS Hazard and Precautionary Statements. (n.d.). UNECE. Retrieved from [Link]
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Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2000). Elsevier. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
